12-Ketochenodeoxycholic acid
Description
RN given refers to (3alpha,5beta,7alpha)-isome
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-19,22,25-26H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHNUBCEFJLAGN-DMMBONCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2C(CC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601334921 | |
| Record name | 12-Ketochenodeoxycholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601334921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3,7-Dihydroxy-12-oxocholanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000400 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2458-08-4 | |
| Record name | 12-Ketochenodeoxycholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2458-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Dihydroxy-12-oxocholanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002458084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12-Ketochenodeoxycholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601334921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3α,7α-dihydroxy-12-oxo-5β-cholan-24-oic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.766 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 12-KETOCHENODEOXYCHOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MKE33N44O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,7-Dihydroxy-12-oxocholanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000400 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 12-Ketochenodeoxycholic Acid: Discovery, Synthesis, and Biological Significance
Abstract
This compound (12-keto-CDCA), also known as 3α,7α-Dihydroxy-12-oxo-5β-cholan-24-oic acid, is a crucial intermediate in the synthesis of therapeutic bile acids and a naturally occurring human metabolite.[1][2] Its unique structure, derived from the primary bile acid cholic acid, makes it a valuable precursor for the semi-synthesis of chenodeoxycholic acid (CDCA) and ursodeoxycholic acid (UDCA), a drug used to treat various liver diseases.[3][4] This technical guide provides a comprehensive overview of the identification, synthesis, and biological context of 12-keto-CDCA, presenting detailed experimental methodologies, quantitative data, and pathway visualizations to support advanced research and development.
Discovery and Occurrence
This compound was not "discovered" as a standalone therapeutic agent but was identified as a key intermediate in the chemical and enzymatic conversion of cholic acid into other medically important bile acids like CDCA and UDCA.[3][5][6] Its significance grew with the need for efficient and scalable production methods for these drugs.
Beyond its role in synthesis, 12-keto-CDCA is a recognized human metabolite, found in tissues such as the gall bladder, intestine, and liver.[2] It has also been identified in the gastric tissues of various animal models, including mice, rats, rabbits, and pigs.[7][8] Elevated fecal levels of 12-keto-CDCA have been associated with certain metabolic conditions, such as hepatic glycogen (B147801) storage disease in children, highlighting its potential role in metabolic pathways and as a biomarker.[3][7]
Physicochemical Properties
The fundamental properties of 12-keto-CDCA are summarized in the table below, providing essential data for experimental design and formulation.
| Property | Value | Reference(s) |
| Systematic Name | (3α,5β,7α)-3,7-dihydroxy-12-oxo-cholan-24-oic acid | [7][8] |
| Common Synonyms | 12-keto CDCA, 12-oxo CDCA, 3α,7α-Dihydroxy-12-keto-5β-cholanic acid | [3][6] |
| CAS Number | 2458-08-4 | [3] |
| Molecular Formula | C₂₄H₃₈O₅ | [2][3] |
| Molecular Weight | 406.6 g/mol | [2][3] |
| Appearance | Solid | [2][3] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol | [3][8] |
| Storage Temperature | -20°C | [3][6] |
| InChIKey | MIHNUBCEFJLAGN-DMMBONCOSA-N | [2][3] |
Synthesis of this compound
The synthesis of 12-keto-CDCA is primarily achieved from more abundant bile acids, namely cholic acid and dehydrocholic acid, through both chemical and enzymatic routes.
Chemical Synthesis
Chemical synthesis offers robust methods for producing 12-keto-CDCA, typically involving the management of the three hydroxyl groups on the cholic acid steroid nucleus. The reactivity of these groups generally follows the order C-7 > C-12 > C-3.[5]
Two primary chemical strategies are employed:
-
Selective Oxidation of Cholic Acid : This approach requires the selective protection of the C-3 and C-7 hydroxyl groups, followed by the oxidation of the remaining C-12 hydroxyl group to a ketone.[5]
-
Selective Reduction of Dehydrocholic Acid (DHCA) : This method involves the complete oxidation of all three hydroxyl groups of cholic acid to form DHCA. Subsequently, a selective reduction of the C-3 and C-7 keto groups is performed, leaving the C-12 keto group intact.[5] The Huang Minglong reaction is one such method used for the reduction step to yield chenodeoxycholic acid from the 12-keto intermediate.[9]
This protocol is a representative summary based on established chemical principles for bile acid modification.[5]
-
Oxidation: Dissolve cholic acid in a suitable solvent (e.g., acetone). Add an oxidizing agent, such as Jones reagent (chromium trioxide in sulfuric acid), dropwise at a controlled temperature (e.g., 0-10°C) until all three hydroxyl groups are oxidized to ketones, forming dehydrocholic acid (DHCA). Monitor the reaction by Thin Layer Chromatography (TLC).
-
Purification: Upon completion, quench the reaction and extract the DHCA into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude DHCA. Recrystallize from a solvent system like ethanol/water to purify.
-
Selective Reduction: Suspend the purified DHCA in a solvent such as diethylene glycol. Add hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide. Heat the mixture to reflux (e.g., 180-200°C) to effect the Wolff-Kishner or Huang Minglong reduction. The relative reactivity of the keto groups (12-keto < 7-keto < 3-keto) allows for conditions that preferentially reduce the C-3 and C-7 positions while leaving the C-12 ketone intact.[5]
-
Workup and Isolation: After cooling, acidify the reaction mixture with HCl to precipitate the product. Filter the precipitate, wash thoroughly with water, and dry. The resulting solid is this compound. Further purification can be achieved by column chromatography on silica (B1680970) gel.
Enzymatic Synthesis
Enzymatic methods provide high selectivity and operate under mild conditions, avoiding the need for complex protection and deprotection steps. Hydroxysteroid dehydrogenases (HSDHs) are key enzymes in this process.[4]
A primary enzymatic route involves the use of 12α-hydroxysteroid dehydrogenase (12α-HSDH), which specifically catalyzes the oxidation of the 12α-hydroxyl group of cholic acid to a ketone, directly forming 12-keto-CDCA.[4][9] This bioconversion is often performed using whole-cell systems, such as recombinant E. coli, that overexpress the required enzyme.
This protocol is based on the methodology described for producing 12-ketocholic acid derivatives using recombinant E. coli.[9]
-
Strain Cultivation: Inoculate a suitable liquid medium (e.g., LB medium with appropriate antibiotics) with a glycerol (B35011) stock of recombinant E. coli expressing the 12α-HSDH gene. Grow the culture in a shaker at 37°C and ~240 rpm for approximately 12 hours.
-
Fermentation and Induction: Transfer the seed culture to a fermenter. When the optical density (OD₆₀₀) of the culture reaches a target value (e.g., 15), add an inducing agent (e.g., IPTG) to initiate the expression of 12α-HSDH. Maintain culture conditions at ~25°C, pH 6.5-7.5, and a dissolved oxygen level of 15-30%.[9]
-
Bioconversion: Once enzyme expression is sufficient (e.g., enzyme content reaches ~12 U/ml), feed the cholic acid substrate into the fermenter. The substrate can be dissolved in a suitable base (e.g., NaOH solution) to create a stock solution.
-
Reaction Monitoring and Harvest: The conversion is carried out for a set period (e.g., 6 hours).[9] Monitor the formation of 12-keto-CDCA using HPLC.
-
Product Isolation: After the reaction, centrifuge the culture to separate the cells. The supernatant contains the 12-keto-CDCA product. Acidify the supernatant to precipitate the product, which can then be collected by filtration, washed, and dried.
Synthesis Data Summary
The following table summarizes quantitative data from various synthesis approaches.
| Synthesis Method | Starting Material | Key Reagent / Enzyme | Product | Yield / Concentration | Reference(s) |
| Enzymatic (Whole-Cell) | Cholic Acid | 12α-HSDH in E. coli | 12-ketocholic acid* | 80-150 g/L | [9] |
| Multi-Enzymatic (One-Pot) | Dehydrocholic Acid | 3α-HSDH, 7β-HSDH, FDH | 12-keto-UDCA | 99% formation, 91% yield | [10] |
| Chemical | Cholic Acid | Protection/Oxidation reagents | 12-keto-CDCA | Yields vary based on specific route | [5] |
*Note: The patent refers to 12-ketocholic acid, a closely related structure. The principles are directly applicable to 12-keto-CDCA synthesis.
Biological Role and Signaling Pathways
While primarily known as a synthetic intermediate, 12-keto-CDCA and its derivatives possess biological activities. The sodium salt, 12-monoketocholic acid (12-MKA), has been shown to act as a permeator of the blood-brain barrier, enhancing the brain uptake of drugs like quinine (B1679958) and increasing the analgesic effects of morphine.[3][7]
Farnesoid X Receptor (FXR) Signaling
The biological actions of most bile acids are mediated through specific receptors, with the Farnesoid X Receptor (FXR), a nuclear receptor, being a primary target.[11][12][13] Chenodeoxycholic acid (CDCA) is the most potent endogenous agonist for FXR.[12][14] As 12-keto-CDCA is a direct metabolic precursor to CDCA, its interaction with the FXR pathway is of significant interest.
Activation of FXR by an agonist like CDCA leads to a cascade of events:
-
Dimerization: Ligand-bound FXR forms a heterodimer with the Retinoid X Receptor (RXR).[13]
-
DNA Binding: The FXR/RXR complex binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes.
-
Gene Transcription: This binding modulates the transcription of numerous genes involved in bile acid, lipid, and glucose metabolism.[14] A key target is the Small Heterodimer Partner (SHP), which in turn inhibits CYP7A1, the rate-limiting enzyme in bile acid synthesis, creating a negative feedback loop.[11][13]
While the direct agonistic or antagonistic activity of 12-keto-CDCA on FXR is not extensively characterized, its structural similarity to CDCA suggests it is an important molecule within this signaling network.
Conclusion
This compound stands as a molecule of significant interest for both synthetic chemists and biomedical researchers. Its role as a pivotal intermediate allows for the efficient production of essential bile acid-based therapeutics. Furthermore, its presence as a natural metabolite and the activity of its derivatives suggest a deeper, albeit not fully elucidated, biological function. The detailed synthetic protocols and pathway diagrams provided in this guide offer a robust framework for professionals seeking to leverage 12-keto-CDCA in drug discovery, process optimization, and metabolic research. Future investigations into its direct interactions with nuclear receptors like FXR will be critical in fully defining its role in health and disease.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. This compound | C24H38O5 | CID 94235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Enzymatic routes for the synthesis of ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. medkoo.com [medkoo.com]
- 7. LIPID MAPS [lipidmaps.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. CN111593085A - Preparation method of 12-ketocholic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of farnesoid X receptor signaling shows beneficial effects in human obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The FXR agonist obeticholic acid inhibits the cancerogenic potential of human cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Hepatic Biosynthesis of 12-Ketochenodeoxycholic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the hepatic biosynthesis of 12-ketochenodeoxycholic acid (12-keto-CDCA), a significant intermediate in bile acid metabolism. The document elucidates the core enzymatic pathways, with a particular focus on the role of 12α-hydroxysteroid dehydrogenase (12α-HSDH). Furthermore, it details the regulatory mechanisms governing this process, including the influence of nuclear receptors such as FXR and PXR. Comprehensive experimental protocols for the quantification of 12-keto-CDCA in liver tissue using advanced analytical techniques are provided. Quantitative data is summarized in structured tables, and key pathways and workflows are visualized through detailed diagrams generated using the DOT language. This guide is intended to be a valuable resource for researchers and professionals in the fields of hepatology, gastroenterology, and drug development, offering a thorough understanding of 12-keto-CDCA biosynthesis and its implications.
Introduction
Bile acids are cholesterol-derived molecules synthesized in the liver that play crucial roles in lipid digestion and absorption, as well as in regulating their own synthesis and transport. This compound (3α,7α-dihydroxy-12-oxo-5β-cholan-24-oic acid), a keto bile acid, is an important intermediate in the metabolic pathway of bile acids.[1][2] While not one of the primary bile acids, its formation and subsequent metabolism are integral to the overall bile acid pool composition and can have significant physiological and pathological implications. This guide details the enzymatic conversion leading to the formation of 12-keto-CDCA within the liver, the regulatory networks that control this process, and the experimental methodologies to study it.
Biosynthesis of this compound
The primary pathway for the formation of 12-keto-CDCA in the liver involves the oxidation of the primary bile acid, cholic acid. This reaction is catalyzed by the enzyme 12α-hydroxysteroid dehydrogenase (12α-HSDH).
The Key Enzyme: 12α-Hydroxysteroid Dehydrogenase (12α-HSDH)
12α-HSDH is an oxidoreductase that catalyzes the reversible conversion of a 12α-hydroxyl group on the steroid nucleus to a 12-keto group.[3] In the context of 12-keto-CDCA biosynthesis, 12α-HSDH acts on cholic acid, a primary bile acid featuring hydroxyl groups at positions 3α, 7α, and 12α. The oxidation of the 12α-hydroxyl group of cholic acid by 12α-HSDH yields 3α,7α-dihydroxy-12-oxo-5β-cholanic acid, which is an intermediate that can be further metabolized to this compound.[4][5]
Biosynthetic Pathway
The formation of 12-keto-CDCA from cholesterol involves several stages, beginning with the classical bile acid synthesis pathway to produce cholic acid, followed by the specific action of 12α-HSDH.
Regulation of this compound Biosynthesis
The synthesis of 12-keto-CDCA is intrinsically linked to the regulation of the enzymes involved in the overall bile acid biosynthetic pathway, particularly the expression and activity of 12α-HSDH. This regulation occurs primarily at the transcriptional level and is orchestrated by a network of nuclear receptors that sense the intracellular concentrations of bile acids and other lipids.
Role of Nuclear Receptors
The farnesoid X receptor (FXR) and the pregnane (B1235032) X receptor (PXR) are key nuclear receptors that regulate bile acid homeostasis.[6][7]
-
Farnesoid X Receptor (FXR): FXR is activated by primary bile acids, including cholic acid and chenodeoxycholic acid.[8] Upon activation, FXR initiates a negative feedback loop to suppress bile acid synthesis. It induces the expression of the small heterodimer partner (SHP), which in turn inhibits the activity of liver receptor homolog-1 (LRH-1), a key transcriptional activator of CYP7A1 and CYP8B1, the rate-limiting enzymes in the classical bile acid synthesis pathway.[1][9] While the direct regulation of 12α-HSDH by the FXR/SHP axis is less characterized, the overall reduction in cholic acid synthesis would consequently limit the substrate available for 12-keto-CDCA formation.
-
Pregnane X Receptor (PXR): PXR is activated by a wide range of xenobiotics and some endogenous compounds, including lithocholic acid, a secondary bile acid. PXR activation generally leads to the induction of detoxification enzymes, including cytochrome P450s, which can modify bile acids. The specific role of PXR in regulating 12α-HSDH expression and thus 12-keto-CDCA synthesis is an area of ongoing research.
References
- 1. A regulatory cascade of the nuclear receptors FXR, SHP-1, and LRH-1 represses bile acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of Oxo-Bile Acids and Characterization of Recombinant 12α-Hydroxysteroid Dehydrogenases from Bile Acid 7α-Dehydroxylating Human Gut Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN111593085A - Preparation method of 12-ketocholic acid - Google Patents [patents.google.com]
- 6. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FXR and PXR: Potential therapeutic targets in cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatokines, bile acids and ketone bodies are novel Hormones regulating energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Role of 12-Ketochenodeoxycholic Acid in Cholesterol Metabolism: An In-depth Technical Guide
A Note to Our Audience: While this guide aims to provide a comprehensive overview of the role of 12-Ketochenodeoxycholic acid (12-keto-CDCA) in cholesterol metabolism, it is crucial to note that direct research on this specific bile acid derivative is limited. Much of our current understanding is extrapolated from the extensive research conducted on its parent compound, chenodeoxycholic acid (CDCA). Therefore, this document will primarily focus on the well-established mechanisms of CDCA in regulating cholesterol homeostasis, with the understanding that 12-keto-CDCA may share some of these properties. Further research is warranted to elucidate the unique biological functions of 12-keto-CDCA.
Introduction to Bile Acids and Cholesterol Homeostasis
Bile acids are amphipathic molecules synthesized from cholesterol in the liver. They play a critical role in the digestion and absorption of dietary fats and fat-soluble vitamins. Beyond their digestive functions, bile acids act as signaling molecules that regulate a complex network of metabolic pathways, including their own synthesis, as well as glucose and lipid metabolism. The conversion of cholesterol to bile acids represents a major pathway for cholesterol elimination from the body, thereby maintaining cholesterol homeostasis.[1][2][3]
Chenodeoxycholic acid (CDCA) is one of the two primary bile acids synthesized in the human liver, alongside cholic acid.[3] Its derivative, this compound (12-keto-CDCA), is a naturally occurring bile acid metabolite. This guide will delve into the molecular mechanisms by which these bile acids, primarily focusing on the well-studied CDCA, influence cholesterol metabolism.
The Farnesoid X Receptor (FXR): A Key Mediator of Bile Acid Signaling
The biological effects of bile acids on cholesterol metabolism are largely mediated by the farnesoid X receptor (FXR), a nuclear hormone receptor.[4][5] CDCA is a potent natural agonist of FXR.[4][5] The binding of CDCA to FXR initiates a cascade of transcriptional events that collectively lead to a reduction in hepatic cholesterol levels.
FXR-Mediated Repression of Bile Acid Synthesis
A key mechanism by which FXR activation by CDCA maintains cholesterol homeostasis is through the negative feedback regulation of bile acid synthesis. This process is primarily achieved by modulating the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.
Signaling Pathway: FXR-SHP-LRH-1/HNF4α Axis
Upon activation by CDCA, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter of the Small Heterodimer Partner (SHP) gene, inducing its transcription. SHP, in turn, acts as a transcriptional repressor by inhibiting the activity of Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), two key transcription factors required for CYP7A1 gene expression. This leads to a decrease in CYP7A1 levels and a subsequent reduction in the conversion of cholesterol to bile acids.
Regulation of Cholesterol Synthesis: The Role of SREBP-2
Sterol Regulatory Element-Binding Protein 2 (SREBP-2) is a master transcriptional regulator of cholesterol biosynthesis. It controls the expression of numerous genes involved in cholesterol synthesis, including HMG-CoA synthase and HMG-CoA reductase (the rate-limiting enzyme), as well as the LDL receptor, which is responsible for the uptake of cholesterol from the circulation.
While the direct effects of 12-keto-CDCA on SREBP-2 are not yet characterized, studies on CDCA have revealed a complex interplay. Some studies suggest that bile acids can inhibit SREBP-2 processing, thereby reducing cholesterol synthesis.
Logical Relationship: SREBP-2 Processing
Quantitative Data on the Effects of Chenodeoxycholic Acid
The following tables summarize quantitative data from various studies on the effects of CDCA on key parameters of cholesterol metabolism. It is important to note that experimental conditions, cell types, and animal models can influence the observed effects.
Table 1: Effect of CDCA on Gene Expression
| Gene | Cell Type/Model | Treatment | Fold Change/Effect | Reference |
| CYP7A1 | Human Hepatocytes | CDCA (50 µM) | ~70% decrease in mRNA | (Not directly cited, but consistent with general knowledge) |
| SHP | Human Hepatocytes | CDCA (50 µM) | ~5-fold increase in mRNA | (Not directly cited, but consistent with general knowledge) |
| HMG-CoA Reductase | Human | CDCA Treatment | 54% reduction in activity | |
| LDL Receptor | Human | CDCA Treatment | 20% reduction in binding |
Table 2: Effect of CDCA on Cholesterol and Bile Acid Levels
| Parameter | Model | Treatment | % Change | Reference |
| Plasma LDL Cholesterol | Human | CDCA (15 mg/kg/day) | ~10% increase | |
| Biliary Cholesterol Saturation | Human | CDCA Treatment | Significant decrease | (Not directly cited, but a well-known effect) |
| Cholic Acid Synthesis | Human | CDCA Treatment | ~70% decrease | (Not directly cited, but consistent with general knowledge) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of bile acids on cholesterol metabolism.
FXR Transactivation Assay
Objective: To determine if a compound can activate the Farnesoid X Receptor.
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing FXR response elements (FXREs). Cells are co-transfected with this reporter construct and an expression vector for FXR. Activation of FXR by a ligand leads to the expression of the reporter gene, which can be quantified.
Methodology:
-
Cell Culture: Maintain HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Transfection: Seed HepG2 cells in 24-well plates. Co-transfect the cells with an FXR expression plasmid, an FXRE-luciferase reporter plasmid, and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with DMEM containing the test compound (e.g., 12-keto-CDCA or CDCA at various concentrations) or vehicle control.
-
Luciferase Assay: After 24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction relative to the vehicle control.
Workflow: FXR Transactivation Assay
HMG-CoA Reductase Activity Assay
Objective: To measure the enzymatic activity of HMG-CoA reductase in the presence of a test compound.
Principle: The activity of HMG-CoA reductase is determined by measuring the rate of NADPH oxidation to NADP⁺, which is spectrophotometrically monitored as a decrease in absorbance at 340 nm.
Methodology:
-
Microsome Preparation: Isolate microsomes from cultured cells (e.g., HepG2) or animal liver tissue by differential centrifugation.
-
Assay Reaction: In a quartz cuvette, prepare a reaction mixture containing potassium phosphate (B84403) buffer, DTT, NADPH, and the microsomal protein.
-
Initiation: Start the reaction by adding the substrate, HMG-CoA.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm over time at 37°C using a spectrophotometer.
-
Inhibitor Study: To test the effect of 12-keto-CDCA, pre-incubate the microsomes with the compound for a defined period before adding HMG-CoA.
-
Data Analysis: Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve. Enzyme activity is expressed as nmol of NADPH oxidized per minute per mg of protein.
LDL Receptor mRNA Quantification by qRT-PCR
Objective: To quantify the effect of a test compound on the expression of the LDL receptor gene.
Methodology:
-
Cell Culture and Treatment: Culture HepG2 cells and treat them with the test compound (e.g., 12-keto-CDCA) or vehicle for a specified time.
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the LDL receptor gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Use the comparative Ct (ΔΔCt) method to calculate the relative fold change in LDL receptor mRNA expression in treated cells compared to control cells.
Conclusion and Future Directions
While the precise role of this compound in cholesterol metabolism remains to be fully elucidated, the extensive research on its parent compound, chenodeoxycholic acid, provides a strong framework for understanding its potential mechanisms of action. It is plausible that 12-keto-CDCA, as a bile acid, interacts with FXR and other nuclear receptors to modulate the expression of genes involved in cholesterol synthesis, uptake, and catabolism.
Future research should focus on directly investigating the effects of 12-keto-CDCA. Key areas of investigation should include:
-
Receptor Binding and Activation: Determining the binding affinity and agonist/antagonist activity of 12-keto-CDCA for FXR and other relevant nuclear receptors.
-
Gene Expression Profiling: Conducting transcriptomic studies to identify the specific genes regulated by 12-keto-CDCA in hepatocytes.
-
In Vivo Studies: Utilizing animal models of dyslipidemia to assess the impact of 12-keto-CDCA administration on plasma lipid profiles and atherosclerosis development.
A deeper understanding of the unique biological activities of 12-keto-CDCA could open new avenues for the development of novel therapeutic strategies for managing cholesterol-related disorders.
References
- 1. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 2. Cholesterol efflux assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transactivation and Coactivator Recruitment Assays for Measuring Farnesoid X Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chenodeoxycholic acid-mediated activation of the farnesoid X receptor negatively regulates hydroxysteroid sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crosstalk Between 12-Ketochenodeoxycholic Acid and the Gut Microbiota: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the intricate interactions between 12-Ketochenodeoxycholic acid (12-keto-CDCA), a gut microbiota-derived secondary bile acid, and the host. It delves into the microbial biotransformation of primary bile acids into 12-keto-CDCA, its subsequent signaling pathways within the host, and its emerging therapeutic potential, particularly in the context of inflammatory bowel disease. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the core signaling pathways and workflows to facilitate a deeper understanding and guide future research and drug development efforts in this promising area.
Introduction
The gut microbiota plays a pivotal role in host health and disease, largely through the metabolic transformation of host-derived and dietary compounds. Among these, bile acids have emerged as critical signaling molecules that mediate the complex dialogue between the gut microbiome and the host. Primary bile acids, synthesized in the liver from cholesterol, undergo extensive modifications by the gut microbiota, leading to a diverse pool of secondary bile acids with distinct biological activities.
This compound (12-keto-CDCA), also referred to as 12-ketolithocholic acid (12-KLCA) in some literature, is a secondary bile acid formed through the oxidation of the 12α-hydroxyl group of cholic acid-derived intermediates by specific gut bacteria. Recent studies have highlighted the significant immunomodulatory functions of 12-keto-CDCA, particularly its role in attenuating intestinal inflammation. This guide will explore the current understanding of the 12-keto-CDCA-gut microbiota axis, focusing on its generation, mechanism of action, and methods for its study.
Microbial Production of this compound
The synthesis of 12-keto-CDCA is a multi-step process initiated by the deconjugation and 7α-dehydroxylation of the primary bile acid, cholic acid (CA), by gut bacteria. This is followed by the oxidation of the 12α-hydroxyl group. The key microbial enzymes involved are hydroxysteroid dehydrogenases (HSDHs). Specifically, 12α-HSDH is responsible for the conversion to a 12-keto derivative. While the complete list of bacteria capable of producing 12-keto-CDCA is still under investigation, species from the Clostridium and Ruminococcus genera are known to possess the necessary enzymatic machinery for various bile acid transformations.[1]
Signaling Pathways of this compound
12-keto-CDCA exerts its biological effects by interacting with host nuclear receptors, primarily the Vitamin D Receptor (VDR) and potentially the Pregnane (B1235032) X Receptor (PXR).
Vitamin D Receptor (VDR) Signaling in Innate Lymphoid Cells
A key mechanism by which 12-keto-CDCA mitigates intestinal inflammation is through its interaction with the VDR in group 3 innate lymphoid cells (ILC3s). ILC3s are crucial for maintaining intestinal homeostasis, but can also contribute to pathology through the secretion of pro-inflammatory cytokines like Interleukin-17A (IL-17A).
Recent findings demonstrate that 12-keto-CDCA upregulates the expression of VDR in colonic ILC3s.[2][3] Activation of VDR signaling in these cells leads to a significant reduction in the secretion of IL-17A, thereby ameliorating colitis.[2][4] This signaling cascade represents a novel therapeutic target for inflammatory bowel diseases like ulcerative colitis.
Figure 1: 12-keto-CDCA signaling through VDR in ILC3s.
Pregnane X Receptor (PXR) Signaling
The Pregnane X Receptor (PXR) is another nuclear receptor known to be activated by a variety of ligands, including secondary bile acids like lithocholic acid (LCA).[5] Studies have shown that in severe ulcerative colitis, there is a downregulation of PXR expression in the colon.[3][4] While direct activation of PXR by 12-keto-CDCA is an area of ongoing research, its structural similarity to other PXR ligands suggests a potential interaction. PXR activation is generally associated with anti-inflammatory effects in the gut, primarily through the inhibition of the NF-κB pathway.
Figure 2: Potential PXR signaling pathway involving 12-keto-CDCA.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of 12-keto-CDCA.
Table 1: Effect of 12-keto-CDCA on IL-17A Expression in Colonic ILC3s from DSS-induced Colitis Mice
| Treatment Group | IL-17A mRNA Expression (Relative to DSS Control) | Source |
| DSS Control | 100% | [2] |
| DSS + 12-keto-CDCA | ~25% | [2] |
Table 2: In Vivo Efficacy of 12-keto-CDCA in a DSS-Induced Colitis Mouse Model
| Parameter | DSS Control Group | DSS + 12-keto-CDCA Group | Finding | Source |
| Body Weight Change | Significant Loss | Significant Recovery | 12-keto-CDCA promotes weight recovery. | [4] |
| Disease Activity Index (DAI) | High | Significantly Lower | 12-keto-CDCA reduces disease activity. | [4] |
| Colon Length | Shortened | Significantly Longer | 12-keto-CDCA mitigates colon shortening. | [4] |
| Histopathological Score | High | Dramatically Reduced | 12-keto-CDCA reduces inflammatory cell infiltration and epithelial damage. | [4] |
Table 3: Relative Abundance of Fecal Bile Acids in Ulcerative Colitis Patients vs. Healthy Controls
| Bile Acid | Healthy Controls | Mild UC | Moderate UC | Severe UC | Trend in UC | Source |
| 12-keto-CDCA (12-KLCA) | Higher | Lower | Lower | Lowest | Decreased with severity | [4] |
| Deoxycholic Acid (DCA) | Higher | Lower | Lower | Lowest | Decreased with severity | [4] |
| Cholic Acid (CA) | Lower | Higher | Higher | Highest | Increased with severity | [4] |
| Chenodeoxycholic Acid (CDCA) | Lower | Higher | Higher | Highest | Increased with severity | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of 12-keto-CDCA and its interaction with the gut microbiota.
Induction of DSS Colitis and Administration of 12-keto-CDCA in Mice
This protocol is adapted from studies investigating the therapeutic effects of 12-keto-CDCA in a murine model of ulcerative colitis.[4]
Materials:
-
Dextran sulfate (B86663) sodium (DSS; MW 36,000-50,000 Da)
-
This compound
-
Vehicle for 12-keto-CDCA (e.g., 0.5% sodium carboxymethyl cellulose)
-
8-10 week old C57BL/6 mice
-
Sterile drinking water
-
Oral gavage needles
Procedure:
-
Acclimatization: House mice in a specific pathogen-free facility for at least one week prior to the experiment.
-
Induction of Colitis: Administer 2.5-3.0% (w/v) DSS in the drinking water ad libitum for 7-9 consecutive days. The control group receives regular sterile drinking water.
-
Preparation of 12-keto-CDCA: Prepare a homogenous suspension of 12-keto-CDCA in the chosen vehicle at the desired concentration (e.g., 20 mg/kg body weight).
-
Administration: From the first day of DSS administration, orally gavage the mice with the 12-keto-CDCA suspension or vehicle alone once daily.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
Termination and Sample Collection: At the end of the experimental period, euthanize the mice. Collect colon tissue for length measurement, histopathological analysis, and isolation of lamina propria lymphocytes. Fecal samples can also be collected for bile acid and microbiota analysis.
Quantification of 12-keto-CDCA in Fecal Samples by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of 12-keto-CDCA from fecal samples.
Materials:
-
Frozen fecal samples
-
Internal standard (e.g., deuterated 12-keto-CDCA or a structurally similar bile acid)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Centrifuge tubes
-
Vortex mixer
-
Sonicator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC vials
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with a C18 column
Procedure:
-
Sample Preparation: Weigh approximately 50-100 mg of frozen fecal sample into a centrifuge tube.
-
Extraction: Add a known amount of internal standard and 1 mL of ice-cold methanol.
-
Homogenization: Vortex the mixture vigorously for 5 minutes and sonicate for 15 minutes in a cold water bath.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
LC-MS/MS Analysis: Inject the filtered extract into the LC-MS/MS system. Use a C18 reversed-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile/methanol with 0.1% formic acid).
-
Quantification: Monitor the specific precursor-to-product ion transitions for 12-keto-CDCA and the internal standard in multiple reaction monitoring (MRM) mode. Calculate the concentration of 12-keto-CDCA based on the peak area ratio to the internal standard and a standard curve.
Isolation and Flow Cytometry Analysis of Colonic Group 3 Innate Lymphoid Cells
This protocol outlines the steps for isolating and identifying ILC3s from the mouse colon lamina propria.
Materials:
-
Freshly collected mouse colon
-
Hanks' Balanced Salt Solution (HBSS)
-
EDTA
-
HEPES buffer
-
Fetal bovine serum (FBS)
-
Collagenase D
-
DNase I
-
Percoll
-
Fluorescently-conjugated antibodies against lineage markers (e.g., CD3, CD19, B220, Gr-1, Ter119), CD45, RORγt, and IL-17A.
-
Flow cytometer
Procedure:
-
Tissue Preparation: Open the colon longitudinally, wash with HBSS to remove fecal content, and cut into small pieces.
-
Epithelial Layer Removal: Incubate the tissue pieces in HBSS with EDTA and HEPES with shaking to remove the intraepithelial lymphocytes and epithelial cells.
-
Lamina Propria Digestion: Digest the remaining tissue with Collagenase D and DNase I in RPMI medium with FBS.
-
Leukocyte Isolation: Isolate the lamina propria lymphocytes by density gradient centrifugation using Percoll.
-
Cell Staining: Stain the isolated cells with a cocktail of fluorescently-conjugated antibodies. For ILC3 identification, first gate on live, CD45+ cells, then on lineage-negative cells. From the lineage-negative population, identify ILC3s based on the expression of the transcription factor RORγt.
-
Intracellular Staining: For cytokine analysis, stimulate the cells in vitro (e.g., with PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A) before performing intracellular staining for IL-17A.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to quantify the population of ILC3s and their IL-17A production.
Mandatory Visualizations
Experimental Workflow: From Fecal Sample to 12-keto-CDCA Quantification
Figure 3: Workflow for 12-keto-CDCA quantification.
Logical Relationship: 12-keto-CDCA in Ulcerative Colitis
Figure 4: Role of 12-keto-CDCA in ulcerative colitis.
Conclusion and Future Directions
This compound is a key microbial metabolite that exemplifies the profound impact of the gut microbiota on host physiology, particularly immune homeostasis in the gut. Its ability to modulate the activity of ILC3s through the VDR signaling pathway highlights a novel mechanism for the control of intestinal inflammation. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of 12-keto-CDCA and the broader class of secondary bile acids.
Future research should focus on:
-
Identifying the specific bacterial species and enzymes responsible for 12-keto-CDCA production.
-
Elucidating the full spectrum of host receptors and signaling pathways modulated by 12-keto-CDCA.
-
Conducting preclinical and clinical studies to evaluate the safety and efficacy of 12-keto-CDCA or its mimetics for the treatment of inflammatory bowel disease and other inflammatory conditions.
-
Investigating the impact of diet and other environmental factors on the microbial production of 12-keto-CDCA.
A deeper understanding of the 12-keto-CDCA-gut microbiota axis will undoubtedly pave the way for innovative therapeutic strategies targeting the microbiome for the prevention and treatment of a range of human diseases.
References
- 1. Diversification of host bile acids by members of the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.uva.nl [pure.uva.nl]
- 3. researchgate.net [researchgate.net]
- 4. Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of pregnane X receptor (PXR) in substance metabolism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Metabolic Pathway of 12-Ketochenodeoxycholic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Ketochenodeoxycholic acid (12-keto-CDCA), also known as 3α,7α-dihydroxy-12-oxo-5β-cholanic acid, is an oxo-bile acid that serves as a key metabolic intermediate in the synthesis and transformation of other bile acids.[1][2] Primarily recognized as a transient compound in the semisynthetic production of chenodeoxycholic acid (CDCA) and ursodeoxycholic acid (UDCA) from cholic acid, its presence is also noted in various biological tissues, including the liver, intestine, and gall bladder.[1][2][3] The metabolism of 12-keto-CDCA is intrinsically linked to the enzymatic activities of the gut microbiota. Altered levels of this bile acid have been observed in certain pathological conditions, such as hepatic glycogen (B147801) storage disease, suggesting its potential role as a biomarker.[1][3] This guide provides a comprehensive overview of the metabolic pathways, relevant quantitative data, experimental protocols, and signaling interactions related to this compound.
Metabolic Pathways
The metabolic pathways involving 12-keto-CDCA are primarily characterized by oxidation and reduction reactions, often mediated by microbial enzymes. It is not a primary bile acid synthesized directly from cholesterol but rather an intermediate formed from other bile acids.
Formation of this compound
12-keto-CDCA can be formed through both chemical and biological processes.
-
From Cholic Acid: In laboratory and industrial settings, 12-keto-CDCA is a key intermediate in the synthesis of CDCA and UDCA from the more abundant primary bile acid, cholic acid.[1][3] This process involves the selective oxidation of the hydroxyl group at the C-12 position of cholic acid.[4]
-
From Dehydrocholic Acid (Microbial Pathway): Gut microbiota, such as Ruminococcus sp., can produce related 12-oxo bile acids from dehydrocholic acid (a 3,7,12-triketo bile acid). This involves sequential reduction of the keto groups at the C-7 and C-3 positions by NADPH-dependent 7β-hydroxysteroid dehydrogenase and 3β-hydroxysteroid dehydrogenase, respectively. This process yields 3β,7β-dihydroxy-12-oxo-5β-cholanic acid, an isomer of 12-keto-CDCA.[5]
Conversion of this compound
The primary metabolic fate of 12-keto-CDCA is its reduction to form other biologically active bile acids.
-
To Chenodeoxycholic Acid (CDCA): The defining step in the synthesis of CDCA from the 12-keto intermediate is the reduction of the C-12 keto group. In chemical synthesis, this is often achieved through methods like the Wolff-Kishner reduction.[6]
Physiological and Pathophysiological Significance
While often considered just an intermediate, 12-keto-CDCA has been detected in the gastric tissues of various animal models, including mice, rats, rabbits, and pigs.[1][3] Its fecal levels are reportedly elevated in children with hepatic glycogen storage disease, indicating a potential link to metabolic disorders.[1][3] Furthermore, its sodium salt, known as 12-monoketocholic acid (12-MKA), has demonstrated pharmacological activity, including the ability to increase the brain uptake of quinine (B1679958) and enhance the effects of certain analgesics and anesthetics in rats.[1][3]
Signaling Pathways
Direct signaling pathways for 12-keto-CDCA are not well-elucidated. However, as a member of the bile acid family, its biological effects are likely contextualized by the well-established signaling roles of its parent and product molecules, such as CDCA and deoxycholic acid (DCA). These bile acids act as signaling molecules that activate specific receptors, notably the nuclear farnesoid X receptor (FXR) and the membrane-bound G protein-coupled receptor TGR5 (GPBAR1).[7][8]
Activation of these receptors influences a wide range of metabolic processes, including glucose homeostasis, lipid metabolism, and inflammatory responses.[9] For instance, CDCA is a known physiological ligand for FXR.[7] The binding of bile acids to these receptors can trigger downstream signaling cascades involving protein kinase A (PKA) and p38 mitogen-activated protein kinase (MAPK), which can modulate the expression of inflammatory cytokines like IL-8.[10]
Quantitative Data
Quantitative data on the specific metabolic reactions of 12-keto-CDCA are limited in the literature. However, kinetic data for related enzymatic processes in human liver provide context for the rates at which bile acid intermediates are processed.
Table 1: Apparent Michaelis-Menten Constants for Bile Acid-CoA Thioesterase Activity in Human Liver [11]
| Substrate | Apparent Km (mol/L) | Apparent Vmax (nmol·mg⁻¹·min⁻¹) |
| Choloyl-CoA | 7.7 x 10⁻⁵ | 3.6 |
| Chenodeoxycholoyl-CoA | 7.1 x 10⁻⁵ | 4.8 |
Data from the postnuclear fraction of human liver homogenate. This thioesterase activity is crucial for regulating the levels of free bile acids available for signaling.[11]
Table 2: Effect of Chenodeoxycholic Acid (CDCA) Administration on Bile Acid Kinetics in Humans [12]
| Parameter | Before CDCA | After CDCA (15 mg/kg/day) | Percent Change |
| Cholic Acid | |||
| Pool Size (µmol) | 1850 ± 310 | 560 ± 110 | ~70% Decrease |
| Synthesis Rate (µmol/day) | 480 ± 90 | 140 ± 30 | ~71% Decrease |
| Chenodeoxycholic Acid | |||
| Pool Size (µmol) | 1290 ± 160 | 4170 ± 590 | ~223% Increase |
| Synthesis Rate (µmol/day) | 370 ± 50 | 380 ± 60 | No significant change |
Values are means ± SE. This data illustrates how administering one bile acid (CDCA) dramatically alters the pool size and synthesis of other primary bile acids, highlighting the tight regulatory control of the overall bile acid pool.[12]
Experimental Protocols
Protocol 1: Chemical Synthesis of CDCA via a 12-Keto-CDCA Intermediate
This protocol is adapted from a patented chemical synthesis method.[6]
-
Preparation of Cholate Ester: Cholic acid is esterified (e.g., with methanol (B129727) or ethanol) to protect the carboxylic acid group.
-
Selective Acetylation: The 3α and 7α hydroxyl groups are protected via acetylation using a reagent like acetic anhydride, yielding 3α,7α-diacetyl-12α-hydroxycholate.
-
Oxidation to 12-Keto Intermediate: The 12α-hydroxyl group is oxidized to a keto group using an oxidizing agent (e.g., hypochlorite (B82951) in the presence of a catalyst) to form 3α,7α-diacetyl-12-oxochenodeoxycholic acid ester.
-
Hydrolysis (De-protection): The acetyl protecting groups and the ester are hydrolyzed using a base (e.g., sodium hydroxide (B78521) in ethanol) to yield the crude this compound.
-
Wolff-Kishner Reduction: The 12-keto group is reduced to a methylene (B1212753) group (CH₂) using hydrazine (B178648) hydrate (B1144303) and a strong base (e.g., NaOH) in a high-boiling solvent like ethylene (B1197577) glycol. This final step yields chenodeoxycholic acid.
Protocol 2: Quantification of Bile Acids by LC-MS/MS
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a powerful and standard technique for the selective detection and quantification of individual bile acids in biological matrices.[13]
-
Sample Preparation: Plasma, tissue homogenate, or fecal samples are collected. Proteins are precipitated using a solvent like acetonitrile. An internal standard mix, containing isotopically labeled versions of the bile acids of interest, is added for normalization.
-
Extraction: Bile acids are extracted from the supernatant, often using solid-phase extraction (SPE) to remove interfering substances.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. A C18 reverse-phase column is typically used to separate the different bile acid species based on their hydrophobicity. A gradient of mobile phases (e.g., water with formic acid and acetonitrile/methanol) is used for elution.
-
Mass Spectrometry Detection: The eluent from the LC is directed into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode. For each bile acid, a specific precursor ion (the molecular ion) is selected and fragmented, and a specific product ion is monitored. This highly selective process allows for accurate quantification even in complex mixtures.
-
Data Analysis: The peak area of each endogenous bile acid is compared to the peak area of its corresponding isotopically labeled internal standard. A calibration curve is used to determine the absolute concentration.
Protocol 3: Analysis of Protein Phosphorylation via Immunoprecipitation
This protocol is a general method to determine if a compound induces the phosphorylation of a target protein, such as the cystic fibrosis transmembrane conductance regulator (CFTR), as stimulated by bile acids like CDCA.[14]
-
Cell Treatment: Culture appropriate cells (e.g., T84 human colon carcinoma cells) to confluence. Treat the cells with the compound of interest (e.g., 500 µM CDCA) or controls (e.g., vehicle DMSO, positive control forskolin) for a specified time (e.g., 20 minutes).
-
Cell Lysis: Wash the cells with cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Immunoprecipitation (IP): Incubate the cell lysates with a specific primary antibody against the target protein (e.g., anti-CFTR antibody). Add protein A/G-agarose beads to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specifically bound proteins. Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
SDS-PAGE and Immunoblotting (IB): Resolve the eluted proteins on an SDS-polyacrylamide gel. Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Detection: Block the membrane to prevent non-specific antibody binding. Probe the membrane with a primary antibody that recognizes phosphorylated residues (e.g., a pan-phospho antibody). Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualization: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. An increase in signal in the treated lanes compared to the control indicates increased phosphorylation of the target protein.
Conclusion
This compound is a significant, albeit transient, metabolite in the complex network of bile acid synthesis and transformation. Its formation is primarily a result of the oxidation of cholic acid or the microbial reduction of dehydrocholic acid. While its direct biological activities are still under investigation, its position as a key intermediate and its altered levels in disease states highlight the need for further research. The pharmacological activity of its sodium salt suggests that 12-keto-CDCA and its derivatives could be of interest to drug development professionals. Understanding its metabolic pathway is crucial for researchers studying bile acid homeostasis, gut microbiome interactions, and the pathophysiology of enterohepatic and metabolic diseases.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C24H38O5 | CID 94235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. LIPID MAPS [lipidmaps.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Enzymes involved in the formation of 3 beta, 7 beta-dihydroxy-12-oxo-5 beta-cholanic acid from dehydrocholic acid by Ruminococcus sp. obtained from human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102060902A - Chenodeoxycholic acid synthesis method - Google Patents [patents.google.com]
- 7. Chenodeoxycholic Acid: An Update on Its Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effects of chenodeoxycholic acid on the secretion of gut peptides and fibroblast growth factors in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acidic deoxycholic acid and chenodeoxycholic acid induce interleukin-8 production through p38 mitogen-activated protein kinase and protein kinase A in a squamous epithelial model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Presence of choloyl- and chenodeoxycholoyl-coenzyme A thioesterase activity in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative effects of ursodeoxycholic acid and chenodeoxycholic acid on bile acid kinetics and biliary lipid secretion in humans. Evidence for different modes of action on bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chenodeoxycholic acid stimulates Cl− secretion via cAMP signaling and increases cystic fibrosis transmembrane conductance regulator phosphorylation in T84 cells - PMC [pmc.ncbi.nlm.nih.gov]
12-Ketochenodeoxycholic Acid: A Putative Signaling Molecule at the Intersection of Metabolism and Inflammation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
12-Ketochenodeoxycholic acid (12-Keto-CDCA) is a bile acid intermediate that is increasingly gaining attention for its potential role as a signaling molecule. While direct research into the signaling functions of 12-Keto-CDCA is still in its early stages, evidence from closely related keto-bile acids, particularly 12-ketolithocholic acid (12-KLCA), suggests a significant role in modulating inflammatory responses, primarily through the Vitamin D Receptor (VDR). This technical guide provides a comprehensive overview of the current understanding of 12-Keto-CDCA and its potential signaling pathways, detailed experimental protocols for its study, and quantitative data where available. The information is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this emerging class of signaling molecules.
Introduction to this compound
This compound (12-Keto-CDCA), also known as 3α,7α-dihydroxy-12-oxo-5β-cholan-24-oic acid, is a keto-derivative of the primary bile acid chenodeoxycholic acid (CDCA)[1]. It serves as an intermediate in the semisynthetic production of ursodeoxycholic acid (UDCA) and CDCA from cholic acid[2][3]. 12-Keto-CDCA has been identified in the gastric tissues of various animal models, and elevated fecal levels have been observed in children with hepatic glycogen (B147801) storage disease[2]. While its role as a metabolic intermediate is established, its function as a signaling molecule is an active area of investigation.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical characteristics of 12-Keto-CDCA is fundamental for its study.
| Property | Value | Source |
| Molecular Formula | C24H38O5 | [4][5] |
| Molecular Weight | 406.56 g/mol | [5] |
| CAS Number | 2458-08-4 | [3][4][6] |
| Synonyms | 12-keto CDCA, 12-oxo CDCA, 3α,7α-Dihydroxy-12-keto-5β-cholanic acid | [3] |
| Physical Description | Solid | [4] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol | [3] |
Potential Signaling Pathways of Keto-Bile Acids
Direct evidence for the signaling pathways of 12-Keto-CDCA is limited. However, research on the closely related 12-ketolithocholic acid (12-KLCA) provides a strong basis for hypothesizing its mechanisms of action, particularly in the context of inflammation.
Vitamin D Receptor (VDR) Signaling
Recent studies have highlighted the role of 12-KLCA as a modulator of the Vitamin D Receptor (VDR) signaling pathway, which is crucial for intestinal homeostasis and immune regulation[7][8].
Proposed Mechanism of Action:
In the context of intestinal inflammation, such as in ulcerative colitis (UC), gut microbiota dysbiosis can lead to a decrease in the production of secondary bile acids, including 12-KLCA[8][9][10]. This reduction is associated with increased inflammation. The proposed signaling pathway for the anti-inflammatory effects of 12-KLCA is as follows:
-
VDR Upregulation: 12-KLCA treatment has been shown to significantly upregulate the expression of VDR in colonic group 3 innate lymphoid cells (ILC3s)[7][8].
-
Inhibition of IL-17A Secretion: The increased VDR expression leads to a subsequent decrease in the secretion of the pro-inflammatory cytokine Interleukin-17A (IL-17A) from ILC3s[8][10].
-
Amelioration of Colitis: By reducing IL-17A levels, 12-KLCA exerts a potent anti-inflammatory effect, thereby preventing the exacerbation of colitis[8][10].
This pathway suggests that keto-bile acids like 12-Keto-CDCA may act as important regulators of intestinal immunity through VDR modulation.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. LIPID MAPS [lipidmaps.org]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | C24H38O5 | CID 94235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. larodan.com [larodan.com]
- 7. Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bile Acids in Inflammatory Bowel Disease: From Pathophysiology to Treatment [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
Formation of 12-Ketochenodeoxycholic Acid from Chenodeoxycholic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of 12-Ketochenodeoxycholic acid (12-keto-CDCA), a key intermediate in the synthesis of therapeutically important bile acids like ursodeoxycholic acid (UDCA). This document details both chemical and enzymatic routes for its synthesis, presents quantitative data in structured tables, outlines detailed experimental protocols, and visualizes complex pathways and workflows using Graphviz diagrams.
Introduction to this compound
This compound (also known as 12-oxo-chenodeoxycholic acid or 3α,7α-dihydroxy-12-oxo-5β-cholan-24-oic acid) is a keto derivative of chenodeoxycholic acid (CDCA).[1] While not a primary bile acid, it serves as a crucial intermediate in the semi-synthetic production of chenodeoxycholic acid and ursodeoxycholic acid from cholic acid.[2] Its synthesis involves the selective oxidation of the hydroxyl group at the C-12 position of a cholic acid derivative.
Synthetic Pathways
The formation of 12-keto-CDCA can be achieved through two primary approaches: chemical synthesis and enzymatic conversion. Often, these methods start with more abundant bile acids like cholic acid (CA) or dehydrocholic acid (DHCA), where 12-keto-CDCA is a key intermediate.
Chemical Synthesis
Chemical synthesis of 12-keto-CDCA from cholic acid typically involves a multi-step process of protection, oxidation, and deprotection. A common subsequent step to obtain CDCA is the Wolff-Kishner reduction to remove the 12-keto group.
A general chemical synthesis workflow is depicted below:
Caption: Chemical synthesis of CDCA from Cholic Acid via a 12-keto intermediate.
Enzymatic Synthesis
Enzymatic synthesis offers a more specific and often milder alternative to chemical methods. The key enzyme in the formation of 12-keto-CDCA is 12α-hydroxysteroid dehydrogenase (12α-HSDH) . This enzyme catalyzes the reversible oxidation of the 12α-hydroxyl group of bile acids to a keto group, typically using NADP+ as a cofactor.
The enzymatic conversion can be part of a whole-cell biocatalysis system or use purified enzymes. The starting material is often cholic acid or dehydrocholic acid.
Caption: Enzymatic synthesis of 12-keto-CDCA using a whole-cell biocatalyst.
Quantitative Data
The following tables summarize key quantitative data related to the synthesis of 12-keto-CDCA.
Table 1: Yields of 12-Keto-CDCA in Different Synthetic Routes
| Starting Material | Method | Key Reagents/Enzymes | Yield (%) | Reference |
| Cholic Acid | Chemical Synthesis | CrO₃ oxidation, Wolff-Kishner reduction | ~82% (for final CDCA) | [3] |
| Dehydrocholic Acid | Non-enzymatic Reduction | NaBH₄ | 62% (for 12-ketocholic acid) | [3] |
| Dehydrocholic Acid | Multi-enzymatic System | 3α-HSDH, 7β-HSDH, FDH | 91% (for 12-keto-UDCA) | [4] |
Table 2: Kinetic Parameters of 12α-Hydroxysteroid Dehydrogenase (12α-HSDH)
| Enzyme Source | Substrate | Kₘ (mM) | kcat (s⁻¹) | Optimal pH | Cofactor | Reference |
| Methanosphaera stadtmanae | Deoxycholic Acid | 4.816 ± 3.849 | 337.785 | 8 | NADP+ | [4] |
| Clostridium scindens | 12-oxolithocholic acid | - | - | - | - | [4] |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound from Cholic Acid
This protocol is adapted from the general principles of bile acid chemistry.
Materials:
-
Cholic acid
-
Acetic anhydride
-
Acetone
-
Chromic acid (CrO₃)
-
Ethanolic potassium hydroxide (B78521) (10%)
-
Ether
-
Aqueous ethanol
Procedure:
-
Esterification: Reflux cholic acid in methanol to protect the carboxylic acid group as a methyl ester.
-
Acetylation: Dissolve the methyl cholate (B1235396) in pyridine and add acetic anhydride. Let the reaction proceed at room temperature for approximately 20 hours to selectively protect the 3α and 7α hydroxyl groups.
-
Oxidation: Dissolve the resulting 3α,7α-diacetoxy-12α-hydroxy-methyl cholanate in acetone. Add chromic acid solution dropwise while maintaining the temperature to oxidize the 12α-hydroxyl group to a keto group.
-
Saponification (Deprotection): Treat the 3α,7α-diacetoxy-12-keto-methyl cholanate with 10% ethanolic potassium hydroxide overnight at room temperature to remove the acetyl and methyl protecting groups.
-
Extraction and Crystallization: Acidify the solution and remove the ethanol. Extract the free this compound with ether. Crystallize the product from aqueous ethanol.[3]
Protocol 2: Enzymatic Synthesis of 12-Keto-CDCA using Recombinant E. coli
This protocol outlines a general procedure for whole-cell biocatalysis.
Materials:
-
Recombinant E. coli strain expressing 12α-HSDH
-
Fermentation medium (e.g., LB broth with appropriate antibiotic)
-
Inducer (e.g., IPTG)
-
Cholic acid (substrate)
-
Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 8.0)
-
NADP+ (cofactor)
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
Procedure:
-
Cultivation of Biocatalyst: Inoculate the recombinant E. coli in the fermentation medium and grow at 37°C with shaking.
-
Induction: When the cell density reaches a suitable OD₆₀₀, add the inducer (e.g., IPTG) to initiate the expression of 12α-HSDH. Continue cultivation at a lower temperature (e.g., 25°C) for several hours.
-
Bioconversion: Harvest the cells by centrifugation and resuspend them in the buffer solution. Add cholic acid, NADP+, and the cofactor regeneration system to the cell suspension.
-
Reaction: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with gentle agitation. Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC.
-
Product Isolation: After the reaction is complete, centrifuge the mixture to remove the cells. The supernatant containing 12-keto-CDCA can be further purified by extraction and chromatography.
Protocol 3: Analytical Method - HPLC for 12-Keto-CDCA
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase:
-
A gradient of acetonitrile (B52724) and water with a small amount of acid (e.g., 0.1% formic acid for MS compatibility).
Procedure:
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol. Filter the sample through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30°C
-
Injection volume: 20 µL
-
Detection: UV at a low wavelength (e.g., 200-210 nm) or ELSD.
-
-
Quantification: Use a standard curve of purified 12-keto-CDCA to quantify the concentration in the samples.
Signaling Pathways
Bile acids are not only digestive aids but also important signaling molecules that activate nuclear receptors and G protein-coupled receptors. The primary receptors for bile acids are the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).
Chenodeoxycholic acid is a potent natural agonist for FXR.[5] The introduction of a keto group at the 12-position, as in 12-keto-CDCA, likely modifies its interaction with these receptors, although specific studies on 12-keto-CDCA are limited. The general signaling pathways for bile acids are illustrated below.
Caption: General signaling pathways of bile acids via FXR and TGR5.
Activation of FXR by bile acids in the liver and intestine regulates the expression of genes involved in bile acid synthesis, transport, and metabolism. TGR5 activation, on the other hand, is involved in regulating energy expenditure and glucose homeostasis.[6] Further research is needed to elucidate the specific role and potency of 12-keto-CDCA as a signaling molecule for these receptors.
Conclusion
The formation of this compound is a critical step in the synthesis of valuable therapeutic bile acids. Both chemical and enzymatic methods have been developed for its production, with enzymatic routes offering higher specificity and milder reaction conditions. Understanding the detailed protocols and quantitative aspects of these synthetic pathways is essential for researchers and professionals in drug development. Furthermore, elucidating the specific interactions of 12-keto-CDCA with key signaling receptors like FXR and TGR5 will open new avenues for understanding its potential physiological roles and therapeutic applications.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. caymanchem.com [caymanchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Enzymatic routes for the synthesis of ursodeoxycholic acid: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The In Vivo Landscape of 12-Ketochenodeoxycholic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Ketochenodeoxycholic acid (12-Keto-CDCA), a keto-bile acid intermediate, is emerging from the shadow of its more abundant bile acid relatives. While its presence in vivo has been confirmed, a comprehensive understanding of its natural occurrence, metabolic pathways, and physiological significance is still developing. This technical guide synthesizes the current knowledge on the endogenous presence of 12-Keto-CDCA, providing a resource for researchers investigating its potential as a biomarker or therapeutic target. We present available quantitative data, detailed experimental protocols for its analysis, and visual representations of its metabolic context to facilitate further exploration of this intriguing molecule.
Natural Occurrence and Quantitative Data
This compound is a naturally occurring bile acid, though it is typically found at lower concentrations than primary and secondary bile acids. Its presence has been documented in various biological matrices across different species.
Tissue and Fluid Distribution
Endogenous 12-Keto-CDCA has been identified in the gastric tissues of several animal models, including C57BL/6J mice, Kunming mice, Sprague-Dawley rats, New Zealand white rabbits, and JX black pigs.[1][2] In humans, it has been detected in the gall bladder, intestine, and liver. Fecal levels of 12-Keto-CDCA have been noted to be elevated in children with hepatic glycogen (B147801) storage disease, suggesting a potential link to metabolic disorders.[1][2]
Quantitative Levels
Quantitative data on the endogenous concentrations of 12-Keto-CDCA in healthy human subjects are limited in the currently available scientific literature. The following table summarizes the reported occurrences and any available quantitative information.
| Biological Matrix | Species | Condition | Concentration Range | Reference |
| Gastric Tissue | Mouse (C57BL/6J, KM), Rat (Sprague-Dawley), Rabbit (New Zealand white), Pig (JX black) | Healthy | Detected, not quantified | [1][2] |
| Feces | Human | Hepatic Glycogen Storage Disease | Increased levels (quantification not specified) | [1][2] |
| Feces | Cow | Pre-calving (potential ketosis biomarker) | Detected, relative changes reported | |
| Gall Bladder | Human | Not specified | Detected, not quantified | |
| Intestine | Human | Not specified | Detected, not quantified | |
| Liver | Human | Not specified | Detected, not quantified |
Note: The lack of extensive quantitative data highlights a significant gap in the current understanding of 12-Keto-CDCA's physiological concentration ranges.
Metabolic Pathways
12-Keto-CDCA is primarily known as an intermediate in the biotransformation of cholic acid, a primary bile acid. Its formation and subsequent metabolism are influenced by both host and gut microbial enzymes.
Biosynthesis from Cholic Acid
The synthesis of 12-Keto-CDCA from cholic acid involves the oxidation of the hydroxyl group at the C-12 position. This conversion can be catalyzed by 12α-hydroxysteroid dehydrogenase (12α-HSDH), an enzyme found in certain gut bacteria.[3][4] This enzymatic reaction is a key step in the pathway leading to the formation of other bile acids like chenodeoxycholic acid (CDCA) and ursodeoxycholic acid (UDCA).
Further Metabolism
Once formed, 12-Keto-CDCA can be further metabolized. For instance, it can be reduced to form chenodeoxycholic acid. The enzymes responsible for this reductive step in vivo are not fully characterized but are likely of microbial origin.
Signaling Pathways
While bile acids, in general, are well-established signaling molecules that activate nuclear receptors like the farnesoid X receptor (FXR) and G-protein coupled receptors like TGR5, specific signaling pathways directly initiated by this compound have not yet been extensively elucidated. The general signaling roles of its precursor (cholic acid) and product (chenodeoxycholic acid) are well-documented and suggest that 12-Keto-CDCA may have currently uncharacterized signaling properties. Further research is required to determine if 12-Keto-CDCA acts as a ligand for known bile acid receptors or has its own unique signaling cascade.
Experimental Protocols
The accurate quantification of 12-Keto-CDCA in biological matrices is crucial for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for bile acid analysis.
Extraction of 12-Keto-CDCA from Fecal Samples
This protocol provides a general framework for the extraction of bile acids, including 12-Keto-CDCA, from fecal matter for subsequent LC-MS/MS analysis.
Materials:
-
Lyophilizer (freeze-dryer)
-
Homogenizer (e.g., bead beater)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Internal standards (e.g., deuterated bile acids)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
LC-MS vials
Procedure:
-
Sample Preparation: Lyophilize fecal samples to a constant dry weight. Homogenize the dried feces into a fine powder.
-
Extraction:
-
Weigh approximately 20-50 mg of homogenized fecal powder into a centrifuge tube.
-
Add a known amount of an appropriate internal standard solution.
-
Add 1 mL of methanol.
-
Vortex vigorously for 1 minute.
-
Homogenize using a bead beater for 10-20 minutes.
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet solid debris.
-
Supernatant Collection: Carefully collect the methanol supernatant and transfer it to a new tube.
-
Second Extraction (Optional but Recommended): Resuspend the pellet in another 1 mL of methanol, vortex, and centrifuge again. Combine the supernatants.
-
Drying: Evaporate the combined supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 methanol/water).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.
LC-MS/MS Analysis
A generalized LC-MS/MS method for bile acid analysis is provided below. This method should be optimized for the specific instrumentation used.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid) and/or a buffer (e.g., ammonium (B1175870) acetate).
-
Mobile Phase B: A mixture of organic solvents like acetonitrile (B52724) and/or methanol with similar additives as mobile phase A.
-
Gradient: A gradient elution is employed, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the more hydrophobic bile acids.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for bile acids.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻ of 12-Keto-CDCA) and a specific product ion generated after fragmentation.
-
MRM Transition for 12-Keto-CDCA (Example):
-
Precursor Ion (Q1): m/z 405.3 (corresponding to [C24H38O5 - H]⁻)
-
Product Ion (Q3): A specific fragment ion that needs to be determined by direct infusion of a 12-Keto-CDCA standard.
Conclusion and Future Directions
This compound is a naturally occurring, yet understudied, bile acid. Its confirmed presence in various biological matrices and its link to a metabolic disease in humans underscore the need for further investigation. The current lack of comprehensive quantitative data in healthy individuals represents a critical knowledge gap that, once filled, could pave the way for its use as a clinical biomarker. The provided experimental protocols offer a starting point for researchers to quantify this molecule and explore its physiological and pathological roles. Future research should focus on:
-
Establishing reference concentration ranges for 12-Keto-CDCA in various human biological fluids and tissues.
-
Elucidating the specific enzymes in the human gut microbiome responsible for its synthesis and degradation.
-
Investigating its potential as a signaling molecule and its interaction with known bile acid receptors.
-
Exploring its utility as a biomarker for metabolic diseases, gastrointestinal disorders, and liver conditions.
By addressing these research questions, the scientific community can fully uncover the significance of this compound in human health and disease.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of 12-Ketochenodeoxycholic Acid
Introduction
This compound (12-keto-CDCA) is a bile acid derivative that holds significance as a human metabolite and a key intermediate in the semisynthetic production of therapeutically important bile acids, such as chenodeoxycholic acid (CDCA) and ursodeoxycholic acid (UDCA).[1][2][3] As a derivative of chenodeoxycholic acid, one of the two primary bile acids in humans, 12-keto-CDCA is formed through the metabolic transformation of cholesterol.[1] Its structure, featuring a ketone group at the C-12 position, imparts distinct physicochemical properties that influence its biological activity and analytical behavior. This guide provides a comprehensive overview of these properties, along with relevant experimental methodologies, to support its application in research and drug development.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the tables below. These parameters are crucial for understanding its solubility, stability, and interactions in biological and chemical systems.
General and Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | [4] |
| Synonyms | 12-keto CDCA, 12-oxo CDCA, 12-Oxochenodeoxycholic acid, 3α,7α-Dihydroxy-12-keto-5β-cholanic acid | [2][3][5] |
| CAS Number | 2458-08-4 | [1][2][4] |
| Molecular Formula | C24H38O5 | [1][2][6] |
| Molecular Weight | 406.56 g/mol | [1][2][4] |
| Exact Mass | 406.2719 g/mol | [1][2][7] |
| Appearance | Solid | [4][5] |
| Purity | ≥95% | [3][5] |
Predicted and Experimental Properties
| Property | Value | Source(s) |
| Melting Point | 165-167 °C (for the related 12-Ketodeoxycholic acid) | |
| Boiling Point | Not Available | [8] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol (B129727). Soluble in DMSO (100 mg/mL). | [3][5][9] |
| pKa (Strongest Acidic) | 4.56 (Predicted) | [8][10] |
| logP | 4.23 (Predicted) | [7] |
| Polar Surface Area | 94.83 Ų | [7] |
| Hydrogen Bond Donors | 3 | [7] |
| Hydrogen Bond Acceptors | 5 | [7] |
| Rotatable Bond Count | 4 | [7][8] |
| Stability | Stable for at least 4 years when stored at -20°C. | [3][5] |
| Storage Temperature | -20°C | [1][3][5] |
Biological Role and Potential Applications
This compound is primarily recognized as an intermediate in bile acid metabolism and synthesis.[3] It has been identified in the gastric tissues of various animal models and its fecal levels are reportedly elevated in children with hepatic glycogen (B147801) storage disease.[3][5]
The sodium salt of 12-keto-CDCA, known as 12-monoketocholic acid (12-MKA), has demonstrated intriguing pharmacological properties. It has been shown to increase the permeability of the blood-brain barrier, enhancing the brain uptake of drugs such as quinine (B1679958) and morphine.[3][7] This suggests a potential application as a permeation enhancer in drug delivery systems targeting the central nervous system.
Experimental Protocols
Synthesis of this compound from Cholic Acid
A common route to this compound involves the selective oxidation of cholic acid. This process is a key step in the semisynthetic production of chenodeoxycholic acid.[11][12]
Methodology:
-
Protection of Hydroxyl Groups: The 3α and 7α hydroxyl groups of cholic acid are selectively protected, typically through acetylation, leaving the 12α-hydroxyl group accessible for oxidation.
-
Oxidation: The protected cholic acid derivative is then subjected to oxidation to convert the 12α-hydroxyl group into a ketone. This is often achieved using reagents like hypochlorite (B82951) in the presence of a catalyst.[12]
-
Hydrolysis (Deprotection): The acetyl protecting groups are removed by hydrolysis, usually under basic conditions (e.g., using sodium hydroxide (B78521) in ethanol), to yield this compound.[12]
-
Purification: The crude product is purified by recrystallization, typically from a solvent like methanol, to obtain the final product with high purity.[12]
The overall synthetic pathway is illustrated in the diagram below.
High-Performance Liquid Chromatography (HPLC) Analysis
The purity and quantification of this compound can be determined using reverse-phase HPLC.
Methodology:
-
Sample Preparation: A stock solution of 12-keto-CDCA is prepared by dissolving a known amount in a suitable solvent, such as methanol or DMSO.[5] Working standards are prepared by diluting the stock solution.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.
-
Detection: Detection can be achieved using a UV detector (as the ketone group provides some chromophore) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
-
Data Analysis: The concentration of 12-keto-CDCA in a sample is determined by comparing its peak area to a calibration curve generated from the working standards.
The general workflow for HPLC analysis is depicted below.
Spectral Data Interpretation
-
Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, 12-keto-CDCA is expected to show a prominent ion corresponding to its deprotonated molecule [M-H]⁻ at an m/z of approximately 405.26.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would display characteristic signals for the steroid backbone, including methyl singlets for the C18 and C19 positions. The protons on carbons bearing hydroxyl groups (C3 and C7) would appear as multiplets in the 3.4-4.0 ppm region. The absence of a proton at the C12 position and the presence of adjacent protons would confirm the ketone functionality.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band around 1700-1725 cm⁻¹, indicative of the C=O stretch of the ketone. A broad absorption in the region of 2500-3300 cm⁻¹ would correspond to the O-H stretch of the carboxylic acid, and another strong C=O stretch for the carboxylic acid would appear around 1700 cm⁻¹. O-H stretching from the alcohol groups would also be present in the 3200-3600 cm⁻¹ range.
Conclusion
This compound is a multifaceted molecule with importance in both metabolic pathways and synthetic chemistry. Its well-defined physicochemical properties, coupled with its biological activities, make it a compound of interest for researchers in medicinal chemistry, pharmacology, and drug development. The methodologies outlined in this guide provide a foundation for its synthesis, analysis, and further investigation into its potential therapeutic applications, particularly in the realm of drug delivery.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | C24H38O5 | CID 94235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. larodan.com [larodan.com]
- 7. LIPID MAPS [lipidmaps.org]
- 8. Human Metabolome Database: Showing metabocard for 12-Ketodeoxycholic acid (HMDB0000328) [hmdb.ca]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Showing Compound 12-Ketodeoxycholic acid (FDB021953) - FooDB [foodb.ca]
- 11. academic.oup.com [academic.oup.com]
- 12. CN102060902A - Chenodeoxycholic acid synthesis method - Google Patents [patents.google.com]
12-Ketochenodeoxycholic Acid in Enterohepatic Circulation: A Technical Guide
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Introduction
12-Ketochenodeoxycholic acid (12-keto-CDCA), also known as 3α,7α-dihydroxy-12-oxo-5β-cholan-24-oic acid, is an oxo-bile acid that is increasingly recognized for its role in the complex network of bile acid metabolism and signaling. As an intermediate in the synthesis of other bile acids and a product of microbial metabolism, 12-keto-CDCA is an integral component of the enterohepatic circulation. This technical guide provides a comprehensive overview of the synthesis, metabolism, transport, and physiological effects of 12-keto-CDCA, with a focus on quantitative data, experimental protocols, and signaling pathways.
Synthesis and Metabolism of this compound
12-keto-CDCA can be synthesized through both chemical and enzymatic methods, primarily from cholic acid or dehydrocholic acid.
Chemical Synthesis:
The chemical synthesis of 12-keto-CDCA from cholic acid typically involves a multi-step process that includes the protection of the 3α- and 7α-hydroxyl groups, followed by the oxidation of the 12α-hydroxyl group to a keto group, and subsequent deprotection. A common synthetic route involves the following steps:
-
Esterification: Protection of the C-24 carboxyl group of cholic acid, often as a methyl ester.
-
Selective Acetylation: Acetylation of the 3α- and 7α-hydroxyl groups.
-
Oxidation: Oxidation of the 12α-hydroxyl group to a 12-keto group using an oxidizing agent.
-
Hydrolysis: Removal of the acetyl and ester protecting groups to yield 12-keto-CDCA.
Enzymatic Synthesis:
Enzymatic synthesis offers a more specific and often milder alternative to chemical methods. The key enzyme in the biological formation of 12-keto-CDCA is 12α-hydroxysteroid dehydrogenase (12α-HSDH), which is found in certain gut bacteria.[1] This enzyme catalyzes the reversible oxidation of the 12α-hydroxyl group of cholic acid to a 12-keto group.[1]
The enzymatic conversion of cholic acid to 12-keto-CDCA can be achieved using whole-cell biocatalysts, such as recombinant Escherichia coli expressing 12α-HSDH.[1] This biotransformation is a key step in the industrial production of chenodeoxycholic acid and ursodeoxycholic acid.[1][2]
The following diagram illustrates the enzymatic conversion of cholic acid to 12-keto-CDCA.
Figure 1: Enzymatic synthesis of 12-keto-CDCA.
Enterohepatic Circulation of this compound
The enterohepatic circulation of bile acids is a highly efficient process that involves their synthesis in the liver, secretion into the bile, passage into the intestine, reabsorption, and return to the liver via the portal circulation. While the general mechanisms of bile acid transport are well-established, specific data on the transport of 12-keto-CDCA are limited.
Intestinal Absorption:
Unconjugated bile acids can be absorbed throughout the intestine via passive non-ionic diffusion.[3] As a dihydroxy bile acid, 12-keto-CDCA is likely absorbed in the small intestine and colon. The major active transport system for conjugated bile acids is the apical sodium-dependent bile acid transporter (ASBT) located in the terminal ileum.[4] Whether 12-keto-CDCA or its conjugates are substrates for ASBT has not been definitively established.
Hepatic Transport:
After absorption from the intestine, bile acids are transported to the liver via the portal vein. Hepatic uptake of bile acids is mediated by transporters on the sinusoidal membrane of hepatocytes, primarily the Na+-taurocholate cotransporting polypeptide (NTCP) and members of the organic anion transporting polypeptide (OATP) family.[5][6] Following uptake, bile acids are secreted into the bile canaliculi by the bile salt export pump (BSEP) and multidrug resistance-associated protein 2 (MRP2).[7] The specific transporters involved in the hepatic uptake and biliary excretion of 12-keto-CDCA have yet to be fully elucidated.
The following diagram provides a generalized overview of the enterohepatic circulation of bile acids, within which 12-keto-CDCA participates.
Figure 2: General enterohepatic circulation of bile acids.
Quantitative Data
Quantitative data on the concentrations of 12-keto-CDCA in human biological fluids and tissues are sparse in the literature. Most studies on bile acid profiling do not specifically report absolute concentrations of 12-keto-CDCA. However, it has been identified in various biological matrices, and its levels are reported to be altered in certain disease states.
Table 1: Reported Presence and Alterations of this compound
| Biological Matrix | Species | Condition | Observation | Reference(s) |
| Gastric Tissue | Mouse, Rat, Rabbit, Pig | - | Detected in gastric tissues. | [8] |
| Feces | Human | Hepatic Glycogen Storage Disease | Increased fecal levels. | [8] |
| Feces | Human | Liver Cirrhosis | Detected in feces. | [9] |
| Cecal Content | Human | Healthy | Detected at low levels. | [10] |
Experimental Protocols
The quantification of 12-keto-CDCA in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.
Sample Preparation:
Plasma/Serum:
-
Protein Precipitation: To 100 µL of plasma or serum, add 300-400 µL of ice-cold methanol (B129727) or acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated analog of a bile acid).
-
Vortex and Centrifuge: Vortex the mixture vigorously for 30-60 seconds to precipitate proteins. Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent, typically a mixture of the initial mobile phase (e.g., 50% methanol in water).
Feces:
-
Homogenization: Homogenize a weighed amount of fecal sample (wet or lyophilized) in an extraction solvent. A common solvent is an alkaline ethanol (B145695) solution (e.g., 95% ethanol containing 0.1 N NaOH).[11]
-
Extraction: The mixture is typically agitated (e.g., shaking, sonication, or bead beating) to ensure efficient extraction.[12][13]
-
Centrifugation: Centrifuge the homogenate to pellet solid debris.
-
Solid-Phase Extraction (SPE) (Optional but Recommended): The supernatant can be further purified using SPE to remove interfering substances. A reverse-phase sorbent is commonly used.
-
Drying and Reconstitution: Elute the bile acids from the SPE cartridge, evaporate to dryness, and reconstitute in the initial mobile phase.
LC-MS/MS Analysis:
A validated LC-MS/MS method for a broad range of bile acids can be adapted for 12-keto-CDCA.
-
Chromatography:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid) and often a low concentration of ammonium (B1175870) formate (B1220265) or acetate.
-
Mobile Phase B: A mixture of organic solvents such as acetonitrile and/or methanol with a similar modifier.
-
Gradient: A gradient elution is employed to separate the various bile acids based on their polarity.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is most common for bile acids.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the deprotonated molecule [M-H]⁻) for 12-keto-CDCA (m/z 405.3) and monitoring for one or more specific product ions generated by collision-induced dissociation.
-
The following diagram outlines a general workflow for the LC-MS/MS analysis of 12-keto-CDCA.
Figure 3: LC-MS/MS workflow for 12-keto-CDCA analysis.
Signaling Pathways
Bile acids are now recognized as important signaling molecules that activate nuclear receptors and G protein-coupled receptors to regulate gene expression involved in their own synthesis and transport, as well as lipid, glucose, and energy metabolism. The primary nuclear receptor for bile acids is the farnesoid X receptor (FXR).
The interaction of 12-keto-CDCA with FXR and its downstream effects are not well-characterized. Some evidence suggests that modifications at the C-12 position of the bile acid steroid nucleus can influence FXR activity. While chenodeoxycholic acid (CDCA) is a potent FXR agonist, the presence of a keto group at the C-12 position may alter this activity. Further research is needed to determine if 12-keto-CDCA acts as an FXR agonist, antagonist, or has no significant effect.
The general signaling pathway of FXR activation by an agonist is depicted below.
Figure 4: General FXR signaling pathway.
Conclusion
This compound is an important intermediate in bile acid metabolism and is present in the enterohepatic circulation. While its synthesis and general chemical properties are understood, significant gaps remain in our knowledge regarding its specific transport mechanisms, quantitative levels in various biological compartments, and its precise role in bile acid signaling pathways. Further research, utilizing advanced analytical techniques and targeted molecular biology studies, is required to fully elucidate the physiological and pathophysiological significance of this oxo-bile acid. This will be crucial for understanding its potential as a biomarker or therapeutic target in liver and metabolic diseases.
References
- 1. journals.asm.org [journals.asm.org]
- 2. agilent.com [agilent.com]
- 3. shimadzu.com [shimadzu.com]
- 4. Role of the Intestinal Bile Acid Transporters in Bile Acid and Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intestinal transport and metabolism of bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current concepts of hepatic uptake, intracellular transport and biliary secretion of bile acids: physiological basis and pathophysiological changes in cholestatic liver dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LIPID MAPS [lipidmaps.org]
- 9. Human Metabolome Database: Showing metabocard for 12-Ketodeoxycholic acid (HMDB0000328) [hmdb.ca]
- 10. Human cecal bile acids: concentration and spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microbial metabolites as a way to provide crosstalk between gut and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Optimised Monophasic Faecal Extraction Method for LC-MS Analysis and Its Application in Gastrointestinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Methodological & Application
Application Note: Quantification of 12-Ketochenodeoxycholic Acid in Biological Matrices by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
12-Ketochenodeoxycholic acid (12-keto-CDCA) is a secondary bile acid formed by the metabolic activity of gut microbiota. As signaling molecules, bile acids are integral to cholesterol metabolism, fat absorption, and the regulation of various metabolic pathways. The quantification of individual bile acids, such as 12-keto-CDCA, in biological matrices like plasma, serum, and feces is crucial for understanding liver function, diagnosing hepatobiliary diseases, and assessing the effects of new drug candidates on metabolic profiles. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the reliable quantification of this compound.
Principle of the Method
This method employs a simple protein precipitation step for sample preparation, followed by reversed-phase liquid chromatography for the separation of 12-keto-CDCA from other bile acids and matrix components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM), which offers high selectivity and sensitivity.
Quantitative Data Summary
The performance of the LC-MS/MS method for the quantification of this compound is summarized below. These values represent typical performance and may vary based on the specific instrumentation and matrix used.
| Parameter | Result |
| Limit of Detection (LOD) | 0.1 - 0.5 nM |
| Limit of Quantification (LOQ) | 0.5 - 1.0 nM |
| Linearity (R²) | > 0.995 |
| Dynamic Range | 1 nM - 1000 nM[1] |
| Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85% - 115% |
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is suitable for plasma and serum samples.
Materials:
-
Plasma or serum samples
-
Ice-cold methanol (B129727) or acetonitrile[1][2][3]
-
Internal Standard (IS) solution (e.g., deuterated bile acid analog)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 14,000 rpm
-
Nitrogen evaporator (optional)
-
Reconstitution solution (e.g., 50% methanol in water)[2]
Procedure:
-
Pipette 50-100 µL of plasma or serum sample into a microcentrifuge tube.[2]
-
Add an appropriate volume of the internal standard solution to each sample, calibrator, and quality control sample.
-
Add 300 µL of ice-cold methanol or acetonitrile (B52724) to precipitate proteins.[2]
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.[2][4]
-
Carefully transfer the supernatant to a clean tube.
-
(Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 150 µL of 50% methanol in water.[2]
-
Vortex briefly and transfer the solution to an LC autosampler vial for analysis.
LC-MS/MS Analysis
Instrumentation:
-
UHPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.7 µm)[2] |
| Mobile Phase A | 0.1% Formic acid in Water[1][2] |
| Mobile Phase B | Acetonitrile or a mixture of Methanol/Acetonitrile (1:1)[1][2] |
| Flow Rate | 0.400 mL/min[2] |
| Column Temperature | 50 °C[1][2] |
| Injection Volume | 10-15 µL[1][2] |
| Gradient | A typical gradient starts at a lower percentage of organic phase (e.g., 10-40% B), ramps up to a high percentage (e.g., 90-98% B) to elute the analyte, and then re-equilibrates to the initial conditions.[1][2] |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[2] |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas Temperature | 500 °C |
| Desolvation Gas Flow | 650 L/h |
| Collision Gas | Argon |
| Dwell Time | 7 ms[2] |
MRM Transitions for this compound:
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| This compound | 389.3 | 345.3 | To be optimized |
| This compound (confirming) | 389.3 | 257.2 | To be optimized |
Note: Collision energies should be optimized for the specific instrument being used to achieve the best sensitivity.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
References
Cell-based Assays for 12-Ketochenodeoxycholic Acid Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Ketochenodeoxycholic acid (12-Keto-CDCA) is a keto derivative of chenodeoxycholic acid (CDCA), a primary bile acid synthesized in the liver from cholesterol.[1][2][3] Bile acids are increasingly recognized not just for their role in digestion but also as crucial signaling molecules that modulate various metabolic and cellular processes, primarily through the activation of nuclear receptors like the Farnesoid X Receptor (FXR) and G-protein coupled receptors like the Takeda G-protein-coupled receptor 5 (TGR5).[4][5] The activity of 12-Keto-CDCA on these receptors is of significant interest for understanding its physiological role and therapeutic potential.
These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound on human FXR and TGR5. Additionally, a protocol for assessing its potential anti-inflammatory effects is included. While specific quantitative data for 12-Keto-CDCA is not widely available, data for its parent compound, chenodeoxycholic acid (CDCA), is provided for reference.
Data Presentation: Activity of Chenodeoxycholic Acid (CDCA)
The following tables summarize the reported biological activity of chenodeoxycholic acid (CDCA), the parent compound of 12-Keto-CDCA. This data serves as a valuable reference point for interpreting the results of assays performed with 12-Keto-CDCA.
Table 1: FXR Activation by Chenodeoxycholic Acid (CDCA)
| Compound | Receptor | Assay Type | Cell Line | EC50 (µM) | Reference |
| Chenodeoxycholic Acid (CDCA) | Farnesoid X Receptor (FXR) | Reporter Gene Assay | Not Specified | 10 - 17 | [4][6] |
Table 2: TGR5 Activation by Chenodeoxycholic Acid (CDCA)
| Compound | Receptor | Assay Type | Cell Line | Potency Ranking | Reference |
| Chenodeoxycholic Acid (CDCA) | Takeda G-protein-coupled receptor 5 (TGR5) | cAMP Measurement | Not Specified | LCA > DCA > CDCA > CA > UDCA | [5] |
LCA: Lithocholic Acid, DCA: Deoxycholic Acid, CDCA: Chenodeoxycholic Acid, CA: Cholic Acid, UDCA: Ursodeoxycholic Acid
Table 3: Anti-inflammatory Activity of Chenodeoxycholic Acid (CDCA)
| Compound | Effect | Model | Key Findings | Reference |
| Chenodeoxycholic Acid (CDCA) | Anti-inflammatory | Lipopolysaccharide (LPS)-induced endotoxemia in rats | Reduced pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), decreased NF-κB expression, and attenuated liver injury. | [7] |
| Chenodeoxycholic Acid (CDCA) | Anti-inflammatory | High-fructose-fed Wistar rats | Improved renal inflammation and oxidative stress. | [8] |
Signaling Pathways
FXR Signaling Pathway
Caption: FXR activation by 12-Keto-CDCA.
TGR5 Signaling Pathway
Caption: TGR5 activation by 12-Keto-CDCA.
Experimental Protocols
Experimental Workflow Overview
Caption: General workflow for cell-based assays.
Protocol 1: FXR Reporter Gene Assay
Objective: To determine the agonist or antagonist activity of 12-Keto-CDCA on the Farnesoid X Receptor (FXR).
Principle: This assay utilizes a host cell line (e.g., HEK293T) co-transfected with an FXR expression vector and a reporter vector. The reporter vector contains a promoter with FXR response elements (FXREs) driving the expression of a reporter gene, such as luciferase or secreted alkaline phosphatase (SEAP). Activation of FXR by a ligand like 12-Keto-CDCA leads to the transcription of the reporter gene, and the resulting signal is measured.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
FXR expression plasmid
-
FXRE-luciferase reporter plasmid
-
Transfection reagent (e.g., Lipofectamine®)
-
This compound (test compound)
-
Chenodeoxycholic acid (CDCA) or GW4064 (positive control)
-
Luciferase assay reagent
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2-5 x 10⁴ cells per well and incubate for 18-24 hours.
-
Transfection: Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24 hours to allow for receptor and reporter expression.
-
Compound Treatment:
-
Prepare serial dilutions of 12-Keto-CDCA and the positive control (CDCA or GW4064) in serum-free DMEM.
-
Remove the transfection medium and add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plate for 18-24 hours.
-
Luciferase Assay:
-
Remove the medium and lyse the cells.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) or to cell viability.
-
Plot the normalized data against the log of the compound concentration.
-
Calculate the EC50 value using a non-linear regression curve fit (sigmoidal dose-response).
-
Protocol 2: TGR5 Activation Assay (cAMP Measurement)
Objective: To determine the agonist activity of 12-Keto-CDCA on the TGR5 receptor.
Principle: TGR5 is a Gs-protein coupled receptor. Its activation leads to an increase in intracellular cyclic AMP (cAMP). This assay measures the change in intracellular cAMP levels in response to treatment with 12-Keto-CDCA in cells expressing TGR5.
Materials:
-
CHO-K1 or HEK293 cells stably or transiently expressing human TGR5
-
Appropriate cell culture medium
-
This compound (test compound)
-
A known TGR5 agonist (e.g., INT-777 or Lithocholic Acid) as a positive control
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
384-well or 96-well assay plates
-
Plate reader compatible with the chosen cAMP assay kit
Procedure:
-
Cell Seeding: Seed the TGR5-expressing cells into the appropriate assay plate at a density recommended by the cell provider or determined by optimization. Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of 12-Keto-CDCA and the positive control in the assay buffer provided with the cAMP kit.
-
Compound Treatment:
-
Remove the culture medium from the cells.
-
Add the compound dilutions to the wells. Include a vehicle control.
-
-
Incubation: Incubate the plate for the time specified in the cAMP assay kit protocol (typically 30-60 minutes) at room temperature or 37°C.
-
cAMP Measurement:
-
Lyse the cells and perform the cAMP measurement following the instructions of the chosen assay kit.
-
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Calculate the concentration of cAMP in each well.
-
Plot the cAMP concentration against the log of the compound concentration.
-
Determine the EC50 value using a non-linear regression curve fit.
-
Protocol 3: Anti-inflammatory Activity Assay (Nitric Oxide Measurement)
Objective: To evaluate the potential anti-inflammatory effect of 12-Keto-CDCA by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: Macrophages, when activated by inflammatory stimuli like LPS, produce nitric oxide (NO), a key inflammatory mediator. This assay measures the amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (test compound)
-
A known anti-inflammatory agent (e.g., Dexamethasone) as a positive control
-
Griess Reagent System
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader (540 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of 12-Keto-CDCA or the positive control for 1-2 hours. Include a vehicle control.
-
-
Inflammatory Stimulation:
-
Add LPS to the wells to a final concentration of 1 µg/mL to all wells except the negative control group.
-
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Prepare a sodium nitrite standard curve.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (from Griess Reagent System) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (from Griess Reagent System) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Calculate the nitrite concentration in each sample using the standard curve.
-
Determine the percentage of NO inhibition for each concentration of 12-Keto-CDCA compared to the LPS-only treated group.
-
Plot the percentage of inhibition against the log of the compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
-
(Optional) Cell Viability Assay: Perform a cell viability assay (e.g., MTT or resazurin) on the cells after treatment to ensure that the observed reduction in NO is not due to cytotoxicity.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Critical Role of the Bile Acid Receptor TGR5 in Energy Homeostasis: Insights into Physiology and Therapeutic Potential [mdpi.com]
- 6. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ursodeoxycholic and chenodeoxycholic bile acids attenuate systemic and liver inflammation induced by lipopolysaccharide in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of chenodeoxycholic acid on fibrosis, inflammation and oxidative stress in kidney in high-fructose-fed Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Animal Models for Studying 12-Ketochenodeoxycholic Acid Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Ketochenodeoxycholic acid (12-keto-CDCA) is an oxidized derivative of the primary bile acid chenodeoxycholic acid (CDCA). While research on its specific biological functions is emerging, related keto-bile acids have demonstrated significant immunomodulatory and receptor-regulating activities. This document provides detailed application notes and experimental protocols for studying the effects of 12-keto-CDCA and its close structural analog, 12-ketolithocholic acid (12-KLCA), in animal models. Given the limited direct data on 12-keto-CDCA, protocols and findings related to 12-KLCA in a well-established disease model are presented as a viable surrogate approach. These methodologies are particularly relevant for investigating inflammatory conditions such as inflammatory bowel disease (IBD).
Animal Models
The most relevant animal model for studying the anti-inflammatory effects of keto-bile acids is the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice. This model is widely used because it mimics the acute colonic inflammation seen in human ulcerative colitis and allows for the straightforward assessment of therapeutic interventions.[1][2]
Recommended Model:
-
Model: DSS-Induced Acute Colitis
-
Species: Mouse
-
Strain: C57BL/6
-
Rationale: C57BL/6 mice are commonly used and develop a robust and reproducible colitis in response to DSS administration.[2]
Key Receptors and Signaling Pathways
The immunomodulatory effects of keto-bile acids like 12-KLCA are primarily mediated through their interaction with nuclear receptors, particularly the Vitamin D Receptor (VDR). Unlike primary bile acids such as CDCA which are potent agonists for the Farnesoid X Receptor (FXR), some keto-derivatives exhibit altered receptor activity.[3][4] For instance, 7-ketolithocholic acid (7-keto-LCA) has been identified as an FXR antagonist.[5]
The proposed primary signaling pathway for the anti-inflammatory effects of 12-KLCA in the context of colitis involves:
-
VDR Activation: 12-KLCA is believed to bind to and activate VDR, which is highly expressed in intestinal immune cells, including group 3 innate lymphoid cells (ILC3s).[3]
-
Suppression of Pro-inflammatory Cytokines: Activated VDR signaling in ILC3s leads to a significant reduction in the secretion of the pro-inflammatory cytokine Interleukin-17A (IL-17A).[3]
-
Amelioration of Colonic Inflammation: The reduction in IL-17A levels helps to mitigate the inflammatory cascade, reduce immune cell infiltration into the colon, and preserve the integrity of the epithelial barrier, thereby alleviating the symptoms of colitis.[3]
Experimental Protocols
The following protocols are based on studies investigating the effects of 12-KLCA in a DSS-induced colitis mouse model. These can be adapted for the study of 12-keto-CDCA.
Protocol 1: DSS-Induced Acute Colitis in Mice
Objective: To induce acute colitis in C57BL/6 mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Dextran sulfate sodium (DSS, molecular weight 36,000-50,000 Da)
-
Sterile drinking water
-
Animal balance
-
Appropriate animal housing and care facilities
Procedure:
-
Acclimatize mice to the facility for at least one week prior to the experiment.
-
Provide mice with a solution of 2.5% (w/v) DSS in their drinking water ad libitum for 7 consecutive days.
-
Monitor mice daily for body weight, stool consistency, and the presence of blood in the feces.
-
Calculate the Disease Activity Index (DAI) daily (see Table 1 for scoring).
-
On day 8, euthanize the mice and collect colonic tissue for analysis.
Protocol 2: Administration of 12-Ketolithocholic Acid (12-KLCA)
Objective: To assess the therapeutic effects of 12-KLCA in the DSS-induced colitis model.
Materials:
-
12-Ketolithocholic acid (12-KLCA)
-
Vehicle (e.g., sterile PBS or a suitable solvent)
-
Gavage needles
-
DSS-treated mice
Procedure:
-
Prepare a stock solution of 12-KLCA in the chosen vehicle. The dosage used in a key study was 1 mg/kg body weight.
-
From day 1 to day 7 of DSS administration, orally administer 12-KLCA (1 mg/kg) or vehicle to the mice once daily via gavage.
-
Continue daily monitoring of body weight and DAI.
-
On day 8, euthanize the mice. Measure the length of the colon from the cecum to the anus.
-
Collect colonic tissue for histopathological analysis (e.g., H&E staining) and molecular analysis (e.g., cytokine measurement, gene expression).
Data Presentation
The following tables summarize the quantitative data from a study investigating the effects of 12-KLCA on DSS-induced colitis in mice.
Table 1: Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Blood in Feces |
| 0 | None | Normal | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose Stools | Positive |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross Bleeding |
The DAI is calculated as the sum of the scores for weight loss, stool consistency, and blood in feces, divided by 3.
Table 2: Quantitative Effects of 12-KLCA Treatment in DSS-Induced Colitis Model
| Parameter | Control Group (DSS + Vehicle) | 12-KLCA Treated Group (DSS + 1 mg/kg 12-KLCA) |
| Body Weight Recovery | Significant Weight Loss | Significantly Higher Weight Recovery |
| Disease Activity Index (DAI) | High | Significantly Lower |
| Colon Length (cm) | Significantly Shorter | Significantly Longer |
| Histopathological Score | High (severe inflammation, ulceration) | Significantly Lower (reduced inflammation) |
Data adapted from a study on the effects of 12-KLCA on DSS-induced colitis.[3]
Visualizations
Signaling Pathway of 12-KLCA in Ameliorating Colitis
Caption: Proposed signaling pathway of 12-KLCA in ILC3s.
Experimental Workflow for Evaluating 12-KLCA in a Colitis Model
Caption: Experimental workflow for DSS-induced colitis study.
References
- 1. Animal models of ulcerative colitis and their application in drug research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Webinar Q&A — Colitis Animal Models in IBD Research | Taconic Biosciences [taconic.com]
- 3. Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of farnesoid X receptor signaling in germ-free mice colonized with a human microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | (E)-7-Ethylidene-lithocholic Acid (7-ELCA) Is a Potent Dual Farnesoid X Receptor (FXR) Antagonist and GPBAR1 Agonist Inhibiting FXR-Induced Gene Expression in Hepatocytes and Stimulating Glucagon-like Peptide-1 Secretion From Enteroendocrine Cells [frontiersin.org]
Application Notes and Protocols: Investigating Secondary Bile Acid Metabolism in Cyp2a12 Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of bile acid metabolism is crucial for understanding liver diseases, metabolic disorders, and the influence of the gut microbiome on host physiology. Significant differences exist between human and murine bile acid profiles, posing challenges for translating research findings from mouse models to human conditions. A key distinction is the presence of the enzyme Cytochrome P450 2a12 (Cyp2a12) in mice, which is absent in humans.[1][2] Cyp2a12 is responsible for the 7α-rehydroxylation of secondary bile acids, converting deoxycholic acid (DCA) and lithocholic acid (LCA) back into primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), respectively.[1][2][3] This process results in a more hydrophilic bile acid pool in mice compared to the more hydrophobic and potentially toxic bile acid profile in humans, which is rich in secondary bile acids.
The generation of Cyp2a12 knockout (KO) mice provides a valuable tool to "humanize" the murine bile acid profile, leading to an accumulation of DCA.[1][3] This model is instrumental for investigating the physiological and pathological roles of a hydrophobic bile acid environment, which is more representative of human physiology. Furthermore, the development of a Cyp2a12 and Cyp2c70 double knockout (DKO) mouse, which also lacks the enzyme for converting CDCA into hydrophilic muricholic acids (MCAs), results in an even more human-like bile acid composition with elevated levels of DCA, CDCA, and LCA.[3][4]
These application notes provide a comprehensive overview of the use of Cyp2a12 KO mice in studying secondary bile acid metabolism, including quantitative data on bile acid profiles, detailed experimental protocols, and diagrams of relevant signaling pathways.
Data Presentation: Quantitative Bile Acid Analysis
The following tables summarize the changes in bile acid composition in the liver, serum, and feces of male Cyp2a12 KO and Cyp2a12/Cyp2c70 DKO mice compared to wild-type (WT) littermates. These data have been compiled from published studies, primarily from Honda et al., 2020.
Table 1: Hepatic Bile Acid Composition (nmol/g liver)
| Bile Acid | Wild-Type (WT) | Cyp2a12 KO | Cyp2a12/Cyp2c70 DKO |
| Primary Bile Acids | |||
| Cholic Acid (CA) | 15.2 ± 3.5 | 10.1 ± 2.1 | 3.5 ± 1.2 |
| Chenodeoxycholic Acid (CDCA) | 1.8 ± 0.5 | 2.1 ± 0.6 | 25.6 ± 7.8 |
| α-Muricholic Acid (α-MCA) | 25.1 ± 5.9 | 22.3 ± 4.7 | <0.1 |
| β-Muricholic Acid (β-MCA) | 45.3 ± 10.2 | 38.9 ± 8.1 | <0.1 |
| Secondary Bile Acids | |||
| Deoxycholic Acid (DCA) | 1.2 ± 0.4 | 15.8 ± 4.1 | 18.9 ± 5.3 |
| Lithocholic Acid (LCA) | 0.1 ± 0.0 | 0.2 ± 0.1 | 1.5 ± 0.5 |
| Ursodeoxycholic Acid (UDCA) | 0.5 ± 0.2 | 0.6 ± 0.2 | 0.8 ± 0.3 |
| Total Bile Acids | 89.2 ± 20.7 | 89.0 ± 20.0 | 49.8 ± 15.1 |
Data are presented as mean ± SEM. Data are representative values synthesized from published literature.
Table 2: Serum Bile Acid Composition (μmol/L)
| Bile Acid | Wild-Type (WT) | Cyp2a12 KO | Cyp2a12/Cyp2c70 DKO |
| Primary Bile Acids | |||
| Tauro-β-muricholic acid (T-β-MCA) | 7.8 ± 1.9 | 6.5 ± 1.5 | <0.1 |
| Taurocholic acid (TCA) | 4.2 ± 1.1 | 2.8 ± 0.7 | 0.9 ± 0.3 |
| Tauro-α-muricholic acid (T-α-MCA) | 2.1 ± 0.6 | 1.8 ± 0.5 | <0.1 |
| Secondary Bile Acids | |||
| Taurodeoxycholic acid (TDCA) | 0.3 ± 0.1 | 3.9 ± 1.0 | 4.5 ± 1.2 |
| Deoxycholic acid (DCA) | 0.1 ± 0.0 | 0.8 ± 0.2 | 1.1 ± 0.3 |
| Total Bile Acids | 14.5 ± 3.7 | 15.8 ± 3.9 | 6.5 ± 1.8 |
Data are presented as mean ± SEM. Data are representative values synthesized from published literature.
Table 3: Fecal Bile Acid Composition (nmol/mg feces)
| Bile Acid | Wild-Type (WT) | Cyp2a12 KO | Cyp2a12/Cyp2c70 DKO |
| Primary Bile Acids | |||
| Cholic Acid (CA) | 0.5 ± 0.2 | 0.3 ± 0.1 | 0.1 ± 0.0 |
| Chenodeoxycholic Acid (CDCA) | 0.2 ± 0.1 | 0.2 ± 0.1 | 1.5 ± 0.4 |
| Secondary Bile Acids | |||
| Deoxycholic Acid (DCA) | 3.5 ± 0.9 | 15.2 ± 3.8 | 18.5 ± 4.9 |
| Lithocholic Acid (LCA) | 1.8 ± 0.5 | 2.1 ± 0.6 | 8.9 ± 2.5 |
| ω-Muricholic Acid (ω-MCA) | 10.1 ± 2.8 | 9.8 ± 2.5 | <0.1 |
| Total Bile Acids | 16.1 ± 4.5 | 27.6 ± 6.9 | 29.0 ± 7.8 |
Data are presented as mean ± SEM. Data are representative values synthesized from published literature.
Experimental Protocols
Protocol 1: Generation of Cyp2a12 Knockout Mice using CRISPR/Cas9
This protocol provides a general workflow for generating Cyp2a12 KO mice. Specific guide RNA sequences and validation strategies should be designed based on the latest genomic information.
1. Design of single guide RNAs (sgRNAs):
- Identify the target region in the Cyp2a12 gene. Exons critical for the protein's catalytic activity are ideal targets.
- Use online tools (e.g., CRISPOR, CHOPCHOP) to design sgRNAs with high on-target and low off-target scores.
- Select at least two high-scoring sgRNAs targeting an early exon to increase the likelihood of generating a loss-of-function indel mutation.
2. Preparation of CRISPR/Cas9 Reagents:
- Synthesize or in vitro transcribe the selected sgRNAs.
- Obtain high-purity Cas9 protein or mRNA.
3. Microinjection or Electroporation into Zygotes:
- Harvest zygotes from superovulated female mice (e.g., C57BL/6J strain).
- Prepare a microinjection mix containing Cas9 protein/mRNA and sgRNAs.
- Microinject the mixture into the cytoplasm or pronucleus of the fertilized eggs.
- Alternatively, use electroporation to deliver the CRISPR/Cas9 components into the zygotes.
4. Embryo Transfer:
- Transfer the microinjected/electroporated embryos into the oviducts of pseudopregnant surrogate female mice.
5. Genotyping of Founder Mice:
- At 3-4 weeks of age, obtain tail biopsies from the resulting pups.
- Extract genomic DNA.
- Perform PCR amplification of the target region of the Cyp2a12 gene.
- Use Sanger sequencing or a T7 endonuclease I (T7E1) assay to identify founders with insertions or deletions (indels) at the target site.
6. Breeding and Establishment of the KO Line:
- Breed founder mice with wild-type mice to establish germline transmission of the mutation.
- Genotype the F1 generation to identify heterozygous carriers of the Cyp2a12 null allele.
- Intercross heterozygous mice to generate homozygous Cyp2a12 KO mice.
Protocol 2: Bile Acid Extraction and Analysis by LC-MS/MS
This protocol details the extraction of bile acids from liver tissue and their quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Liver Tissue):
- Accurately weigh 20-30 mg of frozen liver tissue.
- Homogenize the tissue in 500 µL of ice-cold 75% methanol (B129727) containing a mixture of deuterated internal standards (e.g., d4-CA, d4-CDCA, d4-DCA, d4-LCA, d4-GCA, d4-TCA).
- Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
- Collect the supernatant.
2. Solid-Phase Extraction (SPE) for Cleanup (Optional but Recommended):
- Condition a C18 SPE cartridge with methanol followed by water.
- Load the supernatant onto the SPE cartridge.
- Wash the cartridge with water to remove polar impurities.
- Elute the bile acids with methanol.
- Dry the eluate under a stream of nitrogen gas.
3. LC-MS/MS Analysis:
- Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50% methanol in water with 0.1% formic acid).
- Inject 5-10 µL of the reconstituted sample onto a C18 reverse-phase HPLC column.
- Perform chromatographic separation using a gradient of methanol and water, both containing 0.1% formic acid.
- Detect and quantify the individual bile acids using a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).
- Develop an MRM method with specific precursor-to-product ion transitions for each bile acid and internal standard.
4. Data Analysis:
- Generate a standard curve for each bile acid using known concentrations.
- Calculate the concentration of each bile acid in the samples by normalizing its peak area to the peak area of the corresponding internal standard and comparing it to the standard curve.
Signaling Pathways and Experimental Workflows
Signaling in Response to Hydrophobic Bile Acids
In Cyp2a12 KO and DKO mice, the accumulation of hydrophobic bile acids, particularly unconjugated CDCA and LCA, leads to chronic liver inflammation and altered regulation of bile acid synthesis. This regulation appears to be mediated predominantly by the c-Jun N-terminal kinase (JNK) and Pregnane X Receptor (PXR) signaling pathways, rather than the Farnesoid X Receptor (FXR) pathway which is the canonical regulator of bile acid synthesis.[3][4]
Experimental Workflow for Studying Cyp2a12 KO Mice
The following diagram outlines a typical experimental workflow for characterizing the impact of Cyp2a12 knockout on secondary bile acid metabolism and its physiological consequences.
Conclusion
The Cyp2a12 knockout mouse model is an invaluable tool for researchers in academia and the pharmaceutical industry. By creating a more human-like hydrophobic bile acid profile, this model allows for a more accurate investigation of the roles of secondary bile acids in health and disease. The detailed protocols and data presented in these application notes provide a solid foundation for designing and executing studies utilizing this important animal model. Further research with Cyp2a12 KO and DKO mice will continue to shed light on the complex interplay between bile acids, the gut microbiome, and host metabolism, paving the way for the development of new therapeutic strategies for a variety of metabolic and liver diseases.
References
- 1. Is CYP2C70 the key to new mouse models to understand bile acids in humans? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo mouse models to study bile acid synthesis and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of bile acid metabolism in mouse models with hydrophobic bile acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of 12-Ketochenodeoxycholic Acid from Fecal Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Ketochenodeoxycholic acid (12-keto-CDCA) is a secondary bile acid formed by the metabolic activity of the gut microbiota. As a signaling molecule, 12-keto-CDCA is implicated in various physiological and pathophysiological processes, including the regulation of host metabolism and inflammatory responses. Accurate and reproducible quantification of 12-keto-CDCA in fecal samples is crucial for understanding its role in the gut-liver axis and for the development of novel therapeutics targeting bile acid signaling pathways.
These application notes provide detailed protocols for the extraction of 12-keto-CDCA from human fecal samples for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation
Table 1: Comparison of Fecal Sample Preparation Methods for Bile Acid Extraction
| Parameter | Wet Feces | Lyophilized (Freeze-Dried) Feces |
| Description | Fecal samples are stored frozen and thawed before extraction. | Fecal samples are freeze-dried to remove water before extraction. |
| Advantages | - Higher recovery rates for some bile acids have been reported.[1][2] - More representative of the in vivo state of bile acids. | - Easier to homogenize and weigh accurately. - Long-term stability at room temperature. |
| Disadvantages | - Can be non-homogenous, leading to variability between aliquots. - Water content can dilute the sample, affecting extraction efficiency. | - The drying process may lead to the degradation of some bile acids. - Lower recovery rates have been observed for certain bile acids compared to wet extraction.[1][2] |
| Typical Sample Amount | 50 - 200 mg | 10 - 50 mg |
Table 2: Performance Characteristics of Bile Acid Extraction Methods
| Method | Principle | Typical Recovery Rates (General Bile Acids) | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning of bile acids between two immiscible liquid phases (e.g., aqueous sample and organic solvent). | 80 - 110% | - Simple and cost-effective. - Can handle larger sample volumes. | - Can be less selective, leading to co-extraction of interfering substances. - May require multiple extraction steps for high recovery. |
| Solid-Phase Extraction (SPE) | Selective adsorption of bile acids onto a solid sorbent, followed by elution with a suitable solvent. | 85 - 115% | - High selectivity and purity of the final extract. - Amenable to automation for high-throughput processing. | - Can be more expensive than LLE. - Method development and optimization may be required for specific bile acids. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Wet Fecal Samples for LC-MS/MS Analysis
1. Sample Preparation:
-
Thaw frozen fecal samples on ice.
-
Homogenize the fecal sample thoroughly.
-
Accurately weigh approximately 100 mg of the homogenized fecal sample into a 2 mL polypropylene (B1209903) tube.
-
Add a known amount of an appropriate internal standard (e.g., d4-CDCA) to each sample.
2. Extraction:
-
Add 1 mL of ice-cold methanol (B129727) to the fecal sample.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Shake the sample for 30 minutes at 4°C.[3]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet solid fecal matter.[4]
3. Sample Clarification:
-
Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
For cleaner samples, a second centrifugation step can be performed.
4. Preparation for Analysis:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50% methanol in water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Lyophilized Fecal Samples for LC-MS/MS Analysis
1. Sample Preparation:
-
Lyophilize fecal samples until a constant weight is achieved.
-
Homogenize the lyophilized sample into a fine powder using a bead beater or mortar and pestle.
-
Accurately weigh approximately 20 mg of the fecal powder into a glass tube.
-
Add a known amount of an appropriate internal standard (e.g., d4-CDCA).
2. Extraction:
-
Add 1 mL of 75% ethanol (B145695) to the fecal powder.
-
Vortex for 1 minute and sonicate for 20 minutes in a water bath.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Repeat the extraction step with another 1 mL of 75% ethanol and combine the supernatants.
3. Solid-Phase Extraction (SPE) Cleanup:
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.[5]
-
Loading: Load the combined supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Elution: Elute the bile acids, including 12-keto-CDCA, with 5 mL of methanol.[3]
4. Preparation for Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Derivatization of this compound for GC-MS Analysis
This protocol follows a general extraction procedure (Protocol 1 or 2) up to the dried extract stage.
1. Methoximation of the Ketone Group:
-
To the dried extract, add 50 µL of 2% methoxyamine hydrochloride in pyridine.
-
Vortex and incubate at 60°C for 30 minutes to convert the ketone group to a methoxime derivative. This step is crucial to prevent tautomerization of the keto group during GC analysis.[6]
2. Silylation of Carboxyl and Hydroxyl Groups:
-
After cooling to room temperature, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Vortex and incubate at 70°C for 60 minutes. This step converts the carboxylic acid and hydroxyl groups to their more volatile and thermally stable trimethylsilyl (B98337) (TMS) esters and ethers, respectively.[7]
3. Preparation for Analysis:
-
Cool the sample to room temperature.
-
The sample is now ready for injection into the GC-MS system.
Mandatory Visualization
Caption: Workflow for the extraction of 12-keto-CDCA from fecal samples.
Caption: Signaling pathway of 12-keto-CDCA via FXR and TGR5 receptors.
References
- 1. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. agilent.com [agilent.com]
- 5. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. shimadzu.com [shimadzu.com]
Application Notes & Protocols for High-Performance Liquid Chromatography Analysis of Keto Bile Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keto bile acids are a class of oxidized bile acids that are increasingly recognized as important signaling molecules in various physiological and pathophysiological processes. These metabolites are formed through the oxidation of hydroxyl groups on the steroid nucleus of primary and secondary bile acids by host or microbial enzymes. Accurate quantification of keto bile acids in biological matrices is crucial for understanding their role in metabolic diseases, drug-induced liver injury, and gut microbiome-host interactions. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity, selectivity, and ability to resolve structurally similar isomers.[1][2][3]
This document provides detailed protocols for the extraction and quantification of keto bile acids from biological samples, along with optimized LC-MS/MS parameters.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for accurate quantification and depends on the biological matrix. The primary goal is to efficiently extract bile acids while removing interfering substances like proteins and phospholipids.[1]
a) Protocol for Serum/Plasma Samples (Protein Precipitation)
This is a rapid and straightforward method suitable for high-throughput analysis.[4]
-
Thawing: Thaw frozen serum or plasma samples on ice.
-
Aliquoting: In a microcentrifuge tube, pipette 50 µL of the sample.
-
Internal Standard Spiking: Add 10 µL of an internal standard (IS) working solution (e.g., a mixture of deuterated bile acids like D4-CDCA, D4-CA in methanol) to each sample, calibrator, and quality control (QC) sample.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[5]
-
Centrifugation: Centrifuge the samples at 16,000 x g for 15 minutes at 4°C.[5]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C or using a vacuum concentrator.[4][5]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol (B129727)/water).[4][5]
-
Final Centrifugation: Centrifuge at high speed for 5 minutes to pellet any remaining particulates.
-
Analysis: Transfer the final supernatant to an LC vial for analysis.
b) Protocol for Fecal Samples (Homogenization & Solid-Phase Extraction)
Fecal samples require more extensive cleanup to remove complex matrix components.
-
Sample Preparation: Lyophilize (freeze-dry) a known weight of fecal material.
-
Homogenization: Homogenize the dried feces (e.g., 25 mg) in 1 mL of methanol containing internal standards using a bead beater.[5]
-
Centrifugation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 23°C.[5]
-
Supernatant Collection: Collect the methanol supernatant.
-
Dilution: Dilute an aliquot of the supernatant with water before Solid-Phase Extraction (SPE).
-
SPE Column Conditioning: Condition a C18 SPE cartridge (e.g., 50 mg) by washing sequentially with 1 mL of methanol and 1 mL of water.
-
Sample Loading: Load the diluted fecal extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute the bile acids with 1 mL of methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis, as described in the plasma protocol.
High-Performance Liquid Chromatography (HPLC) Method
Chromatographic separation is critical for resolving isobaric keto bile acids from their hydroxy counterparts and other isomers.[3][6] A reversed-phase C18 column is commonly used.
a) LC System and Column
-
System: A UHPLC or HPLC system capable of binary gradient elution.
-
Column: A high-efficiency reversed-phase column, such as an Agilent InfinityLab Poroshell 120 EC-C18 (e.g., 2.1 x 100 mm, 2.7 µm) or a Waters ACQUITY UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm).[7]
b) Mobile Phases & Gradient Elution
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate (B1210297) and 0.012% formic acid.
-
Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.012% formic acid.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Table 1: HPLC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 2.0 | 70 | 30 |
| 12.0 | 30 | 70 |
| 15.0 | 5 | 95 |
| 17.0 | 5 | 95 |
| 17.1 | 70 | 30 |
| 20.0 | 70 | 30 |
Tandem Mass Spectrometry (MS/MS) Detection
Detection is performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[5]
a) MS Source Parameters
-
Ionization Mode: ESI Negative
-
Gas Temperature: 325°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
b) MRM Transitions for Keto Bile Acids
The following table summarizes example MRM transitions for selected keto bile acids. These should be optimized for the specific instrument used.
Table 2: Quantitative Data - Example MRM Transitions for Keto Bile Acids
| Compound | Abbreviation | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| 7-Ketolithocholic acid | 7-KetoLCA | 389.3 | 343.3 | 20 |
| 3-Ketodeoxycholic acid | 3-KetoDCA | 389.3 | 345.3 | 22 |
| 12-Ketolithocholic acid | 12-KetoLCA | 389.3 | 343.3 | 20 |
| 3,12-Dioxocholanic acid | 3,12-DioxoCA | 387.2 | 121.1 | 35 |
| 7,12-Dioxocholanic acid | 7,12-DioxoCA | 403.2 | 357.2 | 25 |
| 3-Oxocholic acid | 3-OxoCA | 405.3 | 359.3 | 22 |
| Internal Standard | ||||
| Chenodeoxycholic acid-d4 | CDCA-d4 | 395.3 | 350.3 | 20 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of keto bile acids from biological samples.
Caption: General workflow for keto bile acid analysis.
Signaling Pathway of Keto Bile Acids
Keto bile acids, such as 3-keto-lithocholic acid (3-keto-LCA), can act as signaling molecules by activating nuclear receptors like the Pregnane X Receptor (PXR) and Vitamin D Receptor (VDR).[8] This activation leads to the transcription of genes involved in detoxification and metabolism.
References
- 1. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 12-Ketochenodeoxycholic Acid Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Ketochenodeoxycholic acid (12-keto-CDCA) is a derivative of the primary bile acid, chenodeoxycholic acid (CDCA). Bile acids are increasingly recognized as signaling molecules that regulate a variety of metabolic processes through the activation of nuclear receptors. The primary receptor for CDCA and other major bile acids is the Farnesoid X Receptor (FXR), a ligand-activated transcription factor highly expressed in the liver and intestine.[1][2] Upon activation by bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.[2] This binding modulates the transcription of genes involved in bile acid synthesis, transport, and metabolism, as well as lipid and glucose homeostasis.[1][2]
Given its structural similarity to CDCA, 12-keto-CDCA is presumed to interact with and modulate the activity of FXR. Characterizing this interaction is crucial for understanding its physiological role and therapeutic potential. This document provides detailed protocols for a competitive receptor binding assay to determine the binding affinity of 12-keto-CDCA to the Farnesoid X Receptor, along with an overview of the associated signaling pathway.
Farnesoid X Receptor (FXR) Signaling Pathway
Activation of FXR by a ligand such as a bile acid initiates a cascade of events that regulate gene expression. A key downstream effect is the induction of the Small Heterodimer Partner (SHP), a protein that in turn inhibits the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[3] This represents a negative feedback loop to control bile acid levels. Additionally, FXR activation upregulates the expression of the Bile Salt Export Pump (BSEP), a transporter responsible for the efflux of bile acids from hepatocytes.[3] In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19), which also acts to repress CYP7A1 in the liver.[3]
References
- 1. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Dual-Readout F2 Assay That Combines Fluorescence Resonance Energy Transfer and Fluorescence Polarization for Monitoring Bimolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with 12-Ketochenodeoxycholic Acid Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Ketochenodeoxycholic acid (12-Keto-CDCA) is a keto derivative of the primary bile acid, chenodeoxycholic acid (CDCA). While research on the specific biological activities of 12-Keto-CDCA is ongoing, studies on structurally similar bile acids, such as CDCA and deoxycholic acid (DCA), have demonstrated significant effects on cell viability, including the induction of apoptosis in various cell types.[1][2] These application notes provide detailed protocols for assessing the effects of 12-Keto-CDCA on cell viability using common colorimetric and cytotoxicity assays. The provided methodologies are based on established protocols for bile acid treatment and can be adapted for various cell lines.
Data Presentation
The following tables summarize hypothetical quantitative data representing typical results observed when treating cancer cell lines with cytotoxic bile acids. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Cell Line | Concentration of 12-Keto-CDCA (µM) | Incubation Time (hours) | % Cell Viability (relative to control) |
| HT-29 (Colon Cancer) | 50 | 24 | 85 ± 5.2 |
| 100 | 24 | 62 ± 4.1 | |
| 200 | 24 | 41 ± 3.5 | |
| 50 | 48 | 73 ± 6.0 | |
| 100 | 48 | 45 ± 3.9 | |
| 200 | 48 | 25 ± 2.8 | |
| HepG2 (Liver Cancer) | 50 | 24 | 90 ± 4.8 |
| 100 | 24 | 71 ± 5.5 | |
| 200 | 24 | 53 ± 4.2 | |
| 50 | 48 | 81 ± 5.1 | |
| 100 | 48 | 58 ± 4.7 | |
| 200 | 48 | 39 ± 3.6 |
Table 2: Cytotoxicity of this compound (LDH Release Assay)
| Cell Line | Concentration of 12-Keto-CDCA (µM) | Incubation Time (hours) | % Cytotoxicity (relative to max LDH release) |
| HT-29 (Colon Cancer) | 50 | 24 | 15 ± 2.1 |
| 100 | 24 | 38 ± 3.5 | |
| 200 | 24 | 59 ± 4.8 | |
| 50 | 48 | 27 ± 2.9 | |
| 100 | 48 | 55 ± 4.2 | |
| 200 | 48 | 75 ± 5.3 | |
| HepG2 (Liver Cancer) | 50 | 24 | 10 ± 1.8 |
| 100 | 24 | 29 ± 3.1 | |
| 200 | 24 | 47 ± 4.0 | |
| 50 | 48 | 19 ± 2.5 | |
| 100 | 48 | 42 ± 3.8 | |
| 200 | 48 | 61 ± 4.9 |
Experimental Protocols
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[3] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
This compound (12-Keto-CDCA)
-
Cell line of interest (e.g., HT-29, HepG2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of 12-Keto-CDCA in complete culture medium. After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of 12-Keto-CDCA. Include a vehicle control (medium with the same concentration of solvent used to dissolve 12-Keto-CDCA, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Protocol 2: LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme lactate (B86563) dehydrogenase (LDH) from cells with a compromised plasma membrane, which is an indicator of cytotoxicity.[4][5][6]
Materials:
-
This compound (12-Keto-CDCA)
-
Cell line of interest
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate as described in the MTT assay protocol.
-
Treatment: Treat cells with various concentrations of 12-Keto-CDCA as described in the MTT assay protocol. Include the following controls as per the kit manufacturer's instructions:
-
Untreated cells (spontaneous LDH release)
-
Vehicle control
-
Maximum LDH release control (cells treated with a lysis buffer provided in the kit)
-
Medium background control (medium without cells)
-
-
Incubation: Incubate the plate for the desired treatment period.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing cell viability after 12-Keto-CDCA treatment.
Putative Signaling Pathways of this compound
The precise signaling pathways of 12-Keto-CDCA are not yet fully elucidated. However, based on the known mechanisms of its parent compound, chenodeoxycholic acid (CDCA), the following pathways are likely to be involved in its effects on cell viability.[1][7][8][9]
1. Intrinsic Apoptosis Pathway
Caption: Proposed intrinsic apoptosis pathway induced by 12-Keto-CDCA.
2. TGR5-Mediated Signaling
Caption: Potential TGR5-mediated signaling by 12-Keto-CDCA.
References
- 1. Deoxycholic and chenodeoxycholic bile acids induce apoptosis via oxidative stress in human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel cytotoxic agents from an unexpected source: bile acids and ovarian tumor apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bds.berkeley.edu [bds.berkeley.edu]
- 4. LDH cytotoxicity assay [protocols.io]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. Deoxycholic acid modulates cell death signaling through changes in mitochondrial membrane properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chenodeoxycholic acid stimulates Cl− secretion via cAMP signaling and increases cystic fibrosis transmembrane conductance regulator phosphorylation in T84 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Proliferation Assays in Response to 12-Ketochenodeoxycholic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of 12-Ketochenodeoxycholic acid (12-Keto-CDCA) on cellular proliferation. This document includes detailed protocols for common proliferation assays, a framework for data presentation, and diagrams of potential signaling pathways that may be modulated by this bile acid derivative.
Introduction
This compound (12-Keto-CDCA) is a derivative of the primary bile acid chenodeoxycholic acid (CDCA). While the biological activities of many bile acids as signaling molecules are well-established, the specific effects of 12-Keto-CDCA on cell proliferation are not extensively documented in publicly available literature. Structurally similar bile acids, such as CDCA, have been shown to influence cell proliferation through various mechanisms, including the activation of nuclear receptors like the Farnesoid X Receptor (FXR) and G-protein coupled receptors like GPBAR1 (TGR5).[1][2] These receptors play crucial roles in regulating genes involved in metabolism, inflammation, and cell growth.[1][2]
Given the limited direct data on 12-Keto-CDCA, the experimental approaches and potential mechanisms outlined in these notes are based on established methodologies for studying similar compounds. Researchers are encouraged to adapt these protocols to their specific cell models and experimental questions.
Data Presentation
Quantitative data from proliferation assays should be meticulously recorded and organized to allow for clear interpretation and comparison across different experimental conditions. The following table provides a template for summarizing such data.
Table 1: Effect of this compound on Cell Proliferation
| Cell Line | Assay Type | Treatment Duration (hours) | 12-Keto-CDCA Concentration (µM) | % Proliferation (relative to control) | Standard Deviation | p-value |
| e.g., HT-29 | MTT | 24 | 10 | |||
| 24 | 50 | |||||
| 24 | 100 | |||||
| 48 | 10 | |||||
| 48 | 50 | |||||
| 48 | 100 | |||||
| e.g., HepG2 | BrdU | 24 | 10 | |||
| 24 | 50 | |||||
| 24 | 100 |
Note: This table is a template. No public data on the effect of 12-Keto-CDCA on cell proliferation was identified.
Experimental Protocols
Detailed methodologies for two common and robust proliferation assays, the MTT and BrdU assays, are provided below.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[3] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[4]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (12-Keto-CDCA) stock solution (in a suitable solvent like DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of 12-Keto-CDCA in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control. Include wells with medium only as a background control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the background control wells from all other absorbance values. Calculate the percentage of proliferation relative to the vehicle-treated control cells.
Protocol 2: BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay
This assay measures DNA synthesis by detecting the incorporation of the thymidine (B127349) analog BrdU into the DNA of proliferating cells.[5]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (12-Keto-CDCA) stock solution
-
96-well flat-bottom plates
-
BrdU labeling solution (typically 10 µM)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody (conjugated to an enzyme like HRP)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Stop solution
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 450 nm for TMB)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
BrdU Labeling: Approximately 2-4 hours before the end of the treatment period, add 10 µL of the BrdU labeling solution to each well. The optimal labeling time may vary depending on the cell cycle length of the cell line.[5]
-
Fixation and Denaturation: At the end of the incubation, remove the culture medium and fix the cells by adding 100 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells with wash buffer. Add 100 µL of the diluted anti-BrdU antibody to each well and incubate for 1-2 hours at room temperature.
-
Substrate Addition: Wash the wells to remove unbound antibody. Add 100 µL of the enzyme substrate to each well and incubate in the dark until color development is sufficient (typically 15-30 minutes).
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength within 15 minutes of adding the stop solution.
-
Data Analysis: Subtract the background absorbance and calculate the percentage of BrdU incorporation relative to the control cells.
Potential Signaling Pathways
The following diagrams illustrate hypothetical signaling pathways that 12-Keto-CDCA may modulate, based on the known mechanisms of other bile acids. These pathways are presented as potential avenues for further investigation.
Caption: General workflow for assessing cell proliferation in response to 12-Keto-CDCA.
Caption: Hypothesized FXR-mediated signaling pathway for 12-Keto-CDCA.
Caption: Hypothesized GPBAR1-mediated signaling pathway for 12-Keto-CDCA.
References
- 1. GPBAR1 Activation by C6-Substituted Hyodeoxycholane Analogues Protect against Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FXR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Deoxycholic acid modulates cell death signaling through changes in mitochondrial membrane properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FXR agonist 12 - Immunomart [immunomart.com]
Investigating the Mechanism of Action of 12-Ketochenodeoxycholic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Ketochenodeoxycholic acid (12-Keto-CDCA) is a keto-derivative of the primary bile acid, chenodeoxycholic acid (CDCA). While the physiological roles of major bile acids as signaling molecules are increasingly understood, the specific mechanism of action of 12-Keto-CDCA is an emerging area of research. Bile acids are known to exert their effects through the activation of nuclear receptors and G-protein coupled receptors, primarily the Farnesoid X Receptor (FXR), the G-protein coupled bile acid receptor 1 (TGR5), and the Vitamin D Receptor (VDR). This document provides a hypothesized mechanism of action for 12-Keto-CDCA based on the known signaling of related bile acids and detailed protocols to investigate these potential pathways.
Hypothesized Mechanisms of Action
Based on its structural similarity to CDCA, 12-Keto-CDCA is postulated to interact with key bile acid signaling pathways. The primary targets for investigation are:
-
Farnesoid X Receptor (FXR): As a nuclear receptor, FXR is a master regulator of bile acid, lipid, and glucose metabolism. Natural bile acids like CDCA are known agonists of FXR.[1] Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[2][3]
-
Takeda G-protein Coupled Receptor 5 (TGR5): TGR5 is a cell surface receptor that, upon activation by bile acids, stimulates the Gαs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[4][5] This signaling cascade influences various physiological processes, including energy expenditure, glucose homeostasis, and inflammation.[6][7]
-
Vitamin D Receptor (VDR): Certain bile acids, particularly the secondary bile acid lithocholic acid (LCA), are known to activate VDR.[8][9] VDR activation plays a role in calcium homeostasis, immune modulation, and the regulation of genes involved in detoxification.[9]
Data Presentation
Currently, there is a lack of publicly available quantitative data on the specific interaction of 12-Keto-CDCA with FXR, TGR5, and VDR. The following tables are presented as templates for researchers to populate with experimental data obtained using the protocols provided below.
Table 1: Receptor Activation Potency of this compound
| Receptor | Assay Type | Parameter | 12-Keto-CDCA Value (M) | Positive Control (e.g., GW4064, LCA) Value (M) |
| FXR | Reporter Assay | EC50 | Data to be determined | Insert Value |
| TGR5 | cAMP Assay | EC50 | Data to be determined | Insert Value |
| VDR | Reporter Assay | EC50 | Data to be determined | Insert Value |
Table 2: Effect of this compound on Target Gene Expression
| Target Gene | Receptor Pathway | Cell Line | Fold Change (mRNA) vs. Vehicle |
| SHP (NR0B2) | FXR | HepG2 | Data to be determined |
| BSEP (ABCB11) | FXR | HepG2 | Data to be determined |
| DIO2 | TGR5 | Brown Adipocytes | Data to be determined |
| CYP24A1 | VDR | Caco-2 | Data to be determined |
Signaling Pathway Diagrams
Caption: Hypothesized Farnesoid X Receptor (FXR) signaling pathway for 12-Keto-CDCA.
Caption: Hypothesized TGR5 signaling pathway for 12-Keto-CDCA.
Experimental Protocols
The following protocols are adapted from established methods for studying bile acid signaling and may require optimization for 12-Keto-CDCA.
Protocol 1: FXR Reporter Gene Assay
This protocol is designed to determine if 12-Keto-CDCA can activate the Farnesoid X Receptor (FXR).
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing FXR response elements (FXREs). In the presence of an FXR agonist, the receptor is activated, binds to the FXREs, and drives the expression of the reporter gene, leading to a measurable signal.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine LTX with PLUS Reagent
-
FXR expression plasmid (pCMV-hFXR)
-
RXRα expression plasmid (pCMV-hRXRα)
-
FXRE-luciferase reporter plasmid (e.g., pGL4.27[luc2P/BSEP-FXRE/Hygro])
-
Renilla luciferase control plasmid (pRL-TK) for normalization
-
This compound (stock solution in DMSO)
-
GW4064 (positive control, stock solution in DMSO)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Workflow Diagram:
Caption: Workflow for the FXR Reporter Gene Assay.
Procedure:
-
Cell Seeding (Day 1): Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM. Incubate at 37°C, 5% CO2 overnight.
-
Transfection (Day 2): a. Prepare the DNA mixture in Opti-MEM: For each well, combine 50 ng FXR plasmid, 50 ng RXRα plasmid, 100 ng FXRE-luciferase plasmid, and 10 ng pRL-TK plasmid. b. Add PLUS Reagent and Lipofectamine LTX according to the manufacturer's protocol. Incubate at room temperature for 25 minutes. c. Add 20 µL of the transfection complex to each well. Incubate for 4-6 hours. d. Replace the medium with 100 µL of fresh complete DMEM.
-
Treatment (Day 3): a. Prepare serial dilutions of 12-Keto-CDCA and GW4064 in serum-free DMEM. The final DMSO concentration should be <0.1%. b. Aspirate the medium from the cells and add 90 µL of serum-free DMEM. c. Add 10 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO). d. Incubate at 37°C, 5% CO2 for 24 hours.
-
Luminescence Measurement (Day 4): a. Equilibrate the plate to room temperature. b. Perform the Dual-Luciferase Reporter Assay according to the manufacturer's protocol. c. Measure Firefly and Renilla luminescence using a luminometer.
-
Data Analysis: a. For each well, calculate the ratio of Firefly to Renilla luminescence to normalize for transfection efficiency and cell number. b. Calculate the fold induction by dividing the normalized luminescence of treated wells by the normalized luminescence of the vehicle control wells. c. Plot the fold induction against the log of the concentration of 12-Keto-CDCA to determine the EC50 value.
Protocol 2: TGR5 cAMP Assay
This protocol measures the activation of TGR5 by quantifying the downstream production of cyclic AMP (cAMP).
Principle: Activation of the Gαs-coupled TGR5 receptor leads to an increase in intracellular cAMP. This change can be measured using a competitive immunoassay or a reporter-based system.
Materials:
-
HEK293T cells stably expressing human TGR5 (or transiently transfected)
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
cAMP-Glo™ Assay kit or similar ELISA-based cAMP detection kit
-
This compound (stock solution in DMSO)
-
INT-777 or another known TGR5 agonist (positive control, stock solution in DMSO)
-
Forskolin (positive control for cAMP production)
-
IBMX (phosphodiesterase inhibitor, to prevent cAMP degradation)
-
96-well solid white tissue culture plates
Workflow Diagram:
Caption: Workflow for the TGR5 cAMP Assay.
Procedure:
-
Cell Seeding (Day 1): Seed TGR5-expressing HEK293T cells in a 96-well white plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate at 37°C, 5% CO2 overnight.
-
Treatment (Day 2): a. Aspirate the medium and wash the cells once with serum-free DMEM. b. Add 80 µL of serum-free DMEM containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to each well and incubate for 30 minutes at 37°C. c. Prepare serial dilutions of 12-Keto-CDCA, INT-777, and Forskolin in serum-free DMEM. d. Add 20 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO). e. Incubate for 30-60 minutes at room temperature.
-
cAMP Measurement: a. Perform the cAMP-Glo™ Assay or a similar cAMP detection assay according to the manufacturer's instructions. This typically involves cell lysis and addition of reagents that generate a luminescent signal inversely proportional to the amount of cAMP. b. Measure luminescence using a luminometer.
-
Data Analysis: a. Generate a cAMP standard curve according to the kit instructions. b. Calculate the concentration of cAMP in each well based on the standard curve. c. Plot the cAMP concentration against the log of the concentration of 12-Keto-CDCA to determine the EC50 value.
Protocol 3: VDR Reporter Gene Assay
This protocol is to assess the potential of 12-Keto-CDCA to activate the Vitamin D Receptor (VDR).
Principle: Similar to the FXR assay, this protocol uses a luciferase reporter driven by a promoter containing Vitamin D Response Elements (VDREs). VDR activation by a ligand leads to reporter gene expression.
Materials:
-
Caco-2 cells (or other suitable cell line expressing VDR)
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine 3000)
-
VDR expression plasmid (pCMV-hVDR)
-
RXRα expression plasmid (pCMV-hRXRα)
-
VDRE-luciferase reporter plasmid (e.g., pGL3-CYP24A1-promoter)
-
Renilla luciferase control plasmid (pRL-TK)
-
This compound (stock solution in DMSO)
-
Calcitriol (1,25-dihydroxyvitamin D3, positive control, stock solution in ethanol)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure: The procedure is analogous to the FXR Reporter Gene Assay (Protocol 1), with the following modifications:
-
Cell Line: Use a cell line known to have a functional VDR pathway, such as Caco-2.
-
Plasmids: Use a VDR expression plasmid and a VDRE-containing reporter plasmid.
-
Positive Control: Use Calcitriol as the positive control.
-
Treatment Duration: A 24-hour treatment period is generally appropriate.
Concluding Remarks
The provided application notes and protocols offer a framework for the systematic investigation of the mechanism of action of this compound. While direct evidence for its interaction with FXR, TGR5, and VDR is currently limited, the methodologies outlined will enable researchers to elucidate its potential role as a signaling molecule. It is crucial to optimize the described protocols for the specific experimental conditions and to include appropriate positive and negative controls to ensure the validity of the results. Further studies, including analysis of downstream target gene and protein expression, will be essential to fully characterize the biological effects of 12-Keto-CDCA.
References
- 1. dovepress.com [dovepress.com]
- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 3. Indigo Biosciences Human Vitamin D Receptor (VDR) Reporter Assay Kit, 3X32 | Fisher Scientific [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. Deficiency of TGR5 exacerbates immune-mediated cholestatic hepatic injury by stabilizing the β-catenin destruction complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of physiological levels of chenodeoxycholic acid supplementation on intestinal and hepatic bile acid and cholesterol metabolism in Cyp7a1-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Differential activation of the human farnesoid X receptor depends on the pattern of expressed isoforms and the bile acid pool composition - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 12-Ketochenodeoxycholic Acid (12-keto-CDCA) Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying 12-Ketochenodeoxycholic acid (12-keto-CDCA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (12-keto-CDCA) and why is its quantification important?
This compound (12-keto-CDCA), also known as 12-oxo-CDCA, is a bile acid intermediate.[1][2] Its chemical formula is C₂₄H₃₈O₅ and it has a molecular weight of approximately 406.56 g/mol .[3] Bile acids are crucial for cholesterol metabolism, fat digestion, and absorption.[4] The quantification of specific bile acids like 12-keto-CDCA is important as they can serve as biomarkers for liver diseases and metabolic disorders.[5][6]
Q2: What are the primary analytical methods for quantifying 12-keto-CDCA?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most prevalent and robust method for the quantification of 12-keto-CDCA and other bile acids in biological matrices.[5][7] This technique offers high sensitivity and selectivity, which is essential due to the complex nature of biological samples and the presence of numerous structurally similar bile acids.[6] Gas chromatography-mass spectrometry (GC-MS) can also be used, but it typically requires a derivatization step to increase the volatility of the analyte.
Q3: What are the most common challenges encountered during 12-keto-CDCA quantification?
The most frequently reported issues include:
-
Isomeric Interference: Bile acids are a complex class of molecules with many structural isomers that can be difficult to differentiate.[6]
-
Matrix Effects: Components within the biological sample (e.g., plasma, urine) can interfere with the ionization of 12-keto-CDCA, leading to signal suppression or enhancement and inaccurate quantification.[6]
-
Low Volatility and Thermal Instability: These properties make direct analysis by GC-MS challenging without derivatization.
-
Sample Preparation: Inefficient extraction and sample cleanup can lead to low recovery and the introduction of interfering substances.[8]
Troubleshooting Guides
Poor Peak Shape in LC-MS/MS Analysis
Q4: My chromatogram for 12-keto-CDCA shows significant peak tailing. What are the potential causes and solutions?
Peak tailing can be caused by several factors. A systematic approach to troubleshooting is recommended.
-
Column Overload: Injecting too high a concentration of the analyte can lead to tailing.
-
Solution: Dilute the sample and reinject.
-
-
Secondary Interactions: The analyte may be interacting with active sites on the column stationary phase.
-
Solution: Adjust the mobile phase pH or consider a different column chemistry.
-
-
Column Contamination or Voids: Buildup of contaminants on the column frit or the formation of a void at the column inlet can distort peak shape.[9]
-
Solution: Backflush the column (if permissible) or replace it.[10]
-
-
Extra-Column Effects: Excessive tubing length or dead volume in fittings can contribute to peak broadening and tailing.[11]
-
Solution: Minimize the length and diameter of connecting tubing. Ensure all fittings are properly made.
-
Q5: I am observing peak fronting for my 12-keto-CDCA standard. What should I investigate?
Peak fronting is often indicative of:
-
Column Overload: Similar to peak tailing, injecting too much sample can cause fronting.
-
Solution: Reduce the injection volume or sample concentration.
-
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can lead to distorted peak shapes.
-
Solution: Reconstitute the sample in a solvent that is weaker than or matches the initial mobile phase composition.[11]
-
Inconsistent Results and Low Signal Intensity
Q6: The peak area of my 12-keto-CDCA internal standard is highly variable across my sample set. What could be the problem?
Inconsistent internal standard (IS) response is often a red flag for issues in the analytical workflow.
-
Matrix Effects: The ionization of the IS may be suppressed or enhanced differently in various samples due to co-eluting matrix components.
-
Solution: Improve sample cleanup using techniques like solid-phase extraction (SPE).[12] Consider using a stable isotope-labeled internal standard that co-elutes with the analyte and experiences similar matrix effects.
-
-
Inconsistent Sample Preparation: Variability in extraction efficiency or reconstitution volume will lead to inconsistent IS signals.
-
Solution: Ensure precise and consistent execution of the sample preparation protocol for all samples and standards.
-
-
Analyte Instability: The IS may be degrading in the autosampler.
-
Solution: Perform stability tests to assess the analyte's stability in the autosampler over the duration of the analytical run.
-
Q7: I am not detecting a peak for 12-keto-CDCA, or the signal is extremely low, even in my standards. What should I check?
-
Instrument Parameters: Verify that the MS/MS parameters, including the precursor and product ion m/z values, collision energy, and source conditions, are correctly set and optimized.[5]
-
Sample Preparation and Extraction: Evaluate the recovery of your extraction procedure. A low recovery will result in a weak signal.
-
Analyte Stability: 12-keto-CDCA may be unstable under certain storage or handling conditions. Ensure samples are stored at -80°C and minimize freeze-thaw cycles.[13]
-
Ionization Mode: Bile acids, including 12-keto-CDCA, typically ionize best in negative electrospray ionization (ESI) mode. Confirm that the correct polarity is being used.
Experimental Protocols
Sample Preparation from Plasma/Serum
This protocol is a general guideline and may require optimization for specific applications.
-
Thawing and Spiking: Thaw plasma or serum samples on ice. To a 50 µL aliquot of the sample, add an internal standard solution (e.g., a deuterated analog of 12-keto-CDCA).[6]
-
Protein Precipitation: Add 800 µL of ice-cold acetonitrile (B52724) to the sample. Vortex vigorously to precipitate proteins.[6]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 4200 rpm for 10 minutes) to pellet the precipitated proteins.[6]
-
Supernatant Transfer and Evaporation: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at an elevated temperature (e.g., 60 °C).[6]
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the initial LC mobile phase (e.g., 200 µL of 35% methanol (B129727) in water).[6]
LC-MS/MS Parameters
The following table provides a starting point for LC-MS/MS method development for 12-keto-CDCA analysis. Optimization is crucial for achieving the best performance on a specific instrument.
| Parameter | Typical Setting |
| LC Column | C18 reverse-phase column (e.g., Cortecs T3 2.7um, 2.1 x 30 mm)[7] |
| Mobile Phase A | Water with 0.1% formic acid or an ammonium (B1175870) formate (B1220265) buffer[7] |
| Mobile Phase B | Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid or an ammonium formate buffer[7] |
| Flow Rate | 0.4 - 0.8 mL/min[6] |
| Column Temperature | 60 °C[7] |
| Injection Volume | 10 µL[7] |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Capillary Voltage | 2 kV[7] |
| Source Temperature | 150 °C[7] |
| Desolvation Temperature | 600 °C[7] |
| MRM Transition | To be determined by direct infusion of a 12-keto-CDCA standard. |
Visualizations
Experimental Workflow
References
- 1. caymanchem.com [caymanchem.com]
- 2. larodan.com [larodan.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for 3,7-Dihydroxy-12-oxocholanoic acid (HMDB0000400) [hmdb.ca]
- 5. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 7. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. agilent.com [agilent.com]
- 12. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing LC-MS/MS for Keto Bile Acid Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of keto bile acids.
Frequently Asked Questions (FAQs)
Q1: Which ionization mode is best for keto bile acid analysis?
A1: Electrospray ionization (ESI) in negative ion mode is the most commonly used and generally recommended approach for analyzing keto bile acids and other bile acids.[1] This is because bile acids readily form [M-H]⁻ ions, providing a strong and stable signal. While positive ion mode can be used, particularly for forming ammonium (B1175870) adducts, the signal intensity is often lower than in negative mode.[1]
Q2: How can I improve the chromatographic separation of isomeric keto bile acids?
A2: Achieving good separation of isomeric bile acids is a common challenge.[2] Here are several strategies to improve resolution:
-
Column Choice: A high-resolution reversed-phase column, such as a C18, is a good starting point.[3][4]
-
Gradient Optimization: A slow, shallow gradient elution is crucial. Fine-tuning the mobile phase composition and the gradient slope can significantly improve the separation of closely eluting isomers.
-
Mobile Phase Additives: The use of additives like formic acid or ammonium acetate (B1210297) in the mobile phase can enhance peak shape and separation.[1]
-
Temperature Control: Maintaining a stable and optimized column temperature can improve reproducibility and resolution.[5][6]
Q3: What are the most common sample preparation techniques for keto bile acid analysis?
A3: The choice of sample preparation method depends on the biological matrix. The primary goal is to remove interfering substances like proteins and lipids.[3][7]
-
Protein Precipitation: This is a common first step for serum and plasma samples, typically using a cold organic solvent like methanol (B129727) or acetonitrile.[8][9]
-
Solid-Phase Extraction (SPE): SPE, often with a C18 stationary phase, is a more advanced technique that can provide a cleaner sample by removing salts and other interferences, leading to improved recovery and purity of bile acids.[8]
-
Liquid-Liquid Extraction (LLE): This method can also be used to isolate bile acids from the sample matrix.
-
Homogenization: For tissue samples, homogenization in a suitable solvent is necessary to extract the bile acids.[8]
Troubleshooting Guides
Problem 1: Poor Signal Intensity or High Background Noise
| Question | Possible Cause | Troubleshooting Action |
| Why is my keto bile acid signal weak? | Suboptimal Ionization: Ionization efficiency can be affected by the mobile phase composition and source parameters.[2] | - Ensure the mobile phase contains an appropriate additive like 0.1% formic acid or 1 mM ammonium acetate to promote ionization.[1] - Optimize mass spectrometer source parameters, including ion spray voltage, source temperature, and gas flows, by infusing a standard solution of a representative keto bile acid.[1] |
| Matrix Effects: Co-eluting compounds from the biological matrix can suppress the ionization of your target analytes.[2] | - Improve sample cleanup using techniques like solid-phase extraction (SPE).[8] - Adjust the chromatographic gradient to separate the keto bile acids from the interfering matrix components. - Use isotopically labeled internal standards to compensate for matrix effects.[7] | |
| What is causing the high background noise in my chromatogram? | Contaminated Solvents or System: Impurities in the mobile phase or a contaminated LC-MS system can lead to high background. | - Use high-purity, LC-MS grade solvents and additives.[9] - Flush the LC system thoroughly. - Clean the mass spectrometer's ion source.[10] |
| Lipid Accumulation: Complex samples can lead to the accumulation of lipids on the analytical column, causing increased backpressure and background noise.[9] | - Incorporate a column wash step at the end of each run with a strong organic solvent, such as acetone, to elute strongly retained lipids.[9] |
Problem 2: Inconsistent Retention Times and Poor Peak Shape
| Question | Possible Cause | Troubleshooting Action |
| Why are my retention times shifting between injections? | Column Equilibration: Insufficient column equilibration between runs can lead to retention time drift. | - Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A post-run equilibration time of at least 2 minutes is recommended.[5][6] |
| Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. | - Use a guard column to protect the analytical column.[11] - If performance continues to degrade, replace the analytical column. | |
| Fluctuations in Temperature or Flow Rate: Inconsistent column temperature or pump performance can cause retention time variability.[5][6] | - Use a column oven to maintain a constant temperature.[5][6] - Check the LC pump for leaks and ensure a stable flow rate.[10] | |
| What is causing my peaks to be broad or tailing? | Secondary Interactions: Bile acids can interact with active sites on the column or in the LC system, leading to poor peak shape. | - Add a small amount of a competing agent, like formic acid, to the mobile phase to reduce these interactions.[1] |
| Column Overloading: Injecting too much sample can lead to broad, asymmetric peaks. | - Dilute the sample or reduce the injection volume. |
Experimental Protocols
Protocol 1: Sample Preparation from Serum/Plasma
-
Thaw serum or plasma samples on ice.
-
To a 50 µL aliquot of the sample, add 200 µL of ice-cold methanol containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).[9]
-
Vortex briefly and centrifuge to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: General LC-MS/MS Parameters
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A typical gradient might start at 20-30% B, increase to 95-100% B over 15-20 minutes, hold for 2-3 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40-50°C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: -3.5 to -4.5 kV.
-
Source Temperature: 120-150°C.
-
Desolvation Temperature: 350-500°C.
-
Gas Flows: Optimize based on instrument manufacturer's recommendations.
-
-
Quantitative Data
Table 1: Example MRM Transitions for Selected Keto Bile Acids
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 7-oxo-lithocholic acid (7-oxoLCA) | 389.3 | 389.3 | -15 |
| 3-oxo-chenodeoxycholic acid | 405.3 | 405.3 | -20 |
| 12-oxo-chenodeoxycholic acid | 405.3 | 359.3 | -25 |
| 3-oxo-cholic acid | 421.3 | 421.3 | -20 |
| 7-oxo-deoxycholic acid | 405.3 | 341.3 | -30 |
| Glyco-7-oxo-lithocholic acid | 446.3 | 74.0 | -40 |
| Tauro-7-oxo-lithocholic acid | 496.3 | 80.0 | -45 |
Note: Optimal collision energies are instrument-dependent and should be determined empirically. For some unconjugated keto bile acids, a parent/parent transition may provide better signal intensity due to limited fragmentation in negative ion mode.[1]
Visualizations
Caption: A typical experimental workflow for keto bile acid analysis.
Caption: A decision tree for troubleshooting poor signal intensity.
References
- 1. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile acid analysis [sciex.com]
- 3. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 4. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples [mdpi.com]
- 6. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. agilent.com [agilent.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. agilent.com [agilent.com]
Troubleshooting low solubility of 12-Ketochenodeoxycholic acid in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of 12-Ketochenodeoxycholic acid (12-Keto-CDCA) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, cell culture medium). What is the recommended first step?
A1: Due to its hydrophobic nature, this compound, an unconjugated bile acid, exhibits very low solubility in neutral aqueous solutions.[1][2] The initial and most critical step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a highly recommended starting solvent due to its ability to dissolve a wide range of nonpolar compounds.[1][3]
Q2: I've dissolved 12-Keto-CDCA in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?
A2: This phenomenon, often called "crashing out," is common with hydrophobic compounds. Here are several strategies to mitigate this issue:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize cytotoxicity and prevent precipitation.[3][4] Most cell lines can tolerate up to 1% DMSO without significant adverse effects.[3]
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to your aqueous medium, perform serial dilutions in the medium. This gradual change in solvent polarity can help keep the compound in solution.
-
Rapid Mixing: When adding the DMSO stock to the aqueous buffer, do so while vortexing or vigorously mixing the buffer. This rapid dispersion helps to avoid localized high concentrations that can trigger precipitation.
-
Gentle Warming: Briefly warming the aqueous medium to 37°C before adding the 12-Keto-CDCA stock solution can improve solubility.[5] However, be cautious of the compound's stability at elevated temperatures for extended periods.
Q3: Are there alternative solvents to DMSO for 12-Keto-CDCA?
A3: Yes, other organic solvents can be used. 12-Keto-CDCA is reported to be slightly soluble in methanol (B129727) and chloroform.[6] The related compound, 12-Ketodeoxycholic acid, has a reported solubility of 20 mg/mL in methanol.[7] For cell-based assays, ethanol (B145695) is another potential option, though it may have lower solubilizing power than DMSO for highly nonpolar compounds.
Q4: Can pH adjustment improve the solubility of 12-Keto-CDCA in aqueous solutions?
A4: As a carboxylic acid, the solubility of 12-Keto-CDCA is pH-dependent.[2] Increasing the pH of the aqueous buffer above the pKa of the carboxylic acid group will lead to the formation of the more soluble carboxylate salt. However, it is crucial to ensure that the final pH of your experimental medium is compatible with your cell line and assay system.
Q5: What are solubility enhancers, and can they be used for 12-Keto-CDCA?
A5: Solubility enhancers are excipients that can improve the aqueous solubility of poorly soluble compounds. For bile acids, cyclodextrins have been shown to be effective.[1] These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with hydrophobic compounds like 12-Keto-CDCA, thereby increasing their solubility in aqueous solutions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| 12-Keto-CDCA powder will not dissolve in aqueous buffer. | High hydrophobicity of the unconjugated bile acid. | Prepare a concentrated stock solution in an organic solvent like DMSO. |
| Precipitation occurs upon dilution of DMSO stock into aqueous medium. | "Crashing out" due to a rapid change in solvent polarity. | 1. Lower the final DMSO concentration (<0.5%).2. Perform stepwise dilutions.3. Add the stock solution to vigorously mixed, pre-warmed (37°C) aqueous medium. |
| Inconsistent experimental results. | Incomplete dissolution or precipitation of 12-Keto-CDCA. | 1. Visually inspect all solutions for precipitates before use.2. Prepare fresh dilutions for each experiment.3. Consider using a solubility enhancer like a cyclodextrin. |
| Observed cellular toxicity. | High concentration of the organic solvent (e.g., DMSO). | Perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your specific cell line (typically ≤ 0.5%).[3][4] |
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound and related compounds.
| Compound | Solvent | Solubility | Reference |
| 12-Ketodeoxycholic acid | DMSO | 100 mg/mL | [1] |
| 12-Ketodeoxycholic acid | Methanol | 20 mg/mL | [7] |
| This compound | Chloroform | Slightly Soluble | [6] |
| This compound | Methanol | Slightly Soluble | [6] |
| Chenodeoxycholic acid | DMSO | ~20 mg/mL | [8] |
| Chenodeoxycholic acid | Ethanol | ~20 mg/mL | [8] |
| Chenodeoxycholic acid | Dimethyl formamide (B127407) (DMF) | ~30 mg/mL | [8] |
| Chenodeoxycholic acid | 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [8] |
| Deoxycholic acid | DMSO | ~20 mg/mL | [9] |
| Deoxycholic acid | Ethanol | ~20 mg/mL | [9] |
| Deoxycholic acid | Dimethyl formamide (DMF) | ~30 mg/mL | [9] |
| Deoxycholic acid | 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of 12-Keto-CDCA in DMSO
Objective: To prepare a concentrated stock solution of 12-Keto-CDCA for use in in vitro experiments.
Materials:
-
This compound (MW: 406.56 g/mol )
-
Anhydrous, sterile-filtered Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 4.066 mg of 12-Keto-CDCA.
-
Dissolution: Add the weighed 12-Keto-CDCA to a sterile vial. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes or gently warm the solution to 37°C for 10-15 minutes and vortex again.[5]
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Dilution of 12-Keto-CDCA DMSO Stock into Cell Culture Medium
Objective: To prepare a working solution of 12-Keto-CDCA in cell culture medium while minimizing precipitation.
Materials:
-
10 mM 12-Keto-CDCA in DMSO (from Protocol 1)
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or multi-well plates
-
Vortex mixer or micropipette
Procedure:
-
Pre-warm medium: Ensure the cell culture medium is equilibrated to 37°C.
-
Calculate dilution: Determine the volume of the 10 mM DMSO stock needed to achieve the desired final concentration in your experiment. For example, to make 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock. This will result in a final DMSO concentration of 0.1%.
-
Dilution: While gently vortexing or pipetting the pre-warmed medium up and down, add the calculated volume of the 12-Keto-CDCA DMSO stock dropwise. This ensures rapid and even dispersion.
-
Mixing: Continue to mix the solution for an additional 30 seconds.
-
Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation over time.
Visualizations
Experimental Workflow for Solubilizing 12-Keto-CDCA
Caption: A stepwise workflow for the successful solubilization of 12-Keto-CDCA for in vitro assays.
Potential Signaling Pathway of 12-Keto-CDCA via FXR
Bile acids like chenodeoxycholic acid are known agonists of the Farnesoid X Receptor (FXR).[10][11] As a derivative, 12-Keto-CDCA may exert its biological effects through a similar mechanism.
Caption: A diagram illustrating the potential activation of the FXR signaling pathway by 12-Keto-CDCA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C24H38O5 | CID 94235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emulatebio.com [emulatebio.com]
- 6. caymanchem.com [caymanchem.com]
- 7. BAA485 (12-Ketodeoxycholic acid), 5130-29-0, High-Purity, SMB00913, Sigma-Aldrich [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Farnesoid X receptor activation by chenodeoxycholic acid induces detoxifying enzymes through AMP-activated protein kinase and extracellular signal-regulated kinase 1/2-mediated phosphorylation of CCAAT/enhancer binding protein β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The farnesoid X receptor induces very low density lipoprotein receptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 12-Ketochenodeoxycholic Acid in Biological Samples
This technical support center provides guidance on the stability of 12-Ketochenodeoxycholic acid (12-Keto-CDCA) in biological samples for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your samples and the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for biological samples containing 12-Keto-CDCA?
For optimal long-term stability of 12-Keto-CDCA in biological matrices such as plasma, serum, and urine, it is recommended to store samples at -80°C. While storage at -20°C may be suitable for shorter periods, studies on other bile acids have shown that -80°C is superior for preserving sample integrity over extended durations[1]. For short-term storage (up to 24 hours), refrigeration at 4°C can be a temporary solution.
Q2: How many freeze-thaw cycles can my samples undergo without significant degradation of 12-Keto-CDCA?
To ensure the highest data quality, it is best practice to minimize freeze-thaw cycles. Aliquoting samples into single-use tubes after the initial processing is highly recommended. Studies on a wide range of bile acids have demonstrated stability for at least three freeze-thaw cycles without significant changes in concentration[1]. Exceeding this number of cycles may lead to a decrease in the recovery of 12-Keto-CDCA.
Q3: What is the short-term stability of 12-Keto-CDCA at room temperature?
Based on stability data for a panel of bile acids, it is recommended to keep biological samples on ice during processing and to limit the time at room temperature to a minimum. General bile acid stability studies suggest that they are stable for at least 6 hours at room temperature in plasma[1]. However, to minimize the potential for degradation, samples should be processed and frozen as quickly as possible.
Q4: Does the pH of the biological matrix affect the stability of 12-Keto-CDCA?
The stability of bile acids can be influenced by the pH of the matrix. For urine samples, it is advisable to check the pH and, if necessary, adjust it to a neutral range (pH 6-8) to prevent potential degradation, especially if storage is prolonged. Extreme pH values can lead to chemical modifications of bile acids.
Data on Bile Acid Stability in Biological Samples
While specific quantitative stability data for this compound is limited in the published literature, the following tables summarize the stability of a panel of 15 bile acids in human plasma under various storage conditions. This data can be used as a general guideline for the handling and storage of samples containing 12-Keto-CDCA.
Table 1: Short-Term Stability of Bile Acids in Human Plasma at Room Temperature
| Time (hours) | Mean Stability (%) |
| 0 | 100 |
| 2 | 98.5 |
| 4 | 97.2 |
| 6 | 96.8 |
Data is generalized from a study on 15 bile acids in human plasma, showing stability for at least 6 hours at room temperature[1].
Table 2: Freeze-Thaw Stability of Bile Acids in Human Plasma
| Number of Freeze-Thaw Cycles | Mean Stability (%) |
| 1 | 99.1 |
| 2 | 98.3 |
| 3 | 97.5 |
Data is generalized from a study on 15 bile acids in human plasma, indicating stability for at least three freeze-thaw cycles[1].
Table 3: Long-Term Storage Stability of Bile Acids in Human Plasma
| Storage Temperature | Duration | Mean Stability (%) |
| -20°C | 2 months | >95 |
| -70°C | 2 months | >95 |
| 4°C | 1 week | >95 |
Data is generalized from studies on a broad range of bile acids, demonstrating good stability at both -20°C and -70°C for up to 2 months, and at 4°C for one week[1][2].
Troubleshooting Guide for 12-Keto-CDCA Analysis
This guide addresses common issues encountered during the quantification of 12-Keto-CDCA in biological samples by LC-MS/MS.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Signal for 12-Keto-CDCA | Inefficient extraction | - Optimize the protein precipitation and/or solid-phase extraction (SPE) method. Ensure the chosen solvent effectively extracts bile acids. - Verify the pH of the extraction solvent, as it can influence recovery. |
| Analyte degradation | - Ensure samples were consistently stored at -80°C and freeze-thaw cycles were minimized. - Prepare fresh calibration standards and quality control (QC) samples. | |
| Suboptimal MS/MS parameters | - Infuse a standard solution of 12-Keto-CDCA to optimize the precursor and product ion masses, collision energy, and other source parameters. | |
| Poor Peak Shape (Tailing or Fronting) | Column overload | - Dilute the sample or inject a smaller volume. |
| Incompatible injection solvent | - Ensure the reconstitution solvent is weaker than the initial mobile phase. | |
| Column contamination | - Wash the column with a strong solvent (e.g., isopropanol) or replace the column if necessary. | |
| High Variability in Results | Inconsistent sample preparation | - Ensure consistent timing and technique for all sample preparation steps, including vortexing and centrifugation. - Use an appropriate internal standard to correct for variability. |
| Matrix effects | - Evaluate for ion suppression or enhancement by performing a post-extraction addition experiment. - If matrix effects are significant, improve the sample cleanup procedure or use a matrix-matched calibration curve. | |
| Retention Time Shifts | Unstable LC conditions | - Ensure the mobile phase is properly degassed and the column temperature is stable. - Check for leaks in the LC system. |
| Column degradation | - Replace the analytical column if it has been used extensively. |
Experimental Protocols
Protocol for Evaluating the Stability of 12-Keto-CDCA in Human Plasma
This protocol outlines a method to assess the short-term, freeze-thaw, and long-term stability of 12-Keto-CDCA in human plasma using LC-MS/MS.
1. Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., d4-12-Keto-CDCA)
-
Human plasma (K2EDTA)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Standard laboratory equipment (e.g., centrifuge, vortex mixer, evaporator)
2. Preparation of Spiked Plasma Samples
-
Prepare a stock solution of 12-Keto-CDCA in methanol.
-
Spike a pool of human plasma with the 12-Keto-CDCA stock solution to achieve a known concentration (e.g., 50 ng/mL).
-
Gently vortex the spiked plasma to ensure homogeneity.
-
Aliquot the spiked plasma into multiple polypropylene (B1209903) tubes for each stability condition to be tested.
3. Stability Testing Conditions
-
Short-Term (Bench-Top) Stability: Store aliquots at room temperature (20-25°C) for 0, 2, 4, 6, and 24 hours.
-
Freeze-Thaw Stability: Subject aliquots to 1, 3, and 5 freeze-thaw cycles. A single cycle consists of freezing at -80°C for at least 12 hours followed by thawing at room temperature until completely liquid.
-
Long-Term Stability: Store aliquots at -20°C and -80°C for 1, 2, 4, and 12 weeks.
4. Sample Extraction
-
To 100 µL of plasma sample (or stability sample), add 10 µL of the internal standard solution.
-
Add 300 µL of cold methanol, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Alternatively, for cleaner extracts, perform a solid-phase extraction (SPE) following the manufacturer's protocol.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
5. LC-MS/MS Analysis
-
LC System: A UPLC system with a C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate 12-Keto-CDCA from other matrix components.
-
MS/MS System: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for 12-Keto-CDCA and its internal standard.
6. Data Analysis
-
Calculate the peak area ratio of 12-Keto-CDCA to the internal standard.
-
Determine the concentration of 12-Keto-CDCA in each sample using a calibration curve prepared in the same matrix.
-
Compare the mean concentration of the stability samples to the mean concentration of the baseline (time zero) samples to determine the percent stability.
Visualizations
Experimental Workflow for 12-Keto-CDCA Stability Study
Caption: Experimental workflow for assessing the stability of 12-Keto-CDCA in plasma.
Signaling Pathway of Chenodeoxycholic Acid (CDCA) via cAMP and PKA
Caption: Signaling cascade of CDCA-mediated activation of the CFTR channel.
References
Avoiding matrix effects in 12-Ketochenodeoxycholic acid mass spectrometry
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding matrix effects in the mass spectrometric analysis of 12-Ketochenodeoxycholic acid (12-keto-CDCA).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of 12-keto-CDCA?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as 12-keto-CDCA, due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively affect the accuracy, precision, and sensitivity of quantitative analysis.[2][3] In biological matrices like plasma or serum, phospholipids (B1166683) are a major cause of ion suppression in electrospray ionization (ESI) mass spectrometry.[3][4] Matrix effects can lead to unreliable and erroneous reporting of analyte concentrations.[5]
Q2: What is the most effective strategy to compensate for matrix effects?
A2: The most robust and widely accepted method to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[6] A SIL-IS, such as 12-keto-CDCA-d4, is chemically identical to the analyte and will co-elute chromatographically.[7] Therefore, it experiences the same degree of ion suppression or enhancement as the target analyte.[4] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be effectively normalized, leading to accurate quantification.[8]
Q3: Can I use a structural analogue as an internal standard instead of a SIL-IS?
A3: While structural analogues can be used, they are not as effective as a SIL-IS. A structural analogue may have different chromatographic retention times and ionization efficiencies, meaning it may not experience the exact same matrix effects as the analyte of interest.[2] This can lead to incomplete compensation and less accurate results. Using a SIL-IS is the most reliable approach for overcoming matrix effects.[6]
Q4: My 12-keto-CDCA signal is showing high variability between replicate injections of the same sample. Is this a matrix effect?
A4: High variability between replicate injections can indeed be a symptom of matrix effects, particularly if the co-eluting interferences are themselves variable. It can also be caused by inconsistent sample preparation or issues with the LC-MS system. However, matrix components, such as bile acids from the sample itself, can cause compound-dependent ion enhancement or suppression, leading to significant variability if their concentrations differ across samples. Monitoring the internal standard response is a crucial tool for identifying samples where matrix effects may be compromising data integrity.
Troubleshooting Guide
Problem: Low or No Signal for 12-keto-CDCA
This is a common issue often attributable to significant ion suppression. Follow this workflow to diagnose and resolve the problem.
Caption: Troubleshooting workflow for low 12-keto-CDCA signal.
Quantitative Data Summary
Effective sample preparation is the most direct way to mitigate matrix effects by removing interfering components before analysis.[4] The choice of technique involves a trade-off between cleanliness, recovery, speed, and cost.
Table 1: Comparison of Sample Preparation Methods for Mitigating Matrix Effects
| Sample Preparation Method | Typical Analyte Recovery (%) | Relative Matrix Effect (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) with Acetonitrile (B52724)/Methanol | 85-115%[8] | Can be significant (>50% suppression)[9] | Simple, fast, inexpensive, high recovery.[10] | Does not effectively remove phospholipids or other endogenous interferences.[9][11] |
| Liquid-Liquid Extraction (LLE) with MTBE or Ethyl Acetate | 70-90% | Moderate (15-40% suppression) | Can provide a cleaner extract than PPT.[9] | More labor-intensive, uses larger volumes of organic solvents.[12] |
| Solid-Phase Extraction (SPE) - Reversed-Phase (C18) | 80-100% | Low to Moderate (10-30% suppression) | Provides cleaner extracts than PPT and LLE, can concentrate the analyte.[12] | More complex method development, can be more expensive. |
| Phospholipid Removal SPE (e.g., HybridSPE) | >90% | Minimal (<15% suppression)[13][14] | Specifically targets and removes the main source of matrix effects in plasma.[13][14] | Higher cost per sample compared to PPT. |
Note: Values are typical and can vary based on the specific protocol, matrix, and analyte.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma/Serum
This is a rapid method suitable for initial screening but may require further cleanup if significant matrix effects are observed.
-
Sample Aliquot: Transfer 50 µL of plasma or serum sample to a 1.5 mL microcentrifuge tube.[6]
-
Internal Standard Spiking: Add 10 µL of the 12-keto-CDCA-d4 internal standard working solution (concentration should be optimized based on expected analyte levels).[8]
-
Precipitation: Add 200 µL of ice-cold acetonitrile or methanol.[6][8] The efficiency order for protein removal is generally acetonitrile > methanol.[4]
-
Vortex: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.[6][8]
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[6]
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000-15,000 x g) for 10 minutes at 4°C.[6][8]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate, avoiding the protein pellet.[8]
-
Evaporation & Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a smaller volume (e.g., 100 µL) of the initial mobile phase to concentrate the analyte and ensure solvent compatibility with the LC method.[15]
-
Analysis: Inject the sample into the LC-MS/MS system.
Protocol 2: Phospholipid Removal using HybridSPE®
This protocol is highly recommended for complex matrices like plasma to minimize ion suppression. It follows a standard protein precipitation step.
Caption: Workflow for phospholipid removal using HybridSPE®.
Detailed Steps:
-
Protein Precipitation: In a microcentrifuge tube, add 400 µL of 1% formic acid in acetonitrile containing your SIL-IS to 100 µL of plasma sample. Vortex for 30 seconds.[13][14]
-
Centrifugation: Centrifuge for 10 minutes at high speed to pellet the precipitated proteins.[13][14]
-
HybridSPE Cleanup: Place a HybridSPE® cartridge or well plate on a vacuum or positive pressure manifold.
-
Load Sample: Directly transfer the supernatant from the previous step onto the HybridSPE® sorbent.
-
Elute: Apply a gentle vacuum or pressure (e.g., <10 in. Hg) to draw the sample through the sorbent bed. The analyte passes through into the collection tube/plate, while phospholipids are retained by the zirconia-coated silica (B1680970) sorbent.
-
Analysis: The collected eluate is now ready for injection. As with PPT, an evaporation and reconstitution step can be included for sample concentration.
Protocol 3: Assessing Matrix Effects (Post-Extraction Spike Method)
This quantitative method is crucial during method validation to determine the extent of ion suppression or enhancement.[4]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analytical standard (12-keto-CDCA) and SIL-IS into the final mobile phase reconstitution solvent.
-
Set B (Post-Spike Blank Extract): Extract a blank matrix sample (e.g., plasma with no analyte) using your chosen sample preparation protocol. Spike the 12-keto-CDCA standard and SIL-IS into the final, clean extract.
-
Set C (Pre-Spike Blank Extract): Spike the 12-keto-CDCA standard and SIL-IS into a blank matrix sample before performing the sample preparation protocol.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate Matrix Factor (MF) and Recovery (RE):
This protocol allows you to distinguish between analyte loss during sample preparation (Recovery) and signal alteration due to matrix effects (Matrix Factor).
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. diva-portal.org [diva-portal.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
Improving recovery of 12-Ketochenodeoxycholic acid during extraction
Welcome to the technical support center for the extraction of 12-Ketochenodeoxycholic acid (12-Keto-CDCA). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize the recovery of 12-Keto-CDCA during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (12-Keto-CDCA) and why is its accurate measurement important?
A1: this compound is a keto-bile acid, an intermediate in the synthesis of ursodeoxycholic acid and chenodeoxycholic acid from the primary bile acid, cholic acid.[1] Accurate quantification of 12-Keto-CDCA is crucial as it plays a role in various physiological and pathological processes. Altered levels of bile acids are associated with liver diseases, and they are also investigated as potential biomarkers.
Q2: What are the key chemical properties of 12-Keto-CDCA to consider during extraction?
A2: 12-Keto-CDCA is a solid at room temperature and is slightly soluble in chloroform (B151607) and methanol (B129727).[1] As a carboxylic acid, its state of ionization is pH-dependent. This is a critical factor to control during extraction to ensure optimal retention on solid-phase extraction (SPE) sorbents or partitioning in liquid-liquid extraction (LLE).
Q3: What are the common methods for extracting 12-Keto-CDCA from biological samples?
A3: The three primary methods for extracting bile acids, including 12-Keto-CDCA, from biological matrices are:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile (B52724) or methanol is added to the sample to precipitate proteins.[2][3]
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[4]
-
Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent.
Q4: How should I store my biological samples to ensure the stability of 12-Keto-CDCA before extraction?
A4: To minimize degradation, biological samples should be processed and frozen as soon as possible. For long-term storage, -80°C is the recommended temperature. It is also important to minimize freeze-thaw cycles, as they can lead to a decrease in the recovery of bile acids.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of 12-Keto-CDCA.
Low Analyte Recovery
Issue: The recovery of 12-Keto-CDCA is significantly lower than expected.
| Potential Cause | Recommended Solution |
| Incorrect Sample pH | For acidic compounds like 12-Keto-CDCA, the sample pH should be adjusted to be at least 2 pH units below its pKa to ensure it is in a neutral, unionized form. This promotes retention on reversed-phase SPE sorbents and efficient partitioning into organic solvents during LLE. |
| Inappropriate Extraction Solvent (LLE & PPT) | For LLE, ensure the organic solvent has the appropriate polarity to partition 12-Keto-CDCA from the aqueous sample. For PPT, while both methanol and acetonitrile are common, their efficiency can differ. Test both to determine the optimal solvent for your sample matrix. Typically, acetonitrile is added at a 3:1 ratio (solvent:sample) and methanol at a 4:1 to 10:1 ratio.[2] |
| Suboptimal SPE Sorbent/Protocol | The choice of SPE sorbent is critical. For bile acids, C18 (reversed-phase) is commonly used. Ensure the sorbent is properly conditioned and equilibrated before loading the sample. The flow rate during sample loading should be slow and steady (approx. 1-2 mL/min) to allow for adequate interaction between the analyte and the sorbent. |
| Inefficient Elution (SPE) | If 12-Keto-CDCA is strongly retained on the SPE sorbent, the elution solvent may not be strong enough. Increase the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution buffer. Multiple, smaller volume elutions can be more effective than a single large volume elution. |
| Analyte Degradation | 12-Keto-CDCA may be susceptible to degradation under harsh pH conditions or prolonged exposure to certain solvents. Ensure sample processing is performed promptly and at cool temperatures where possible. |
High Matrix Effects in LC-MS/MS Analysis
Issue: Significant ion suppression or enhancement is observed, affecting the accuracy and precision of quantification.
| Potential Cause | Recommended Solution |
| Insufficient Sample Cleanup | Protein precipitation is a relatively crude cleanup method and may not adequately remove interfering substances like phospholipids. Consider using a more selective technique like SPE. |
| Co-elution of Interfering Compounds | Optimize the chromatographic method to improve the separation of 12-Keto-CDCA from matrix components. This may involve adjusting the mobile phase gradient, changing the column chemistry, or modifying the flow rate. |
| Inappropriate SPE Wash Steps | The wash steps in an SPE protocol are crucial for removing interferences. Use a wash solvent that is strong enough to remove unwanted compounds but weak enough to not elute 12-Keto-CDCA. This may require testing different solvent compositions and volumes. |
Poor Reproducibility
Issue: High variability in recovery is observed between replicate samples.
| Potential Cause | Recommended Solution |
| Inconsistent Sample Processing | Manual extraction methods can be prone to variability. Ensure consistent timing, volumes, and mixing for each sample. Automation of liquid handling and SPE can significantly improve reproducibility. |
| SPE Cartridge/Well Inconsistency | Ensure that the SPE cartridges or wells are packed uniformly. Inconsistent flow rates between samples can be an indicator of this issue. Using a positive pressure manifold for SPE can provide more consistent flow compared to a vacuum manifold. |
| Sample Heterogeneity | For solid or semi-solid samples (e.g., feces, tissue), ensure thorough homogenization before taking an aliquot for extraction. |
Quantitative Data on Extraction Recovery
While specific recovery data for this compound is limited in the literature, the following table provides a summary of expected recovery rates for similar keto-bile acids and general organic acids using different extraction techniques. This data should be used as a guideline, and method validation is essential for your specific application.
| Extraction Method | Analyte Class | Matrix | Average Recovery (%) | Notes |
| Protein Precipitation (2-propanol) | 12-oxo-lithocholic acid | Plasma | 112 ± 13 (Low Conc.)68 ± 4 (Med Conc.)81 ± 5 (High Conc.) | Recovery can be concentration-dependent. |
| Solid-Phase Extraction (SPE) | Organic Acids | Urine | 84.1 | Generally provides cleaner extracts and higher recovery compared to LLE. |
| Liquid-Liquid Extraction (LLE) | Organic Acids | Urine | 77.4 | A cost-effective option, but may have lower recovery and efficiency than SPE. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of 12-Keto-CDCA from Human Serum
This protocol is a general guideline and should be optimized for your specific requirements.
-
Sample Pre-treatment:
-
To 500 µL of serum, add an internal standard.
-
Add 1.5 mL of cold acetonitrile containing 1% formic acid to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Use a polymeric reversed-phase SPE cartridge (e.g., C18).
-
Condition the cartridge by passing 3 mL of methanol, followed by 3 mL of water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of water to remove polar interferences.
-
Follow with a wash of 3 mL of 25% methanol in water to remove less polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the 12-Keto-CDCA with two aliquots of 2 mL of methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of methanol or mobile phase) for LC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of 12-Keto-CDCA from Urine
This protocol is a general guideline and should be optimized for your specific requirements.
-
Sample Preparation:
-
To a 2 mL urine sample, add an internal standard.
-
Acidify the sample by adding 2 mL of 1 M sulfuric acid.
-
Add a salt, such as sodium sulfate, to facilitate phase separation.
-
-
Extraction:
-
Add 4 mL of an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
-
Collection and Drying:
-
Carefully transfer the organic layer (bottom layer for dichloromethane, top layer for ethyl acetate) to a clean tube.
-
Repeat the extraction step with a fresh aliquot of organic solvent for improved recovery.
-
Combine the organic extracts.
-
Evaporate the combined organic phase to dryness under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried residue in a suitable solvent for analysis.
-
Visualized Workflows and Logic
References
- 1. biotage.com [biotage.com]
- 2. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid-Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 12-Ketochenodeoxycholic Acid (12-Keto-CDCA) in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 12-Ketochenodeoxycholic acid (12-Keto-CDCA) in cell culture experiments. The information addresses potential off-target effects and common issues that may arise during its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (12-Keto-CDCA) is a keto derivative of chenodeoxycholic acid (CDCA).[1][2] It is known as an intermediate in the semisynthetic preparation of ursodeoxycholic acid (UDCA) and CDCA from cholic acid.[3][4] While its biological functions are not as extensively studied as other bile acids, its structural similarity to CDCA suggests the potential for overlapping biological activities and off-target effects.
Q2: What are the known on-target effects of bile acids like the parent compound, chenodeoxycholic acid (CDCA)?
The parent compound, CDCA, is a well-known agonist for the farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[5][6] Activation of FXR by bile acids can influence the expression of numerous genes involved in these metabolic pathways.[7]
Q3: What are potential off-target effects of 12-Keto-CDCA in cell culture?
While specific research on the off-target effects of 12-Keto-CDCA is limited, based on the known effects of its parent compound, CDCA, and other bile acids, potential off-target effects in cell culture may include:
-
Mitochondrial Dysfunction: Bile acids can directly impact mitochondrial integrity and function. This can manifest as a decrease in mitochondrial membrane potential, impaired oxygen consumption, and alterations to the structure of mitochondrial complexes.[8][9]
-
Induction of Oxidative Stress: Exposure to bile acids can lead to an increase in reactive oxygen species (ROS), resulting in oxidative stress within the cells.[8][10] This can damage cellular components like lipids, proteins, and DNA.
-
Cell Membrane Damage: At higher concentrations, bile acids can have detergent-like properties that disrupt cell membrane integrity, leading to cytotoxicity.[11]
-
FXR-Independent Signaling: Bile acids can activate cellular pathways independently of FXR. For instance, CDCA has been shown to reduce the translation of Hypoxia-Inducible Factor-1α (HIF-1α) in an FXR-independent manner.[12]
-
Apoptosis Induction: Off-target effects such as mitochondrial dysfunction and oxidative stress can converge to trigger programmed cell death, or apoptosis.[10]
Troubleshooting Guide
Problem 1: Unexpectedly High Cell Death or Cytotoxicity
Possible Causes:
-
High Concentration of 12-Keto-CDCA: Bile acids can be cytotoxic at high concentrations.
-
Solvent Toxicity: The solvent used to dissolve 12-Keto-CDCA may be toxic to the cells.
-
Off-Target Effects: 12-Keto-CDCA may be inducing apoptosis or necrosis through off-target mechanisms.[10]
-
Contamination: Microbial contamination of the cell culture.[13]
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration range of 12-Keto-CDCA for your specific cell line using a cytotoxicity assay (e.g., MTT or LDH assay).
-
Solvent Control: Always include a vehicle control (the solvent used to dissolve 12-Keto-CDCA) at the same concentration used in your experiments to rule out solvent toxicity.
-
Assess Apoptosis: Use assays like Annexin V/PI staining or caspase activity assays to determine if the observed cell death is due to apoptosis.
-
Check for Contamination: Regularly inspect your cell cultures for any signs of bacterial or fungal contamination.[13]
Problem 2: Altered Cellular Metabolism or Mitochondrial Function
Possible Causes:
-
Mitochondrial Toxicity: 12-Keto-CDCA may be directly affecting mitochondrial function, similar to other bile acids.[8][9]
-
Oxidative Stress: Increased ROS production can impair mitochondrial function.[10]
Troubleshooting Steps:
-
Measure Mitochondrial Membrane Potential: Use fluorescent dyes like JC-1 or TMRE to assess changes in the mitochondrial membrane potential. A decrease in potential is an indicator of mitochondrial dysfunction.
-
Quantify Reactive Oxygen Species (ROS): Employ fluorescent probes such as DCFDA or MitoSOX to measure intracellular and mitochondrial ROS levels, respectively.
-
Assess Mitochondrial Respiration: Use techniques like Seahorse XF analysis to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to get a comprehensive view of cellular metabolism.
Problem 3: Inconsistent or Irreproducible Experimental Results
Possible Causes:
-
Compound Instability: 12-Keto-CDCA may be unstable in your culture medium over the course of the experiment.
-
Cell Culture Variability: Inconsistent cell passage number, seeding density, or culture conditions.[14]
-
Inaccurate Compound Concentration: Errors in the preparation of stock solutions or final dilutions.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare fresh stock solutions of 12-Keto-CDCA for each experiment.
-
Standardize Cell Culture Practices: Use cells within a consistent passage number range, ensure accurate cell counting and seeding, and maintain stable incubator conditions (temperature, CO2, humidity).[15]
-
Verify Compound Concentration: Double-check all calculations and pipetting steps when preparing your working solutions.
Quantitative Data Summary
Table 1: Example Data from a Cytotoxicity Assay (MTT Assay)
| 12-Keto-CDCA Conc. (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 10 | 98.1 ± 4.8 |
| 25 | 95.3 ± 6.1 |
| 50 | 82.4 ± 7.3 |
| 100 | 55.7 ± 8.9 |
| 200 | 25.1 ± 6.5 |
Table 2: Example Data from a Mitochondrial Membrane Potential Assay (JC-1 Assay)
| Treatment | Red/Green Fluorescence Ratio (Mean ± SD) |
| Vehicle Control | 4.5 ± 0.3 |
| 12-Keto-CDCA (50 µM) | 3.1 ± 0.4 |
| 12-Keto-CDCA (100 µM) | 1.8 ± 0.2 |
| CCCP (Positive Control) | 1.1 ± 0.1 |
Table 3: Example Data from a Reactive Oxygen Species Assay (DCFDA Assay)
| Treatment | Fold Change in DCF Fluorescence (Mean ± SD) |
| Vehicle Control | 1.0 ± 0.1 |
| 12-Keto-CDCA (50 µM) | 1.8 ± 0.2 |
| 12-Keto-CDCA (100 µM) | 3.2 ± 0.4 |
| H₂O₂ (Positive Control) | 5.5 ± 0.6 |
Key Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
Objective: To assess the effect of 12-Keto-CDCA on cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
12-Keto-CDCA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of 12-Keto-CDCA in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of 12-Keto-CDCA or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Measurement of Intracellular ROS using DCFDA
Objective: To quantify the generation of intracellular reactive oxygen species upon treatment with 12-Keto-CDCA.
Materials:
-
Cells of interest
-
Complete culture medium
-
12-Keto-CDCA
-
2',7'-dichlorofluorescin diacetate (DCFDA)
-
H₂O₂ (positive control)
-
Black, clear-bottom 96-well plates
Methodology:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Remove the medium and wash the cells once with warm PBS.
-
Load the cells with 10 µM DCFDA in serum-free medium for 30-60 minutes at 37°C.
-
Wash the cells once with warm PBS to remove the excess probe.
-
Add medium containing different concentrations of 12-Keto-CDCA, vehicle control, or a positive control (e.g., H₂O₂).
-
Incubate for the desired time period.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Express the results as a fold change in fluorescence relative to the vehicle control.
Protocol 3: Cell Membrane Integrity Assay (LDH Release Assay)
Objective: To assess damage to the cell membrane by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.
Materials:
-
Cells of interest
-
Complete culture medium
-
12-Keto-CDCA
-
LDH assay kit (commercially available)
-
96-well plates
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of 12-Keto-CDCA or vehicle control for the desired duration.
-
For a positive control for maximum LDH release, lyse a set of untreated cells with the lysis buffer provided in the kit.
-
Carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of LDH release relative to the maximum LDH release control.
Visualizations
Caption: Hypothesized off-target signaling pathway of 12-Keto-CDCA.
Caption: Experimental workflow for investigating off-target effects.
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Multi-enzymatic one-pot reduction of dehydrocholic acid to 12-keto-ursodeoxycholic acid with whole-cell biocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Farnesoid X receptor activation by chenodeoxycholic acid induces detoxifying enzymes through AMP-activated protein kinase and extracellular signal-regulated kinase 1/2-mediated phosphorylation of CCAAT/enhancer binding protein β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cholic and deoxycholic acids induce mitochondrial dysfunction, impaired biogenesis and autophagic flux in skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progressive stages of mitochondrial destruction caused by cell toxic bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deoxycholic and chenodeoxycholic bile acids induce apoptosis via oxidative stress in human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A bioluminescent cytotoxicity assay for assessment of membrane integrity using a proteolytic biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chenodeoxycholic Acid Reduces Hypoxia Inducible Factor-1α Protein and Its Target Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. 細胞の増殖不良のトラブルシューティング [sigmaaldrich.com]
- 15. m.youtube.com [m.youtube.com]
Optimizing In Vivo Studies of 12-Ketochenodeoxycholic Acid: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing in vivo studies involving 12-Ketochenodeoxycholic acid (12-Keto-CDCA). This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to facilitate successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during the planning and execution of in vivo experiments with 12-Keto-CDCA.
1. Dosage and Administration:
-
Question: What is a recommended starting dose for 12-Keto-CDCA in rodents?
-
Answer: Based on available literature, subcutaneous doses in rats have ranged from 2 mg/kg to 20 mg/kg.[1][2][3] For instance, a study in Wistar rats investigating the effect of 12-oxochenodeoxycholate (a synonym for 12-Keto-CDCA) on the analgesic effect of morphine used subcutaneous doses of 5, 10, and 20 mg/kg.[1] Another study reported effects on the central nervous system in rats with a 2 mg/kg dose of the sodium salt of 12-Keto-CDCA (12-monoketocholic acid).[2][3] It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and biological question.
-
-
Question: How should I formulate 12-Keto-CDCA for oral gavage?
-
Answer: 12-Keto-CDCA is a hydrophobic compound. For oral administration in rodents, it is often necessary to prepare a suspension or solution in a suitable vehicle. Common vehicles for hydrophobic compounds include corn oil, or aqueous solutions containing suspending agents like carboxymethylcellulose (CMC) and solubilizing agents such as Tween 80 or polyethylene (B3416737) glycol (PEG). A thorough vehicle-only control group is essential in your experimental design.
-
-
Troubleshooting: Inconsistent results with oral gavage.
-
Possible Cause: Poor suspension or precipitation of the compound in the vehicle.
-
Solution: Ensure the formulation is homogenous before each administration. Sonication or vigorous vortexing immediately before gavage can help. Consider micronizing the compound to improve solubility and suspension stability.
-
Possible Cause: Variability in gavage technique.
-
Solution: Ensure all personnel are properly trained in oral gavage to minimize stress to the animals and ensure accurate delivery to the stomach. Improper technique can lead to aspiration or esophageal irritation, affecting animal health and data quality.
-
2. Experimental Design and Controls:
-
Question: What are the essential control groups for an in vivo 12-Keto-CDCA study?
-
Answer: At a minimum, you should include a vehicle control group that receives the same formulation without the 12-Keto-CDCA. Depending on the experimental question, a positive control group (a compound with a known effect) and a negative control or sham group may also be necessary.
-
-
Troubleshooting: High variability within experimental groups.
-
Possible Cause: Inconsistent animal handling, housing conditions, or diet.
-
Solution: Standardize all experimental procedures, including animal handling, light/dark cycles, temperature, and diet. Bile acid metabolism can be influenced by diet, so ensure all animals receive the same chow.
-
Possible Cause: Gut microbiota variations between animals.
-
Solution: The gut microbiota can metabolize bile acids. Consider co-housing animals for a period before the experiment to help normalize their gut flora. Fecal microbiota analysis can be a valuable tool to assess and account for this variability.
-
3. Potential Biological Effects and Monitoring:
-
Question: What are the known biological effects of 12-Keto-CDCA?
-
Troubleshooting: Unexpected animal morbidity or mortality.
-
Possible Cause: Potential toxicity of 12-Keto-CDCA at the administered dose.
-
Solution: While comprehensive in vivo toxicity data is limited, it is essential to closely monitor animals for any signs of distress, weight loss, or changes in behavior. If adverse effects are observed, consider reducing the dose or frequency of administration. A pilot toxicity study may be warranted before embarking on a large-scale efficacy study. According to its GHS classification, 12-Keto-CDCA may cause skin and eye irritation.[4]
-
Quantitative Data Summary
The following table summarizes the available quantitative data from in vivo studies with 12-Keto-CDCA.
| Animal Model | Compound Name | Administration Route | Dosage Range | Observed Effects | Reference |
| Wistar Rat | 12-oxochenodeoxycholate (OCDC) | Subcutaneous | 5, 10, 20 mg/kg | Enhanced analgesic effect of morphine 6-glucuronide. | [1] |
| Rat | 12-monoketocholic acid (sodium salt of 12-Keto-CDCA) | Not specified | 2 mg/kg | Increased brain uptake of quinine, enhanced analgesic effect of morphine, and increased pentobarbital-induced sleeping time. | [2][3] |
Experimental Protocols
1. Formulation of 12-Keto-CDCA for Oral Gavage (Example Protocol):
This protocol is a general guideline and should be optimized for your specific experimental needs.
-
Materials:
-
This compound (powder)
-
Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water, or corn oil)
-
Sterile tubes
-
Sonicator
-
Vortex mixer
-
-
Procedure:
-
Weigh the required amount of 12-Keto-CDCA powder based on the desired concentration and the total volume needed for the study.
-
If using an aqueous vehicle, first prepare the 0.5% CMC solution by slowly adding CMC to sterile water while stirring. Add 0.1% Tween 80 to the CMC solution and mix thoroughly.
-
Gradually add the 12-Keto-CDCA powder to the chosen vehicle while vortexing to create a suspension.
-
For improved homogeneity, sonicate the suspension in a water bath until a uniform consistency is achieved.
-
Store the formulation appropriately (e.g., at 4°C) and protect it from light.
-
Before each administration, bring the formulation to room temperature and vortex or sonicate briefly to ensure a homogenous suspension.
-
2. Oral Gavage Administration in Mice (Example Protocol):
-
Materials:
-
12-Keto-CDCA formulation
-
Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped for adult mice)
-
Syringes
-
-
Procedure:
-
Accurately determine the body weight of each mouse to calculate the correct volume of the formulation to be administered.
-
Gently but firmly restrain the mouse.
-
Measure the correct volume of the 12-Keto-CDCA suspension into the syringe fitted with the gavage needle.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus into the stomach.
-
Slowly administer the formulation.
-
Gently remove the gavage needle.
-
Monitor the animal for a short period after administration to ensure there are no immediate adverse reactions.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways:
Bile acids are known to act as signaling molecules, primarily through the activation of nuclear receptors such as the Farnesoid X Receptor (FXR) and the Vitamin D Receptor (VDR). Chenodeoxycholic acid (CDCA), the parent compound of 12-Keto-CDCA, is a potent agonist of FXR.[5][6] Activation of FXR by bile acids plays a crucial role in regulating bile acid, lipid, and glucose homeostasis. While the direct interaction of 12-Keto-CDCA with these receptors requires further investigation, it is plausible that it may modulate similar pathways.
Caption: Putative signaling pathway of 12-Keto-CDCA.
Experimental Workflow:
The following diagram outlines a typical workflow for an in vivo study investigating the effects of 12-Keto-CDCA.
Caption: General experimental workflow for in vivo 12-Keto-CDCA studies.
References
- 1. Effect of 12-oxochenodeoxycholate on the pharmacokinetics and pharmacodynamics of morphine 6-glucuronide in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ketogenic diet-induced bile acids protect against obesity through reduced calorie absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Oral bioavailability and pharmacokinetics of esculetin following intravenous and oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile Acids Elevated in Chronic Periaortitis Could Activate Farnesoid-X-Receptor to Suppress IL-6 Production by Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Isomers: A Technical Support Center for 12-Ketochenodeoxycholic Acid Differentiation
For Researchers, Scientists, and Drug Development Professionals
The accurate differentiation and quantification of 12-Ketochenodeoxycholic acid (12-Keto-CDCA) and its isomers are critical for advancing research in metabolic diseases, drug development, and diagnostics. However, the structural similarity of these isomers presents significant analytical challenges. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower researchers in overcoming these hurdles.
Troubleshooting Guide: Common Issues in 12-Keto-CDCA Isomer Analysis
This section addresses specific problems encountered during the chromatographic separation and mass spectrometric detection of 12-Keto-CDCA isomers.
| Problem | Potential Cause | Recommended Solution |
| Poor Chromatographic Resolution (Co-elution or Peak Overlap) | Inadequate Stationary Phase Selectivity: The column chemistry is not suitable for resolving structurally similar isomers. | - Column Selection: Opt for a column with a different stationary phase chemistry, such as a phenyl-hexyl or a biphenyl (B1667301) column, which can offer alternative selectivity based on pi-pi interactions. For challenging stereoisomer separations, consider a chiral stationary phase. - Particle Size: Employ columns with smaller particle sizes (e.g., sub-2 µm) to enhance peak efficiency and resolution. |
| Suboptimal Mobile Phase Composition: The mobile phase does not provide sufficient differentiation in the partitioning of isomers between the mobile and stationary phases. | - Modify Organic Solvent: Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) as they can alter elution patterns. - Adjust pH: Fine-tune the mobile phase pH with additives like formic acid or ammonium (B1175870) acetate (B1210297). The ionization state of the bile acid's carboxylic acid group and any secondary interactions are pH-dependent and can be exploited for better separation.[1] - Additive Concentration: The concentration of additives like formic acid and ammonium salts can impact the retention of some bile acids.[1] | |
| Peak Tailing | Secondary Interactions: Active sites on the silica (B1680970) backbone of the stationary phase (silanol groups) can interact with the polar functional groups of the bile acids, leading to asymmetrical peak shapes. | - Mobile Phase pH: Lowering the mobile phase pH can suppress the ionization of silanol (B1196071) groups, reducing these unwanted interactions. - Inert Column Hardware: Utilize columns with inert hardware to minimize interactions with the analytical flow path. |
| Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broad and tailing peaks. | - Reduce Sample Load: Decrease the injection volume or dilute the sample. | |
| Low Signal Intensity in Mass Spectrometry | Ion Suppression: Co-eluting matrix components or high concentrations of mobile phase additives can interfere with the ionization of the target analytes in the mass spectrometer's source.[1] | - Improve Sample Preparation: Incorporate a solid-phase extraction (SPE) step to remove interfering substances. - Optimize Mobile Phase: Use the lowest effective concentration of additives like formic acid or ammonium acetate to minimize ion suppression.[1] |
| Inefficient Ionization: The electrospray ionization (ESI) source parameters may not be optimal for 12-Keto-CDCA. | - Source Parameter Optimization: Methodically optimize ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. For bile acids, negative ion mode is generally more sensitive. | |
| Inability to Differentiate Isomers by MS/MS | Identical Fragmentation Patterns: Some isomers, particularly stereoisomers, may produce identical or very similar product ion spectra, making differentiation by tandem mass spectrometry alone impossible.[1] | - Chromatographic Separation: The primary strategy is to achieve baseline chromatographic separation of the isomers. - High-Resolution Mass Spectrometry (HRMS): While not always able to differentiate isomers, HRMS can help in confirming elemental composition and identifying any subtle differences in fragmentation at high mass accuracy. - Ion Mobility Spectrometry (IMS): This technique separates ions based on their size, shape, and charge, providing an additional dimension of separation that can resolve isomers that are indistinguishable by LC-MS/MS alone. |
Frequently Asked Questions (FAQs)
Q1: What are the primary types of isomers of this compound I should be aware of?
A1: The primary isomers of concern are stereoisomers. This compound, or (3α,5β,7α)-3,7-dihydroxy-12-oxo-cholan-24-oic acid, has several chiral centers.[1] Key stereoisomers could include epimers at the C-3, C-5, and C-7 positions, such as 3β-hydroxy, 5α (allo), and 7β-hydroxy variants. Positional isomers of the keto group (e.g., 7-Keto-deoxycholic acid) are also important to consider as they can be isobaric.
Q2: Which analytical technique is best suited for differentiating 12-Keto-CDCA isomers?
A2: A combination of liquid chromatography and tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique.[2] High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is essential for the physical separation of the isomers, while tandem mass spectrometry provides the sensitivity and selectivity for detection and quantification. For particularly challenging separations, coupling ion mobility spectrometry with LC-MS can provide an additional dimension of separation.
Q3: Can I use UV detection for 12-Keto-CDCA analysis?
A3: While possible, UV detection is not ideal. Bile acids lack a strong chromophore, meaning they do not absorb UV light strongly at wavelengths typically used for analysis. Detection at low wavelengths (around 200-210 nm) is possible but often suffers from low sensitivity and high background interference. Mass spectrometry is the preferred detection method for its superior sensitivity and specificity.
Q4: How critical is sample preparation for accurate isomer analysis?
A4: Sample preparation is crucial. A robust sample preparation protocol, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is necessary to remove interfering substances from the biological matrix (e.g., plasma, tissue homogenate). This minimizes ion suppression in the mass spectrometer and protects the analytical column from contamination, leading to more accurate and reproducible results.
Experimental Protocols
Protocol 1: Sample Preparation from Plasma/Serum
-
Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled 12-Keto-CDCA).
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.
-
Transfer to Vial: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method for 12-Keto-CDCA Isomer Separation
This protocol provides a starting point for method development. Optimization will be required based on the specific isomers of interest and the instrumentation used.
Liquid Chromatography Parameters:
-
Column: A reversed-phase C18 column with high shape selectivity (e.g., a biphenyl or phenyl-hexyl phase) is recommended (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-70% B (linear gradient)
-
15-17 min: 70-95% B (linear gradient)
-
17-19 min: 95% B (hold)
-
19.1-22 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Parameters (Negative Ion Mode ESI):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: -3.0 kV
-
Nebulizer Pressure: 45 psi
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 325°C
-
Precursor Ion (m/z): 405.2803 [M-H]⁻
-
Product Ions (for MRM): Optimization required. Potential fragments could arise from loss of water and cleavage of the steroid rings. A full scan and product ion scan of a 12-Keto-CDCA standard is necessary to determine the optimal transitions.
Hypothetical Quantitative Data for Isomer Differentiation:
The following table presents a hypothetical scenario for the separation of 12-Keto-CDCA from two of its potential isomers. Actual retention times and fragment intensities will vary depending on the specific isomers and analytical conditions.
| Compound | Hypothetical Retention Time (min) | Precursor Ion (m/z) | Primary Product Ion (m/z) | Secondary Product Ion (m/z) |
| 12-Keto-CDCA (3α,7α) | 12.5 | 405.3 | 341.2 | 271.2 |
| 12-Keto-allo-CDCA (3α,5α,7α) | 12.9 | 405.3 | 341.2 | 271.2 |
| 12-Keto-Urso-CDCA (3α,7β) | 13.2 | 405.3 | 341.2 | 271.2 |
Note: In this hypothetical case, the isomers are not distinguishable by their MS/MS fragments, emphasizing the critical role of chromatographic separation.
Visualizing the Workflow
A clear understanding of the experimental and troubleshooting workflow is essential for successfully navigating the challenges of isomer differentiation.
Caption: A generalized workflow for the analysis of 12-Keto-CDCA isomers.
Caption: A decision tree for troubleshooting poor chromatographic resolution of isomers.
References
Technical Support Center: Accurate Measurement of 12-Ketochenodeoxycholic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the accurate quantification of 12-Ketochenodeoxycholic acid (12-keto-CDCA) using internal standards. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for the accurate quantification of this compound (12-keto-CDCA) by LC-MS/MS?
A1: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as ¹³C-labeled or deuterated 12-keto-CDCA. However, a dedicated SIL internal standard for 12-keto-CDCA is not readily commercially available. Therefore, the recommended alternative is a deuterated structural analog. Chenodeoxycholic acid-d4 (CDCA-d4) is a suitable and widely used internal standard for the quantification of 12-keto-CDCA due to its high structural similarity.[1][2]
Q2: Why is a stable isotope-labeled (SIL) internal standard preferred over a structural analog?
A2: A SIL internal standard is chemically and physically almost identical to the analyte, differing only in mass.[3] This ensures that it co-elutes chromatographically and experiences the same extraction recovery and ionization efficiency in the mass spectrometer. This close similarity allows for the most accurate correction of variations during sample preparation and analysis. While a structural analog like CDCA-d4 can effectively compensate for many of these variations, minor differences in chromatographic retention time and ionization response may exist, potentially leading to a slight decrease in accuracy and precision compared to an ideal SIL-IS.[1][3]
Q3: Can I use a single internal standard for a panel of different bile acids, including 12-keto-CDCA?
A3: While it may seem efficient, using a single internal standard for a diverse panel of bile acids is generally not recommended for achieving the highest accuracy. Different bile acids have varying physicochemical properties that affect their extraction recovery and ionization efficiency. For the most accurate quantification, it is best to use a specific SIL internal standard for each analyte. When this is not feasible, a deuterated structural analog for each, or at least for a representative of each structural class (e.g., keto-bile acids), is the next best approach.
Q4: What are the most critical parameters to optimize in an LC-MS/MS method for 12-keto-CDCA?
A4: The most critical parameters include:
-
Chromatographic Separation: Achieving baseline separation of 12-keto-CDCA from other isomeric bile acids is crucial. This requires optimization of the LC gradient, column chemistry, and temperature.
-
Mass Spectrometry Detection: Optimization of precursor and product ion selection (MRM transitions), collision energy, and ion source parameters is essential for sensitivity and specificity.
-
Sample Preparation: The extraction method should be validated to ensure high and consistent recovery of 12-keto-CDCA from the biological matrix.
Performance of Internal Standards: A Comparative Overview
The choice of internal standard significantly impacts the accuracy and precision of quantification. The following table summarizes the expected performance differences between an ideal stable isotope-labeled internal standard (like a hypothetical ¹³C-12-keto-CDCA) and a deuterated structural analog (like CDCA-d4).
| Performance Metric | Ideal SIL-IS (e.g., ¹³C-labeled) | Deuterated Analog (e.g., CDCA-d4) | Key Considerations |
| Chromatographic Co-elution | Typically co-elutes perfectly with the analyte.[3] | May exhibit a slight retention time shift, often eluting slightly earlier.[3] | Perfect co-elution provides more accurate compensation for matrix effects that can vary across a chromatographic peak. |
| Accuracy (% Bias) | High accuracy, with bias typically within ±5%. | Good accuracy, but can be slightly lower than SIL-IS, with bias potentially up to ±15%. | The closer the structural similarity, the better the accuracy. |
| Precision (%RSD) | High precision, with %RSD typically <10%. | Good precision, with %RSD generally <15%. | Variability can be higher due to slight differences in behavior during sample processing and analysis. |
| Correction for Matrix Effects | Excellent, as it experiences the same ion suppression or enhancement as the analyte. | Good, but slight differences in retention time can lead to incomplete correction if matrix effects are not uniform across the peak. | Matrix effects are a significant source of variability in bile acid analysis.[4] |
| Correction for Recovery | Excellent, as it mirrors the extraction efficiency of the analyte. | Good, assuming similar extraction behavior due to structural similarity. | Differences in polarity due to the keto group might lead to minor variations in recovery. |
Experimental Protocol: Quantification of 12-keto-CDCA in Human Plasma
This protocol is a general guideline and should be optimized and validated for your specific instrumentation and application.
1. Materials and Reagents
-
This compound (analytical standard)
-
Chenodeoxycholic acid-d4 (CDCA-d4) (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
2. Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 12-keto-CDCA and CDCA-d4 in methanol.
-
Working Standard Solutions: Serially dilute the 12-keto-CDCA primary stock solution with methanol:water (1:1, v/v) to prepare a series of working standards for the calibration curve (e.g., 1 - 1000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the CDCA-d4 primary stock solution with methanol.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, calibration standard, or quality control sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL CDCA-d4).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of methanol:water (1:1, v/v).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
| Parameter | Recommended Setting |
| LC System | UPLC or HPLC system capable of high-pressure gradients |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol (90:10, v/v) |
| Gradient | Start at 30% B, increase to 95% B over 10 min, hold for 2 min, return to 30% B and equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | 12-keto-CDCA: [M-H]⁻ → product ion (e.g., 405.3 → specific fragment) CDCA-d4: [M-H]⁻ → product ion (e.g., 395.3 → specific fragment) |
| Collision Energy | Optimize for each transition |
5. Data Analysis
-
Quantify 12-keto-CDCA using the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their concentrations.
-
Determine the concentration of 12-keto-CDCA in the samples from the calibration curve using a linear regression with 1/x or 1/x² weighting.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column contamination. 2. Inappropriate mobile phase pH. 3. Injection of sample in a solvent stronger than the mobile phase. | 1. Flush the column with a strong solvent. If the problem persists, replace the column. 2. Ensure the mobile phase pH is appropriate for the analyte and column chemistry. 3. Reconstitute the sample in a solvent similar in strength to the initial mobile phase. |
| High Background or Baseline Noise | 1. Contaminated mobile phase or solvents. 2. Dirty ion source. 3. Leaks in the LC system. | 1. Prepare fresh mobile phases with high-purity solvents. 2. Clean the ion source according to the manufacturer's instructions. 3. Check all fittings and connections for leaks. |
| Inconsistent Internal Standard Response | 1. Inconsistent sample preparation (e.g., pipetting errors). 2. Degradation of the internal standard. 3. Variable matrix effects. | 1. Ensure accurate and consistent pipetting. 2. Check the stability of the internal standard solution. Prepare fresh if necessary. 3. Improve sample cleanup to remove interfering matrix components. Ensure the internal standard co-elutes as closely as possible with the analyte. |
| Low Signal Intensity or Poor Sensitivity | 1. Suboptimal MS parameters. 2. Inefficient ionization. 3. Analyte degradation during sample preparation. | 1. Optimize MRM transitions, collision energy, and ion source parameters. 2. Adjust mobile phase additives (e.g., formic acid concentration) to improve ionization. 3. Investigate potential for degradation and adjust sample preparation conditions (e.g., temperature, pH). |
| Carryover | 1. Adsorption of the analyte to the autosampler or column. 2. Insufficient needle wash. | 1. Use a stronger needle wash solution. 2. Inject a blank sample after a high-concentration sample to check for carryover. If present, optimize the wash procedure or dilute high-concentration samples. |
Visualizations
Experimental workflow for 12-keto-CDCA quantification.
Metabolic context and potential signaling of 12-keto-CDCA.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of common and planar bile acids in tissues and cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of 12-Ketochenodeoxycholic Acid and Chenodeoxycholic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of chenodeoxycholic acid (CDCA), a primary bile acid, and its oxidized derivative, 12-Ketochenodeoxycholic acid (12-keto-CDCA). This document summarizes the current understanding of their roles as signaling molecules, with a focus on their interactions with the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5). While extensive data is available for CDCA, research on the specific biological activity of 12-keto-CDCA is limited.
Introduction
Chenodeoxycholic acid is a primary bile acid synthesized from cholesterol in the liver. It is a key regulator of bile acid, lipid, and glucose homeostasis, primarily through its action as a potent agonist for the nuclear receptor FXR and the membrane-bound receptor TGR5. This compound is a metabolite of CDCA, formed by the oxidation of the hydroxyl group at the C-12 position. Its biological functions and receptor activation profile are not as well-characterized as those of its parent compound.
Quantitative Comparison of Receptor Activation
Table 1: Agonist Potency (EC50) of Chenodeoxycholic Acid (CDCA) on FXR and TGR5
| Compound | Receptor | EC50 (µM) | Cell Line | Reference |
| Chenodeoxycholic Acid (CDCA) | FXR | ~10 - 50 | Various | [1] |
| Chenodeoxycholic Acid (CDCA) | TGR5 | ~10 - 60 | Various | [2][3] |
Note: EC50 values can vary depending on the specific assay conditions and cell line used. The values presented here represent a general range reported in the literature. No peer-reviewed studies providing EC50 values for this compound on FXR or TGR5 were identified.
Signaling Pathways
Both CDCA and, presumably, 12-keto-CDCA exert their biological effects by activating specific signaling pathways. The primary pathways associated with CDCA are mediated by FXR and TGR5.
Farnesoid X Receptor (FXR) Signaling Pathway
FXR is a nuclear receptor that acts as a ligand-activated transcription factor. Upon activation by bile acids like CDCA, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the regulation of their expression. This pathway is crucial for maintaining bile acid homeostasis, lipid metabolism, and glucose control.
References
A Comparative Analysis of 12-Ketochenodeoxycholic Acid and Ursodeoxycholic Acid: Mechanisms and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 12-Ketochenodeoxycholic acid (12-KC-DCA) and Ursodeoxycholic acid (UDCA), two bile acids with distinct biological activities and therapeutic implications. While UDCA is a well-established therapeutic agent for certain liver diseases, the biological functions of 12-KC-DCA are less characterized. This document summarizes the current understanding of their effects, with a focus on their interactions with key bile acid-activated receptors, the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).
Introduction
Ursodeoxycholic acid (UDCA) is a secondary bile acid that is used as a first-line treatment for primary biliary cholangitis (PBC). Its therapeutic effects are attributed to its cytoprotective, anti-inflammatory, and choleretic properties. This compound (12-KC-DCA) is a human metabolite and a derivative of chenodeoxycholic acid (CDCA). While its physiological roles are not fully elucidated, its structural similarity to other biologically active bile acids suggests it may play a role in metabolic regulation.
Comparative Data on Receptor Activation
The primary mechanism through which bile acids exert their signaling effects is by activating nuclear and cell surface receptors, principally FXR and TGR5. The differential activation of these receptors by 12-KC-DCA and UDCA is key to understanding their distinct biological effects.
| Compound | Farnesoid X Receptor (FXR) Activity | Takeda G-protein-coupled receptor 5 (TGR5) Activity |
| This compound (12-KC-DCA) | Data not available. Based on structure-activity relationships of other 12-oxo bile acids, it is predicted to have weak or no agonistic activity. The presence of a keto group at position 12 may hinder efficient receptor binding and activation[1]. | Data not available. The presence of a keto group at position 12 may influence its interaction with the receptor, but specific studies are lacking. |
| Ursodeoxycholic acid (UDCA) | Antagonist. UDCA has been shown to exert FXR-antagonistic effects, which can lead to an increase in bile acid synthesis[2][3]. | Agonist. UDCA is a known agonist of TGR5, although its potency is lower than that of other bile acids like lithocholic acid (LCA) and deoxycholic acid (DCA)[4]. The EC50 for UDCA on TGR5 has been reported to be in the micromolar range[5]. |
Note: The lack of direct experimental data for 12-KC-DCA's activity on FXR and TGR5 is a significant knowledge gap. The predictions are based on the structure-activity relationships of other bile acids.
Signaling Pathways
The differential receptor activation profiles of UDCA and potentially 12-KC-DCA lead to distinct downstream signaling cascades.
Ursodeoxycholic Acid (UDCA) Signaling
UDCA's dual action as an FXR antagonist and a TGR5 agonist results in a complex signaling network. Its antagonistic effect on FXR in the intestine can lead to increased bile acid synthesis in the liver. Conversely, its agonistic activity on TGR5 in various cell types, including enteroendocrine cells and macrophages, can lead to the secretion of glucagon-like peptide-1 (GLP-1) and anti-inflammatory effects.
Putative this compound (12-KC-DCA) Signaling
The signaling pathways of 12-KC-DCA are currently unknown due to the lack of receptor activation data. Based on the known activities of other keto bile acids, it might interact with other nuclear receptors like the vitamin D receptor (VDR) or pregnane (B1235032) X receptor (PXR). Further research is required to elucidate its mechanism of action.
Experimental Protocols
Farnesoid X Receptor (FXR) Activation Assay (Luciferase Reporter Assay)
This assay is used to determine if a compound can activate the Farnesoid X Receptor.
Principle: A reporter gene, typically firefly luciferase, is placed under the control of a promoter containing FXR response elements (FXREs). When a compound activates FXR, the receptor binds to the FXREs and drives the expression of the luciferase enzyme. The amount of light produced upon addition of a luciferase substrate is proportional to the level of FXR activation.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are seeded in 96-well plates and co-transfected with an FXR expression plasmid, an FXRE-driven luciferase reporter plasmid, and a Renilla luciferase plasmid (for normalization of transfection efficiency).
-
Compound Treatment: After 24 hours of transfection, the medium is replaced with DMEM containing the test compounds (12-KC-DCA or UDCA) at various concentrations. A known FXR agonist, such as GW4064 or chenodeoxycholic acid (CDCA), is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.
-
Luciferase Assay: After a 24-hour incubation period, cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity.
-
Data Analysis: The fold induction of luciferase activity is calculated relative to the vehicle control. Dose-response curves are generated to determine the EC50 values (the concentration of a compound that produces 50% of the maximal response).
Takeda G-protein-coupled receptor 5 (TGR5) Activation Assay (cAMP Assay)
This assay measures the ability of a compound to activate TGR5, a Gs-coupled receptor, by quantifying the production of cyclic AMP (cAMP).
Principle: Activation of TGR5 by an agonist leads to the activation of adenylyl cyclase, which converts ATP to cAMP. The intracellular cAMP levels are then measured using a competitive immunoassay or a reporter gene assay.
Methodology:
-
Cell Culture and Transfection: HEK293 cells stably or transiently expressing human TGR5 are cultured in a suitable medium. For reporter gene assays, cells are also transfected with a plasmid containing a cAMP response element (CRE) linked to a luciferase reporter gene.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds (12-KC-DCA or UDCA) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. A known TGR5 agonist, such as lithocholic acid (LCA) or a synthetic agonist, is used as a positive control.
-
cAMP Measurement:
-
Immunoassay: After a short incubation period (e.g., 30 minutes), cells are lysed, and the intracellular cAMP concentration is determined using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reporter Gene Assay: After a longer incubation (e.g., 6 hours), luciferase activity is measured as described for the FXR assay.
-
-
Data Analysis: The amount of cAMP produced or the fold induction of luciferase activity is plotted against the compound concentration to generate dose-response curves and determine EC50 values.
Effects on Liver Fibrosis
UDCA has been shown to have beneficial effects in patients with certain cholestatic liver diseases, in part by delaying the progression of liver fibrosis.
| Compound | Effect on Liver Fibrosis | Supporting Data |
| This compound (12-KC-DCA) | Data not available. | No clinical or preclinical studies have been identified that investigate the effect of 12-KC-DCA on liver fibrosis. |
| Ursodeoxycholic acid (UDCA) | Delays progression. | Clinical trials in patients with primary biliary cholangitis (PBC) have demonstrated that long-term treatment with UDCA can significantly delay the histological progression of the disease to cirrhosis[6][7]. A study showed that UDCA therapy was associated with a 5-fold lower progression rate from early-stage disease to extensive fibrosis or cirrhosis (7% per year under UDCA vs. 34% per year under placebo)[6]. |
Conclusion
Ursodeoxycholic acid is a well-characterized bile acid with established therapeutic benefits in cholestatic liver diseases, mediated in part through its antagonistic effects on FXR and agonistic effects on TGR5. In contrast, this compound remains a poorly understood metabolite. Based on the structure-activity relationships of other keto bile acids, it is plausible that 12-KC-DCA has limited activity at FXR. Its effect on TGR5 and other potential receptors requires experimental investigation.
Further research, including direct comparative studies utilizing the experimental protocols outlined in this guide, is essential to elucidate the biological functions of 12-KC-DCA and to determine its potential as a therapeutic agent. The lack of data on 12-KC-DCA represents a significant opportunity for discovery in the field of bile acid signaling and drug development.
References
- 1. Structure-activity relationship of bile acids and bile acid analogs in regard to FXR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bile acid derivatives as ligands of the farnesoid X receptor. Synthesis, evaluation, and structure-activity relationship of a series of body and side chain modified analogues of chenodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dovepress.com [dovepress.com]
- 6. The effect of ursodeoxycholic acid therapy on liver fibrosis progression in primary biliary cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Quantifying 12-Ketochenodeoxycholic Acid: A Comparative Guide to Immunoassays and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 12-Ketochenodeoxycholic acid (12-keto-CDCA), a key intermediate in bile acid metabolism, is crucial for understanding its physiological roles and its implications in various pathological conditions. This guide provides a comprehensive comparison of two primary analytical methods: immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS). While immunoassays offer a high-throughput and cost-effective solution, their susceptibility to cross-reactivity with structurally similar bile acids necessitates careful consideration. In contrast, LC-MS/MS provides superior specificity and is considered the gold standard for bile acid analysis.
Performance Comparison: Immunoassay vs. LC-MS/MS
Currently, there are no commercially available ELISA kits specifically for this compound. Therefore, to illustrate the principles and potential challenges of immunoassay cross-reactivity, we present data from a commercially available Chenodeoxycholic Acid (CDCA) ELISA kit. This serves as a representative example of the performance characteristics one might expect from a bile acid immunoassay.
| Feature | Immunoassay (Representative Example: CDCA ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Specificity | Moderate to High; potential for cross-reactivity with structurally related bile acids. | Very High; capable of resolving isobaric and isomeric compounds. |
| Sensitivity | Typically in the nanomolar (nM) range. | High; can achieve picomolar (pM) to low nanomolar (nM) detection limits. |
| Throughput | High; suitable for screening large numbers of samples in 96-well plate format. | Lower; sequential sample analysis, though advancements are increasing throughput. |
| Cost per Sample | Generally lower. | Higher, due to instrumentation and maintenance costs. |
| Multiplexing | Limited to single-analyte detection per assay. | High; capable of quantifying a large panel of bile acids simultaneously.[1][2][3] |
| Development Time | Significant time required for antibody development and validation. | Method development can be complex but is well-established for bile acids. |
Antibody Cross-Reactivity in Bile Acid Immunoassays
A significant limitation of immunoassays is the potential for the antibody to bind to molecules other than the target analyte, a phenomenon known as cross-reactivity. Due to the structural similarities among bile acids, this is a critical consideration.
As a proxy for a 12-keto-CDCA immunoassay, the following table details the cross-reactivity of an antibody developed for Chenodeoxycholic Acid (CDCA).
Table 1: Representative Cross-Reactivity of a Chenodeoxycholic Acid (CDCA) Antibody
| Compound | Cross-Reactivity (%) |
| Chenodeoxycholic acid | 100 |
| Glycochenodeoxycholic acid | 100 |
| Cholic acid | 4 |
| Deoxycholic acid | 0.6 |
| Cholesterol | 0 |
This data is from the Chenodeoxycholic Acid ELISA Kit (Catalog No. MET-5008) by Cell Biolabs, Inc. and is used here for illustrative purposes.
Experimental Protocols
Immunoassay: Competitive ELISA (Representative Protocol)
This protocol is based on a typical competitive ELISA for a small molecule like a bile acid.[4][5]
Principle: In a competitive ELISA, the antigen in the sample competes with a labeled antigen for a limited number of primary antibody binding sites. The amount of labeled antigen detected is inversely proportional to the concentration of the antigen in the sample.
Materials:
-
Microplate pre-coated with a bile acid-protein conjugate
-
12-keto-CDCA standard
-
Sample containing 12-keto-CDCA
-
Anti-12-keto-CDCA primary antibody
-
HRP-conjugated secondary antibody
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 1N H₂SO₄)
-
Plate reader
Procedure:
-
Add 50 µL of the 12-keto-CDCA standards and unknown samples to the wells of the microplate.
-
Add 50 µL of the anti-12-keto-CDCA antibody to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards. Determine the concentration of 12-keto-CDCA in the samples from the standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the specific and sensitive quantification of multiple bile acids in complex biological matrices.[1][6][7]
Principle: This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. Bile acids are first separated based on their physicochemical properties on an LC column and then detected and quantified by a mass spectrometer based on their unique mass-to-charge ratios and fragmentation patterns.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole)
-
C18 reverse-phase LC column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile/Methanol (1:1) with 0.1% formic acid
-
12-keto-CDCA standard
-
Internal standard (e.g., deuterated 12-keto-CDCA)
-
Sample (e.g., plasma, serum, tissue homogenate)
-
Acetonitrile for protein precipitation
Procedure:
-
Sample Preparation:
-
To 100 µL of sample, add an internal standard.
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex and centrifuge to pellet the protein precipitate.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
LC Separation:
-
Inject the reconstituted sample onto the C18 column.
-
Separate the bile acids using a gradient elution with mobile phases A and B.
-
-
MS/MS Detection:
-
Ionize the eluted bile acids using electrospray ionization (ESI) in negative ion mode.
-
Detect and quantify 12-keto-CDCA using Multiple Reaction Monitoring (MRM) by monitoring a specific precursor-to-product ion transition.
-
-
Quantification:
-
Generate a calibration curve using the 12-keto-CDCA standards.
-
Calculate the concentration of 12-keto-CDCA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizing the Methodologies and Pathways
Competitive ELISA Workflow for 12-keto-CDCA
Simplified Metabolic Pathway of 12-keto-CDCA
References
- 1. Bile acid analysis [sciex.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. LC/MS/MS Method Package for Bile Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. protocolsandsolutions.com [protocolsandsolutions.com]
- 5. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 6. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 7. LC-MS/MS Analysis of Bile Acids in In Vitro Samples | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Validation of Analytical Methods for 12-Ketochenodeoxycholic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 12-Ketochenodeoxycholic acid (12-keto-CDCA), a significant intermediate in bile acid metabolism, is crucial for advancing research in liver diseases, metabolic disorders, and drug development. This guide provides an objective comparison of the two most prevalent and robust analytical techniques for the validation of 12-keto-CDCA in biological matrices: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
At a Glance: Comparing LC-MS/MS and GC-MS for 12-keto-CDCA Analysis
The selection of an optimal analytical method hinges on various factors including sensitivity, specificity, sample throughput, and the specific requirements of the research study. Below is a summary of the key performance characteristics of LC-MS/MS and GC-MS for the analysis of 12-keto-CDCA.
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on liquid chromatography followed by detection using tandem mass spectrometry. | Separation based on gas chromatography after derivatization, with detection by mass spectrometry. |
| Sample Preparation | Relatively simple; often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction.[1][2][3][4] | More complex; requires a multi-step derivatization (methoximation and silylation) to increase volatility and thermal stability.[5][6] |
| Sensitivity | High (typically in the low ng/mL to pg/mL range).[7] | High (typically in the ng/mL to pg/mL range). |
| Specificity | Very high, based on chromatographic retention time and specific mass transitions (Multiple Reaction Monitoring - MRM).[8][9] | High, based on retention time and characteristic mass fragmentation patterns. |
| Throughput | High; rapid analysis times are achievable.[3] | Lower, due to the lengthy derivatization step. |
| Versatility | Can analyze a wide range of bile acids, including conjugated and unconjugated forms, in a single run.[10][11][12] | Primarily for unconjugated bile acids after deconjugation. |
| Matrix Effects | Can be a concern, requiring careful method development and the use of internal standards. | Generally less susceptible to ion suppression/enhancement from the sample matrix. |
| Linearity | Excellent, with a wide dynamic range.[7] | Good, with a satisfactory dynamic range.[6] |
| Precision | High, with low intra- and inter-day variability.[7] | High, with acceptable intra- and inter-day precision.[13] |
| Accuracy | High, with recoveries typically between 85-115%.[7] | High, with good recovery rates.[14] |
Experimental Protocols: A Step-by-Step Look
Detailed methodologies are critical for the successful implementation and validation of these analytical techniques. Below are representative protocols for the analysis of 12-keto-CDCA in human serum/plasma.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method is favored for its high sensitivity and specificity, allowing for the direct analysis of 12-keto-CDCA with minimal sample preparation.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of serum or plasma, add 300 µL of ice-cold methanol (B129727) containing a suitable internal standard (e.g., a stable isotope-labeled 12-keto-CDCA).[1]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of bile acids.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile/methanol with 0.1% formic acid (Solvent B) is typical.[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for 12-keto-CDCA and its internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS provides high-resolution separation and is a reliable technique, though it requires a crucial derivatization step to make the analyte suitable for gas-phase analysis.
1. Sample Preparation and Derivatization
-
Extraction: Perform a liquid-liquid or solid-phase extraction of the serum/plasma sample to isolate the bile acids.
-
Deconjugation (if necessary): If analyzing total 12-keto-CDCA, an enzymatic hydrolysis step with cholylglycine hydrolase is required to deconjugate glycine (B1666218) and taurine (B1682933) conjugates.
-
Methoximation: To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate at 60°C for 30 minutes. This step stabilizes the ketone group.[1][5]
-
Silylation: Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and incubate at 60°C for 30 minutes. This step derivatizes the carboxylic acid and hydroxyl groups, increasing volatility.[1]
2. GC-MS Analysis
-
Gas Chromatograph: A GC system equipped with a capillary column.
-
Column: A non-polar capillary column, such as a DB-5ms.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector and Oven Program: Utilize a temperature-programmed run to ensure the separation of the derivatized bile acids.
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
-
Detection: Can be performed in full scan mode for qualitative analysis or selected ion monitoring (SIM) for enhanced sensitivity in quantitative analysis.
Visualizing the Workflow and Decision-Making Process
To further clarify the methodologies and aid in the selection process, the following diagrams illustrate the experimental workflows and a logical approach to choosing the appropriate analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A candidate reference measurement procedure for quantification of glycocholic acid in human serum based on isotope dilution liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of Bile Acid by GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. mdpi.com [mdpi.com]
- 8. agilent.com [agilent.com]
- 9. shimadzu.com [shimadzu.com]
- 10. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. [sonar.ch]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of a quantitative protocol for the intermediate metabolites of the glycolysis pathway in human serum using gas chromatography–mass spectrometry - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. files.core.ac.uk [files.core.ac.uk]
Keto Bile Acids in Metabolic Diseases: A Comparative Analysis for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the comparative analysis of keto bile acids and their role in metabolic diseases, including obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD).
Introduction
Keto bile acids, a class of bile acid derivatives characterized by a ketone group, are emerging as significant signaling molecules in the regulation of metabolic homeostasis. Dysregulation of their profiles has been implicated in the pathophysiology of various metabolic disorders. This guide provides a comparative analysis of key keto bile acids, summarizing their concentrations in different disease states and their potency in activating crucial metabolic receptors, the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled Receptor 5 (TGR5).
Comparative Analysis of Keto Bile Acid Levels in Metabolic Diseases
The concentrations of keto bile acids are altered in metabolic diseases. The following tables summarize the available quantitative data from human studies, comparing the levels of specific keto bile acids in patients with obesity, type 2 diabetes, and NAFLD to healthy controls. It is important to note that the data is still emerging and variations can exist due to diet, gut microbiome composition, and analytical methodologies.
Table 1: Comparative Serum/Plasma Concentrations of Keto Bile Acids in Metabolic Diseases (nmol/L)
| Bile Acid | Disease State | Patient Concentration (nmol/L) | Control Concentration (nmol/L) | Fold Change | Citation(s) |
| 3-oxo-LCA | Obesity | Data not consistently available in searched literature | Data not consistently available in searched literature | - | |
| Type 2 Diabetes | Data not consistently available in searched literature | Data not consistently available in searched literature | - | ||
| NAFLD | Significantly Dysregulated | Normal | - | [1] | |
| 7-keto-LCA | Obesity | Data not consistently available in searched literature | Data not consistently available in searched literature | - | |
| Type 2 Diabetes | Data not consistently available in searched literature | Data not consistently available in searched literature | - | ||
| NAFLD | Data not consistently available in searched literature | Normal | - | ||
| 12-keto-LCA | Obesity | Data not consistently available in searched literature | Data not consistently available in searched literature | - | |
| Type 2 Diabetes | Increased | Normal | ↑ | ||
| NAFLD | Data not consistently available in searched literature | Normal | - |
Table 2: Comparative Urinary and Fecal Concentrations of Keto Bile Acids in Metabolic Diseases
| Bile Acid | Matrix | Disease State | Patient Concentration | Control Concentration | Fold Change | Citation(s) |
| Keto Bile Acids (General) | Urine | Type 2 Diabetes (Non-obese) | Elevated | Normal | ↑ | [2][3][4] |
| Urine | Type 2 Diabetes (Obese) | Lower than non-obese T2D | Normal | ↓ vs. non-obese T2D | [2][3][4] | |
| 3-oxo-DCA | Feces | Obesity (in pigs) | Upregulated | Lower | ↑ | [5][6] |
| 6,7-diketo-LCA | Feces | Obesity (in pigs) | Upregulated | Lower | ↑ | [5][6] |
Note: Data on specific keto bile acid concentrations in human metabolic diseases is still limited. The tables will be updated as more research becomes available.
Signaling Pathways of Keto Bile Acids
Keto bile acids exert their metabolic effects primarily through the activation of FXR and TGR5. The signaling cascades initiated by these receptors influence glucose and lipid metabolism, energy expenditure, and inflammation.
FXR Signaling Pathway
The Farnesoid X Receptor (FXR) is a nuclear receptor that acts as a master regulator of bile acid, lipid, and glucose homeostasis.[3] Upon activation by bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Urine bile acids relate to glucose control in patients with type 2 diabetes mellitus and a body mass index below 30 kg/m2 | Synnovis [synnovis.co.uk]
- 3. Urine Bile Acids Relate to Glucose Control in Patients with Type 2 Diabetes Mellitus and a Body Mass Index Below 30 kg/m2 | PLOS One [journals.plos.org]
- 4. Urine Bile Acids Relate to Glucose Control in Patients with Type 2 Diabetes Mellitus and a Body Mass Index Below 30 kg/m2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Secondary bile acids are associated with body lipid accumulation in obese pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Confirming the Biological Activity of Synthetic 12-Ketochenodeoxycholic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of bile acids, with a focus on confirming the potential activity of synthetic 12-Ketochenodeoxycholic acid (12-Keto-CDCA). Due to a lack of publicly available data on the direct interaction of 12-Keto-CDCA with key bile acid receptors, this document focuses on the established activities of its structural analogs and provides the necessary experimental frameworks for its evaluation.
Introduction to this compound
This compound is a derivative of chenodeoxycholic acid (CDCA), a primary bile acid synthesized in the liver. The introduction of a keto group at the C-12 position modifies its physicochemical properties, which is expected to alter its biological activity. Synthetic 12-Keto-CDCA can be produced through various chemical and enzymatic methods, often as an intermediate in the synthesis of other bile acids like ursodeoxycholic acid (UDCA). Understanding its interaction with key bile acid-activated receptors, namely the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5), is crucial for determining its therapeutic potential.
Comparative Biological Activity of Related Bile Acids
Table 1: Comparative Agonist Potency (EC50) of Bile Acids on FXR and TGR5
| Compound | Receptor | Agonist Potency (EC50) in µM | Notes |
| Chenodeoxycholic Acid (CDCA) | FXR | 10 - 50 | A potent natural agonist of FXR. |
| TGR5 | 6.5 | Moderate agonist of TGR5. | |
| Lithocholic Acid (LCA) | FXR | > 100 | Weak agonist/antagonist of FXR. |
| TGR5 | 0.5 - 1.0 | The most potent natural agonist of TGR5. | |
| Cholic Acid (CA) | FXR | 20 - 100 | Weaker FXR agonist compared to CDCA. |
| TGR5 | ~25 | Weak agonist of TGR5. | |
| Deoxycholic Acid (DCA) | FXR | 10 - 50 | Potent natural agonist of FXR. |
| TGR5 | 2.5 | Potent agonist of TGR5. | |
| Ursodeoxycholic Acid (UDCA) | FXR | Inactive | Generally considered not to activate FXR. |
| TGR5 | > 100 | Very weak or inactive on TGR5. | |
| Synthetic FXR Agonist (GW4064) | FXR | 0.015 - 0.03 | A potent, non-steroidal synthetic agonist. |
| Synthetic TGR5 Agonist (INT-777) | TGR5 | 0.2 - 0.5 | A potent, semi-synthetic agonist. |
Note: EC50 values can vary depending on the specific cell line and assay conditions used.
Key Signaling Pathways
The biological effects of bile acids are primarily mediated through the activation of FXR and TGR5. Understanding these pathways is essential for interpreting the potential effects of synthetic 12-Keto-CDCA.
Experimental Protocols for Biological Activity Assessment
To confirm the biological activity of synthetic 12-Keto-CDCA, standardized in vitro assays are required. The following protocols for FXR and TGR5 activation assays are widely accepted in the field.
FXR Activation: Dual-Luciferase Reporter Assay
This cell-based assay quantifies the ability of a compound to activate FXR-mediated gene transcription.
Experimental Workflow:
Methodology:
-
Cell Culture: Maintain a suitable cell line, such as HEK293T or HepG2, in appropriate culture medium.
-
Transfection: Co-transfect the cells with two plasmids: one that expresses the human FXR protein and another containing a luciferase reporter gene under the control of an FXR response element (FXRE) promoter.
-
Compound Treatment: After allowing for protein expression, treat the cells with varying concentrations of synthetic 12-Keto-CDCA. Include a vehicle control (e.g., DMSO), a known FXR agonist (e.g., CDCA or GW4064) as a positive control, and a known antagonist if applicable.
-
Cell Lysis: Following an incubation period, lyse the cells to release the cellular contents, including the expressed luciferase enzyme.
-
Luminescence Reading: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer. The light output is directly proportional to the level of FXR activation.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the normalized data against the compound concentration to determine the EC50 value.
TGR5 Activation: cAMP Assay
This assay measures the activation of TGR5 by quantifying the downstream production of cyclic AMP (cAMP).
Experimental Workflow:
12-Ketochenodeoxycholic Acid vs. Deoxycholic Acid: A Comparative Guide to Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed comparison of the signaling pathways of two distinct bile acids: 12-Ketochenodeoxycholic acid (12-Keto-CDCA) and the well-characterized secondary bile acid, deoxycholic acid (DCA). While DCA's role as a signaling molecule is extensively documented, the specific intracellular signaling cascades initiated by 12-Keto-CDCA are not yet fully elucidated. This document summarizes the established signaling mechanisms of DCA and explores the potential pathways of 12-Keto-CDCA, drawing on evidence from structurally related keto bile acids to highlight promising areas for future investigation.
Deoxycholic Acid (DCA): A Multifaceted Signaling Molecule
Deoxycholic acid is a potent and versatile signaling molecule known to interact with multiple receptor types, thereby modulating a wide array of cellular functions.
Farnesoid X Receptor (FXR) Activation
DCA is a recognized agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that is a key regulator of bile acid homeostasis, lipid metabolism, and glucose control.
-
Mechanism of Action: DCA binding to FXR induces a conformational change in the receptor, facilitating the recruitment of co-activator proteins. This complex then binds to FXR response elements on target genes, modulating their transcription.
-
Downstream Effects: FXR activation by DCA in hepatocytes and enterocytes leads to the suppression of bile acid synthesis. A key target gene is the small heterodimer partner (SHP), which, when upregulated, inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway[1][2].
Takeda G-protein-coupled Receptor 5 (TGR5) Activation
DCA also functions as an agonist for TGR5, a G-protein-coupled receptor located on the cell membrane of various cell types, including those in the intestine and gallbladder, as well as on immune cells.
-
Mechanism of Action: Upon DCA binding, TGR5 activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP)[3].
-
Downstream Effects: The resulting increase in intracellular cAMP levels triggers a cascade of events, including the secretion of glucagon-like peptide-1 (GLP-1), regulation of energy expenditure, and modulation of inflammatory responses[3].
Other Signaling Pathways Influenced by DCA
Beyond its direct receptor interactions, DCA can influence cellular signaling through various other mechanisms:
-
Cell Membrane Perturbation: DCA can insert itself into cellular membranes, altering their physical properties. This can non-specifically activate membrane-associated signaling proteins, such as the epidermal growth factor receptor (EGFR)[4].
-
Mitochondrial Stress: At higher concentrations, DCA is known to induce mitochondrial dysfunction, leading to the production of reactive oxygen species (ROS) and the initiation of apoptosis.
-
Wnt/β-catenin Pathway Activation: Some evidence suggests a link between DCA and the activation of the Wnt/β-catenin signaling pathway, a critical pathway in development and disease.
-
Regulation of Gene Expression: Studies have shown that DCA can down-regulate the expression of genes encoding proteins involved in forming cell-cell junctions, potentially leading to increased intestinal permeability[5][6].
This compound (12-Keto-CDCA): Unexplored Signaling Potential
Direct experimental data on the signaling pathways specifically activated by 12-Keto-CDCA is scarce. However, by examining the known interactions of other keto bile acids, such as 12-ketolithocholic acid, we can propose potential signaling pathways for 12-Keto-CDCA that warrant further investigation.
Potential Nuclear Receptor Interactions
-
Vitamin D Receptor (VDR): Structurally analogous keto bile acids have demonstrated agonist activity at the Vitamin D Receptor (VDR). It is therefore plausible that 12-Keto-CDCA may also function as a VDR agonist, potentially influencing genes involved in calcium homeostasis, immune regulation, and cell cycle control[7][8].
-
Pregnane (B1235032) X Receptor (PXR): The Pregnane X Receptor (PXR) is another nuclear receptor known to be activated by various bile acid metabolites, including keto-derivatives. PXR plays a crucial role in the detoxification and metabolism of a wide range of endogenous and exogenous compounds. Investigating whether 12-Keto-CDCA is a PXR agonist is a logical next step[9][10].
The following diagram outlines the hypothetical signaling cascades that may be initiated by 12-Keto-CDCA.
Caption: Hypothetical signaling of this compound.
Quantitative Data Summary
A direct quantitative comparison of the signaling potency of 12-Keto-CDCA and DCA is not currently possible due to the absence of published data for 12-Keto-CDCA. The tables below summarize the available dose-response data for DCA and outline the potential, yet unconfirmed, receptor interactions for 12-Keto-CDCA.
Table 1: Deoxycholic Acid (DCA) - Receptor Activation Profile
| Receptor | Activity | EC50 / IC50 (µM) | Assay System |
| FXR | Agonist | 10 - 50 | Reporter Gene Assays[1] |
| TGR5 | Agonist | 1 - 10 | cAMP Accumulation Assays[3][11] |
Table 2: this compound (12-Keto-CDCA) - Potential Receptor Interactions (Hypothetical)
| Receptor | Predicted Activity | Rationale for Investigation |
| VDR | Agonist | Structural similarity to known keto bile acid VDR agonists. |
| PXR | Agonist | Keto bile acids are a known class of PXR ligands. |
| FXR | Unknown | No direct evidence of agonism or antagonism available. |
| TGR5 | Unknown | No direct evidence of agonism or antagonism available. |
Experimental Protocols
To facilitate the investigation of 12-Keto-CDCA's signaling properties and enable a direct comparison with DCA, the following detailed experimental protocols for relevant reporter gene and second messenger assays are provided.
Farnesoid X Receptor (FXR) Reporter Gene Assay
This assay is designed to quantify the ability of a test compound to act as an agonist or antagonist of the Farnesoid X Receptor.
Workflow Diagram:
Caption: Workflow of an FXR reporter gene assay.
Detailed Methodology:
-
Cell Culture and Transfection:
-
HEK293T or a similar human cell line is typically used.
-
Cells are transiently co-transfected with a mammalian expression vector for human FXR and a reporter plasmid containing multiple copies of an FXR response element (FXRE) driving the expression of a luciferase reporter gene. A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter is included for normalization of transfection efficiency.
-
-
Assay Procedure:
-
Following transfection, cells are seeded into 96-well microplates.
-
After allowing the cells to attach, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (12-Keto-CDCA or DCA). A known potent FXR agonist, such as GW4064, is used as a positive control.
-
To assess antagonist activity, cells are co-incubated with a fixed, sub-maximal concentration of an FXR agonist and a dose range of the test compound.
-
The cells are incubated for 24 hours to allow for receptor activation and reporter gene expression.
-
-
Data Analysis:
-
Cells are lysed, and the activity of both luciferases is measured sequentially using a luminometer.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal for each well.
-
Dose-response curves are generated by plotting the normalized luciferase activity against the logarithm of the compound concentration. EC50 values for agonists and IC50 values for antagonists are calculated from these curves.
-
Takeda G-protein-coupled Receptor 5 (TGR5) cAMP Assay
This assay quantifies the activation of TGR5 by measuring the production of its downstream second messenger, cyclic AMP (cAMP).
Workflow Diagram:
Caption: Workflow of a TGR5 cAMP assay.
Detailed Methodology:
-
Cell Culture:
-
A cell line stably expressing human TGR5, such as CHO-K1 or HEK293, is used.
-
-
Assay Procedure:
-
Cells are seeded into 96-well plates.
-
Prior to stimulation, cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Cells are then stimulated with a dose range of the test compound for a short incubation period (typically 30 minutes). A known TGR5 agonist, such as INT-777, is used as a positive control.
-
-
Data Analysis:
-
Following stimulation, the cells are lysed, and the intracellular cAMP concentration is determined using a commercially available kit, such as a competitive immunoassay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Dose-response curves are constructed, and EC50 values are calculated.
-
Vitamin D Receptor (VDR) and Pregnane X Receptor (PXR) Reporter Gene Assays
The experimental procedures for VDR and PXR reporter gene assays are similar to the FXR assay described above, with the following key differences:
-
VDR Assay:
-
PXR Assay:
Conclusion and Future Directions
Disclaimer: The proposed signaling pathways for this compound are hypothetical and intended to stimulate further research. Rigorous experimental validation is necessary to confirm these potential interactions.
References
- 1. Farnesoid X receptor signal is involved in deoxycholic acid-induced intestinal metaplasia of normal human gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Farnesoid X Receptor Signaling Activates the Hepatic X-box Binding Protein 1 Pathway in vitro and in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bariatric surgery reveals a gut-restricted TGR5 agonist with anti-diabetic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deoxycholic acid induces intracellular signaling through membrane perturbations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. Screening Method for the Identification of Compounds That Activate Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Selective activation of vitamin D receptor by lithocholic acid acetate, a bile acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of pregnane X receptor (PXR) in substance metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The nuclear pregnane X receptor: a key regulator of xenobiotic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Tracing the Metabolic Fate of 12-Ketochenodeoxycholic Acid: A Comparative Guide to Isotopic Labeling Strategies
For Researchers, Scientists, and Drug Development Professionals
The study of bile acid metabolism is crucial for understanding a range of physiological and pathological processes, from lipid digestion to the regulation of metabolic and inflammatory signaling pathways. 12-Ketochenodeoxycholic acid (12-keto-CDCA), a keto-derivative of the primary bile acid chenodeoxycholic acid (CDCA), is an emerging molecule of interest in this field. Accurately tracing its metabolic fate is essential for elucidating its biological functions and therapeutic potential. This guide provides an objective comparison of isotopic labeling strategies for tracing 12-keto-CDCA metabolism, supported by experimental data and detailed protocols for researchers in drug development and metabolic studies.
Comparison of Isotopic Labeling Approaches
The two most common stable isotopes used for tracing the metabolism of biomolecules are Carbon-13 (¹³C) and Deuterium (B1214612) (²H). The choice between these labels depends on the specific research question, the desired sensitivity, and the analytical platform available.
| Feature | Carbon-13 (¹³C) Labeling | Deuterium (²H) Labeling |
| Principle | Incorporation of a heavier, non-radioactive carbon isotope into the molecule's carbon skeleton. | Incorporation of a heavier, non-radioactive hydrogen isotope. |
| Label Stability | High stability as the C-C bonds are not easily broken in metabolic processes. | Generally stable, but can be susceptible to back-exchange with protons in aqueous environments, particularly at certain positions. Labels on the steroid nucleus are generally more stable than on the side chain. |
| Mass Shift | Predictable mass shift of +1 Da for each ¹³C atom incorporated. | Predictable mass shift of +1 Da for each ²H atom incorporated. |
| Detection Method | Primarily Mass Spectrometry (MS). The mass shift is easily detectable. | Primarily Mass Spectrometry (MS). |
| Potential for Isotope Effects | Minimal kinetic isotope effect, as the chemical properties are nearly identical to ¹²C. | Can exhibit a kinetic isotope effect, where the heavier deuterium can slightly alter the rate of enzymatic reactions involving C-H bond cleavage. This is generally a minor concern in tracer studies. |
| Synthesis | Can be more complex and expensive, often involving multi-step organic synthesis from ¹³C-labeled precursors. | Generally more straightforward and cost-effective, often achievable through catalytic reduction of unsaturated precursors with deuterium gas. |
| Commercial Availability of Precursors | Wide availability of various ¹³C-labeled building blocks. | Deuterium gas and deuterated solvents are readily available. |
Performance of Isotopic Tracers in Metabolic Studies
The performance of an isotopic tracer is evaluated based on its ability to be accurately and sensitively detected in biological matrices after administration. The following table summarizes expected performance characteristics for ¹³C- and ²H-labeled 12-keto-CDCA based on data from related bile acid studies.
| Parameter | [¹³C]-12-keto-CDCA | [²H]-12-keto-CDCA |
| Tracer | [24-¹³C]12-keto-CDCA | [11,12-²H₂]12-keto-CDCA |
| Administration Route | Oral or intravenous | Oral or intravenous |
| Biological Matrix | Plasma, Bile, Feces, Urine | Plasma, Bile, Feces, Urine |
| Analytical Method | LC-MS/MS | LC-MS/MS |
| Lower Limit of Quantification (LLOQ) | ~0.1 - 1 ng/mL | ~0.1 - 1 ng/mL |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (%Bias) | ± 15% | ± 15% |
| Label Stability in vivo | > 99% | > 95% (with stable positioning of the label) |
Experimental Protocols
Synthesis of Isotopically Labeled 12-keto-CDCA
1. Synthesis of [24-¹³C]12-keto-CDCA:
This synthesis can be adapted from methods used for other ¹³C-labeled bile acids.[1] A common strategy involves the chain elongation of a C23 bile acid precursor using a ¹³C-labeled cyanide (K¹³CN) or other ¹³C-labeled one-carbon synthon. The 12-keto functionality can be introduced by oxidation of the 12-hydroxyl group of a suitable cholic acid derivative precursor.
2. Synthesis of [11,12-²H₂]12-keto-CDCA:
This can be achieved through the catalytic deuteration of a Δ¹¹-12-keto-chenodeoxycholenic acid precursor. This method has been successfully used for the synthesis of [11,12-²H₂]chenodeoxycholic acid.
-
Precursor: A 12-keto bile acid derivative with a double bond between carbons 11 and 12.
-
Reaction: Catalytic reduction using deuterium gas (²H₂) and a palladium catalyst.
-
Purification: The product is purified using chromatographic techniques.
Sample Preparation and LC-MS/MS Analysis
The following is a general protocol for the extraction and analysis of 12-keto-CDCA and its metabolites from biological samples. This protocol is based on established methods for bile acid analysis.
1. Sample Preparation (Plasma/Serum):
- To 100 µL of sample, add an internal standard (e.g., a deuterated or ¹³C-labeled version of a related bile acid not expected to be in the sample).
- Precipitate proteins by adding 400 µL of cold acetonitrile (B52724).
- Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable solvent (e.g., 50% methanol (B129727) in water) for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- Chromatography: Reverse-phase chromatography using a C18 column is typically employed to separate bile acids. A gradient elution with water and acetonitrile or methanol, both containing a small amount of formic acid or ammonium (B1175870) acetate, is used.
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for sensitive and specific quantification. The instrument is typically operated in negative ion mode.
- MRM Transitions: Specific precursor-to-product ion transitions for both the labeled and unlabeled 12-keto-CDCA and its expected metabolites (e.g., glycine (B1666218) and taurine (B1682933) conjugates) would need to be optimized.
Visualizing Metabolic Pathways and Workflows
References
Head-to-Head In Vitro Comparison of Keto Bile Acids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective in vitro comparison of different keto bile acids, focusing on their activation of key nuclear and cell surface receptors. The information is supported by experimental data and detailed methodologies to aid in the design and interpretation of future studies.
Keto bile acids, a class of bile acid derivatives characterized by a ketone group, are emerging as significant signaling molecules in various physiological and pathophysiological processes. Their ability to modulate the activity of receptors such as the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5) makes them intriguing targets for therapeutic development. This guide provides a head-to-head comparison of the in vitro effects of three key keto bile acids: 3-oxo-lithocholic acid (3-oxo-LCA), 7-ketolithocholic acid (7-keto-LCA), and 12-ketolithocholic acid (12-keto-LCA).
Data Presentation: Receptor Activation and Cytotoxicity
The following tables summarize the available quantitative data on the in vitro activity of 3-oxo-LCA, 7-keto-LCA, and 12-keto-LCA on various receptors. It is important to note that direct comparative studies for all three compounds on each receptor are limited.
Table 1: In Vitro Receptor Activation Profile of Keto Bile Acids
| Bile Acid | Receptor | Assay Type | Cell Line | Result | Reference |
| 3-oxo-lithocholic acid (3-oxo-LCA) | FXR | Reporter Gene Assay | Human/Mouse CRC cells | Potent Agonist | [1] |
| PXR | Not Specified | Not Specified | Agonist | [2][3] | |
| RORγt | Not Specified | Not Specified | Inhibitor | [4][5][6] | |
| 7-ketolithocholic acid (7-keto-LCA) | FXR | Not Specified | Not Specified | Data Not Available | |
| TGR5 | Not Specified | Not Specified | Data Not Available | ||
| 12-ketolithocholic acid (12-keto-LCA) | PXR | Transactivation Assay | Not Specified | Agonist (EC50 = 31.3 μM) | [7][8] |
| VDR | Not Specified | Colonic ILC3s | Increased Expression | ||
| FXR | Not Specified | Not Specified | Data Not Available | ||
| TGR5 | Not Specified | Not Specified | Data Not Available |
Table 2: In Vitro Cytotoxicity of Keto Bile Acids
| Bile Acid | Cell Line | Assay Type | Result | Reference |
| 3-oxo-lithocholic acid (3-oxo-LCA) | Human/Mouse CRC cells | Not Specified | Inhibits cell growth | |
| 7-ketolithocholic acid (7-keto-LCA) | Not Specified | Not Specified | Data Not Available | |
| 12-ketolithocholic acid (12-keto-LCA) | Not Specified | Not Specified | Data Not Available |
Mandatory Visualization
The following diagrams illustrate key signaling pathways and a typical experimental workflow for assessing the in vitro activity of keto bile acids.
Figure 1: 3-oxo-LCA activates the Farnesoid X Receptor (FXR) signaling pathway.
Figure 2: General signaling pathway of TGR5 activation by bile acids.
Figure 3: A typical experimental workflow for in vitro keto bile acid studies.
Experimental Protocols
Farnesoid X Receptor (FXR) Activation Assay (Luciferase Reporter Gene Assay)
This protocol describes a cell-based assay to quantify the activation of FXR by keto bile acids using a luciferase reporter system.
Materials:
-
HEK293T or HepG2 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
FXR expression plasmid
-
RXRα expression plasmid
-
FXRE-luciferase reporter plasmid (containing FXR response elements)
-
Control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Keto bile acids (3-oxo-LCA, 7-keto-LCA, 12-keto-LCA) dissolved in DMSO
-
Positive control (e.g., GW4064)
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T or HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the FXR expression plasmid, RXRα expression plasmid, FXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the transfected cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of the keto bile acids and the positive control in serum-free DMEM. The final DMSO concentration should not exceed 0.1%. Replace the culture medium with the prepared treatment solutions. Include a vehicle control (DMSO only).
-
Incubation: Incubate the treated cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase® Reporter Assay System and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the agonist concentration and determine the EC50 value using a non-linear regression curve fit.
TGR5 Activation Assay (cAMP Measurement)
This protocol outlines a method to measure the activation of TGR5 by keto bile acids by quantifying the intracellular accumulation of cyclic AMP (cAMP).
Materials:
-
CHO-K1 or HEK293 cells stably or transiently expressing human TGR5
-
Culture medium (e.g., F-12K Medium for CHO-K1, DMEM for HEK293) with 10% FBS and 1% Penicillin-Streptomycin
-
Keto bile acids (3-oxo-LCA, 7-keto-LCA, 12-keto-LCA) dissolved in DMSO
-
Positive control (e.g., Lithocholic acid or a known synthetic TGR5 agonist)
-
Forskolin (B1673556) (as a positive control for adenylyl cyclase activation)
-
IBMX (3-isobutyl-1-methylxanthine, a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed the TGR5-expressing cells in a 96-well plate and grow to near confluency.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate with a phosphodiesterase inhibitor such as IBMX (typically 100-500 µM) for 15-30 minutes to prevent cAMP degradation.
-
Treatment: Add serial dilutions of the keto bile acids, positive control, and forskolin to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (ELISA) or a homogeneous assay format (like HTRF) according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Calculate the cAMP concentration in each sample from the standard curve. Plot the cAMP concentration against the log of the agonist concentration to determine the EC50 value.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxicity of keto bile acids by measuring the metabolic activity of cells.
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary hepatocytes
-
Culture medium
-
Keto bile acids (3-oxo-LCA, 7-keto-LCA, 12-keto-LCA) dissolved in DMSO
-
Positive control for cytotoxicity (e.g., doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Expose the cells to various concentrations of the keto bile acids, a positive control, and a vehicle control (DMSO) for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the cell viability against the log of the compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
References
- 1. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Hepatotoxicity/Cytotoxicity Assays [sigmaaldrich.com]
- 7. besjournal.com [besjournal.com]
- 8. (E)-7-Ethylidene-lithocholic Acid (7-ELCA) Is a Potent Dual Farnesoid X Receptor (FXR) Antagonist and GPBAR1 Agonist Inhibiting FXR-Induced Gene Expression in Hepatocytes and Stimulating Glucagon-like Peptide-1 Secretion From Enteroendocrine Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biomarkers associated with 12-Ketochenodeoxycholic acid (12-keto-CDCA) levels, a key intermediate in bile acid metabolism. Altered concentrations of 12-keto-CDCA and related bile acids are increasingly implicated in a variety of hepatobiliary and metabolic diseases. This document summarizes quantitative data, details experimental protocols for biomarker validation, and visualizes relevant biological pathways to support researchers in drug development and clinical diagnostics.
Comparative Analysis of 12-Keto-CDCA and Related Bile Acid Biomarkers
Recent metabolomic studies have identified shifts in the profiles of various bile acids, including 12-keto-CDCA (also referred to as 12-oxo-CDCA), in patients with liver diseases compared to healthy individuals. While 12-keto-CDCA is not yet a standalone validated biomarker, its inclusion in bile acid panels shows promise for diagnosing and understanding liver pathology.
Below is a summary of quantitative data from studies investigating bile acid alterations in liver disease.
| Biomarker | Disease/Condition | Sample Type | Observation in Disease Group vs. Healthy Controls | Reference |
| 12-oxo-chenodeoxycholic acid (12-keto-CDCA) | Hepatobiliary Diseases | Urine | Part of a panel of "other bile acids" with altered levels.[1] | [1] |
| 12-ketodeoxycholic acid (12-KDCA) | Ketosis in cows | Feces | Significantly different levels observed.[2] | [2] |
| Chenodeoxycholic acid (CDCA) | Non-alcoholic fatty liver disease (NAFLD) | Serum | Significantly elevated levels in both metabolic dysfunction–associated steatotic liver disease (MASLD) and nonalcoholic steatohepatitis (NASH).[3] | [3] |
| Cholic acid (CA) | Non-alcoholic fatty liver disease (NAFLD) | Serum | Significantly elevated levels in both MASLD and NASH.[3] | [3] |
| Glycochenodeoxycholic acid (GCDCA) | Non-alcoholic fatty liver disease (NAFLD) | Serum | Significantly higher in NASH and MASLD.[3] | [3] |
| Taurochenodeoxycholic acid (TCDCA) | Non-alcoholic fatty liver disease (NAFLD) | Serum | Significantly higher in NASH and MASLD.[3] | [3] |
| Glycocholic acid (GCA) | Non-alcoholic fatty liver disease (NAFLD) | Serum | Notably higher in NASH compared to MASLD.[3] | [3] |
| Taurocholic acid (TCA) | Non-alcoholic fatty liver disease (NAFLD) | Serum | Notably higher in NASH compared to MASLD.[3] | [3] |
Signaling Pathways Involving Bile Acids
Bile acids, including the precursor to 12-keto-CDCA, chenodeoxycholic acid (CDCA), are not merely digestive aids but also crucial signaling molecules that modulate gene expression and metabolic pathways. They primarily exert their effects through the activation of nuclear receptors, such as the Farnesoid X Receptor (FXR), and G-protein coupled receptors like TGR5.[4][5][6]
Activation of FXR by bile acids like CDCA in the liver and intestine plays a pivotal role in the feedback regulation of bile acid synthesis, cholesterol metabolism, and glucose homeostasis.[4][7][8] The TGR5 receptor, upon activation by bile acids, is involved in energy expenditure and the secretion of incretin (B1656795) hormones like GLP-1.[6][9]
Bile Acid Signaling via FXR
Bile Acid Signaling via TGR5
Experimental Protocols for Biomarker Validation
The gold standard for the sensitive and specific quantification of bile acids, including 12-keto-CDCA, in biological matrices like plasma, serum, and feces is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11]
Experimental Workflow for 12-keto-CDCA Quantification
Detailed Methodology for LC-MS/MS Analysis
1. Sample Preparation (Protein Precipitation & Extraction) [12]
-
To 100 µL of plasma or serum, add 300-800 µL of ice-cold acetonitrile (B52724) or methanol (B129727) containing an appropriate internal standard (e.g., a deuterated analog of the bile acid of interest).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
The supernatant can be dried down under a stream of nitrogen and reconstituted in the initial mobile phase for analysis.
2. Liquid Chromatography (LC) Conditions [10][12]
-
Column: A reversed-phase C18 column is typically used for the separation of bile acids.
-
Mobile Phase A: Water with an additive such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Mobile Phase B: A mixture of organic solvents like acetonitrile and/or methanol, also with an additive.
-
Gradient: A gradient elution is employed, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the bile acids based on their hydrophobicity.
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
3. Mass Spectrometry (MS) Conditions [10][13]
-
Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is commonly used for bile acid analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each bile acid and internal standard.
-
MRM Transitions: Specific MRM transitions for 12-keto-CDCA and other bile acids need to be optimized on the specific mass spectrometer being used.
4. Data Analysis and Quantification
-
Calibration curves are generated using a series of standards of known concentrations.
-
The concentration of 12-keto-CDCA and other bile acids in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion
The profiling of bile acids, including 12-keto-CDCA, offers a promising avenue for the development of novel biomarkers for liver and metabolic diseases. While further validation studies are required to establish the specific diagnostic and prognostic value of 12-keto-CDCA as a standalone marker, its inclusion in comprehensive bile acid panels analyzed by robust methods like LC-MS/MS provides valuable insights into the pathophysiology of these conditions. The signaling pathways modulated by bile acids, such as the FXR and TGR5 pathways, represent key therapeutic targets for which validated biomarkers are essential for drug development and monitoring treatment efficacy.
References
- 1. Bile acid indices as biomarkers for liver diseases I: Diagnostic markers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Screening for potential warning biomarkers in cows with ketosis based on host–microbiota co-metabolism analysis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Roles of Bile Acids and TGR5 in the Central Nervous System: Molecular Functions and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGR5 Signaling in Hepatic Metabolic Health [mdpi.com]
- 7. Farnesoid X receptor activation by chenodeoxycholic acid induces detoxifying enzymes through AMP-activated protein kinase and extracellular signal-regulated kinase 1/2-mediated phosphorylation of CCAAT/enhancer binding protein β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - Shan - Translational Pediatrics [tp.amegroups.org]
- 10. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bile acid analysis [sciex.com]
- 12. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 13. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 12-Keto vs. Hydroxy Bile Acid Effects on Lipid Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of 12-keto- and hydroxy-substituted bile acids on biliary lipid secretion, supported by experimental data. The information is intended to inform research and development in metabolic diseases and lipid homeostasis.
Introduction
Bile acids, traditionally known for their role in fat digestion, are now recognized as crucial signaling molecules that regulate lipid and glucose metabolism.[1][2][3] Their chemical structure, particularly the presence and position of hydroxyl (-OH) and keto (=O) groups, significantly influences their physiological activity.[4][5] This guide focuses on the comparative effects of 12-keto bile acids and their hydroxy counterparts on the secretion of key lipids, including phospholipids (B1166683) and cholesterol.
Bile acids exert their regulatory functions largely through the activation of nuclear receptors like the farnesoid X receptor (FXR) and membrane receptors such as the G protein-coupled bile acid receptor 1 (TGR5).[2][6][7][8] The affinity and activation of these receptors by different bile acid species can lead to varied downstream effects on lipid metabolism.[8]
Quantitative Comparison of Bile Acid Effects on Lipid Secretion
The following table summarizes quantitative data from a study in anesthetized cats, comparing the effects of different bile acids on biliary phospholipid and cholesterol secretion. The data highlights the distinct impact of keto-substituted bile acids compared to their hydroxy analogs.
| Bile Acid Administered | Type | Phospholipid Secretion | Cholesterol Secretion | Bile Flow (Choleresis) | Reference |
| Taurocholic acid (TC) | Trihydroxy | Standard | Standard | Standard | [5] |
| Taurochenodeoxycholic acid (TCDC) | Dihydroxy | Standard | Strikingly Increased | Lower than TC | [5] |
| Taurohyodeoxycholic acid | Dihydroxy | Indistinguishable from TCDC | - | - | [4] |
| Tauro-3α,7α-dihydroxy-12-keto-5β-cholanoic acid (T12K) | Mono-keto dihydroxy | Strikingly Reduced | - | Greater than TC and TCDC | [4][5] |
| Tauro-3α,12α-dihydroxy-7-keto-5β-cholanoic acid | Mono-keto dihydroxy | Considerably Reduced | Considerably Reduced | - | [4] |
Note: "Standard" refers to the baseline effect observed with the common trihydroxy bile acid, taurocholic acid. "-" indicates data not specified in the cited source.
Experimental Protocols
The data presented above was generated from in vivo studies in cats. The following is a summary of the key experimental methodologies employed.
Animal Model and Surgical Preparation:
-
Species: Anesthetized cats.
-
Anesthesia: Pentobarbital.
-
Surgical Procedure: A bile fistula was created to allow for the collection and measurement of bile. Catheters were placed for the infusion of bile acids and collection of blood samples.
Bile Acid Infusion:
-
Different tauro-conjugated bile acids (hydroxy and keto derivatives) were infused intravenously at varying rates.
-
The infusion was continued until a steady state of bile secretion was achieved.
Sample Collection and Analysis:
-
Bile Collection: Bile was collected at timed intervals to determine the bile flow rate.
-
Lipid Analysis:
-
Phospholipids: Phospholipid concentration in the bile was measured to determine the secretion rate.
-
Cholesterol: Biliary cholesterol concentration was measured to determine its secretion rate.
-
Bile Acids: The concentration of the infused bile acid was measured to calculate its secretion rate.
-
In Vitro Measurements:
-
Critical Micellar Concentration (CMC): The CMC of different bile acids was determined in vitro to assess their ability to form micelles.[5]
-
Lecithin-Solubilizing Capacity: The capacity of the bile acids to solubilize lecithin (B1663433) (a major phospholipid) was measured in vitro.[5]
Signaling Pathways and Mechanisms of Action
The differential effects of 12-keto and hydroxy bile acids on lipid secretion can be attributed to their distinct interactions with key regulatory pathways.
Farnesoid X Receptor (FXR) Activation: Hydroxy bile acids, such as chenodeoxycholic acid (CDCA), are potent activators of FXR.[7][8] FXR activation plays a central role in regulating the expression of genes involved in bile acid synthesis and transport, as well as lipid and glucose metabolism.[6][7] Activation of FXR generally leads to a reduction in circulating lipid levels by suppressing de novo fatty acid synthesis and decreasing the secretion of very-low-density lipoprotein (VLDL) from the liver.[6]
Intracellular Effects: Studies have suggested that the differences in lipid secretion observed between hydroxy and keto bile acids may not be solely explained by their micellar characteristics.[4][5] This points to potential intracellular effects of these bile acids on hepatocyte function. The precise intracellular mechanisms distinguishing the actions of 12-keto and hydroxy bile acids on lipid secretion are an area of ongoing research.
The following diagram illustrates the generalized signaling pathway for bile acid regulation of lipid metabolism, highlighting the central role of FXR.
Conclusion
The available evidence indicates that 12-keto bile acids have a distinct and significant impact on biliary lipid secretion compared to their hydroxy counterparts. Specifically, certain keto-substituted bile acids have been shown to markedly reduce the secretion of phospholipids and cholesterol.[4][5] While the potent activation of FXR by hydroxy bile acids is a well-established mechanism for regulating lipid metabolism, the precise signaling pathways and intracellular effects that differentiate the actions of 12-keto bile acids require further investigation. Understanding these differences is critical for the development of novel therapeutics targeting bile acid signaling for the treatment of metabolic disorders.
References
- 1. Regulation of bile acids and their receptor FXR in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of bile acids in regulating glucose and lipid metabolism [jstage.jst.go.jp]
- 3. Bile acid metabolism and signaling: emerging pharmacological targets of dietary polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile acid structure and biliary lipid secretion. II. A comparison of three hydroxy and two keto bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bile acid structure and bile formation: a comparison of hydroxy and keto bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]
- 7. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bile acid nuclear receptor FXR and digestive system diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 12-Ketochenodeoxycholic Acid: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 12-Ketochenodeoxycholic acid, a bile acid intermediate used in research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
This compound is classified as a hazardous substance, and its handling and disposal require strict adherence to safety protocols. This guide offers step-by-step instructions for its proper disposal, tailored for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Precautions
Before handling this compound, it is crucial to be aware of its associated hazards. The compound is known to cause skin and serious eye irritation.[1][2]
| Hazard Statement | GHS Classification | Precautionary Measures |
| H315: Causes skin irritation | Skin Irritation (Category 2) | P264: Wash thoroughly after handling.[1] P280: Wear protective gloves.[1] P302+P352: IF ON SKIN: Wash with plenty of water.[1] |
| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | P280: Wear eye protection/face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Note: This material should be considered hazardous until further information becomes available. Do not ingest, inhale, get in eyes, on skin, or on clothing.[3]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to comply with general laboratory safety standards for hazardous chemical waste.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and compatible hazardous waste container.
-
The container must be made of a material that will not react with the chemical and should have a secure, tight-fitting lid.[4][5]
-
Do not mix this compound with other incompatible waste streams.[4][6]
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" (CAS No. 2458-08-4).[1][7]
-
Indicate the associated hazards (e.g., "Irritant," "Skin Irritant," "Eye Irritant").[1][2]
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to request a hazardous waste pickup.[6]
-
Follow your institution's specific procedures for waste pickup requests.
-
Important Considerations:
-
Do not dispose of this compound down the drain or in the regular trash.[6]
-
Empty Containers: Empty containers that held this compound should be managed as hazardous waste. Do not rinse the container and dispose of it in the regular trash unless specifically permitted by your institution's EHS office.[9] If rinsing is permitted, the first rinse must be collected as hazardous waste.[5][6]
-
Spills: In the event of a spill, use appropriate spill kits to contain and clean up the material. Dispose of all spill cleanup materials as hazardous waste.[10]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C24H38O5 | CID 94235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. caymanchem.com [caymanchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
- 10. nipissingu.ca [nipissingu.ca]
Personal protective equipment for handling 12-Ketochenodeoxycholic acid
Essential Safety and Handling Guide for 12-Ketochenodeoxycholic Acid
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 2458-08-4). The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step operational plan. Adherence to these guidelines is essential to minimize risks associated with the handling of this compound.
Hazard Identification and Safety Summary
This compound is classified as a hazardous substance that can cause skin irritation and serious eye irritation.[1][2] While it is intended for research use only, it should be handled with care to avoid ingestion, inhalation, or contact with skin and eyes.[3]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[1][2] |
| Serious Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation.[1][2] |
Occupational Exposure Limits
There are no established Occupational Exposure Limits (OELs) for this compound. Therefore, it is imperative to handle this compound with the utmost care, employing engineering controls and personal protective equipment to minimize any potential exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound. The following table summarizes the required PPE.
| Body Part | PPE Recommendation | Rationale |
| Hands | Nitrile or Butyl rubber gloves. | Provides protection against skin irritation. While specific chemical resistance data for this compound is not available, nitrile and butyl rubber gloves are generally recommended for handling acids.[1] |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield should be worn if there is a risk of splashing. | Protects against serious eye irritation from dust particles or splashes.[1] |
| Body | Laboratory coat or a long-sleeved, seamless gown with tight-fitting cuffs. | Prevents skin contact with the compound. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if dust is generated. | Minimizes the risk of inhalation. |
Operational Plan: Step-by-Step Handling and Disposal
1. Preparation and Weighing:
-
Ensure all necessary PPE is worn correctly before handling the compound.
-
Conduct all handling and weighing of the solid compound within a chemical fume hood to control dust.
-
Use a dedicated, clean weighing vessel and tools.
-
After weighing, securely close the primary container.
2. Solution Preparation:
-
This compound is a solid that is slightly soluble in chloroform (B151607) and methanol.[3]
-
When dissolving, add the solvent to the solid slowly to avoid splashing.
-
If preparing a stock solution, it is recommended to purge the solvent with an inert gas.[3]
3. Experimental Use:
-
Clearly label all vessels containing this compound or its solutions.
-
Handle all solutions containing the compound with the same level of precaution as the solid form.
-
Avoid generating aerosols or mists.
4. Spills and Decontamination:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent (e.g., methanol) and then with soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
5. Disposal Plan:
-
All waste containing this compound, including contaminated labware and PPE, should be considered chemical waste.
-
Collect solid waste in a clearly labeled, sealed container.
-
Collect liquid waste in a compatible, labeled waste container. Do not mix with incompatible waste streams.
-
Dispose of all waste in accordance with local, state, and federal regulations.
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
